molecular formula C8H11ClN2O2 B1304157 Methyl 4-hydrazinylbenzoate Hydrochloride CAS No. 6296-89-5

Methyl 4-hydrazinylbenzoate Hydrochloride

Cat. No.: B1304157
CAS No.: 6296-89-5
M. Wt: 202.64 g/mol
InChI Key: MXSGRGCOQOKOEH-UHFFFAOYSA-N
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Description

Methyl 4-hydrazinylbenzoate Hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-hydrazinylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSGRGCOQOKOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-89-5
Record name 6296-89-5
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Record name Methyl 4-hydrazinobenzoate hydrochloride
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Foundational & Exploratory

Methyl 4-hydrazinylbenzoate Hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6296-89-5

This technical guide provides an in-depth overview of Methyl 4-hydrazinylbenzoate Hydrochloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a building block in the creation of complex organic molecules.

Core Properties and Data

This compound is an off-white to light brown solid organic compound. It is recognized for its utility as a precursor in the synthesis of various heterocyclic compounds and other complex molecules due to its reactive hydrazine functional group.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 6296-89-5[1][2]
Molecular Formula C₈H₁₁ClN₂O₂[1][3]
Molecular Weight 202.64 g/mol [1][3]
IUPAC Name methyl 4-hydrazinylbenzoate;hydrochloride[1][3]
Appearance Off-white to light brown solid[4]
Melting Point 205-207 °C[5]
Storage Temperature Room Temperature, under inert atmosphere[2]
Solubility Soluble in water[1]
Computed and Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following tables summarize key computed and experimental spectroscopic data.

Computed Molecular Descriptors

DescriptorValueReference(s)
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 64.4 Ų[3]
Complexity 153[3]

Spectroscopic Data

Spectroscopy TypeCharacteristic PeaksReference(s)
Proton NMR (¹H NMR) ~3.8 ppm (singlet, 3H, -OCH₃)[1]
Infrared (IR) ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, aromatic ester)[1]
Mass Spectrometry (MS) Molecular ion peak at m/z 202.64. Primary fragmentation involves the loss of the methoxy group (31 mass units).[1]

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis. Its hydrazine and ester moieties allow for a variety of chemical transformations.

General Synthesis Pathway

The most common route for synthesizing aryl hydrazines like this compound involves a two-step process starting from the corresponding aniline derivative, Methyl 4-aminobenzoate. The process includes:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

The following diagram illustrates this general synthetic workflow.

G General Synthesis of Methyl 4-hydrazinylbenzoate HCl Start Methyl 4-aminobenzoate Diazonium Methyl 4-(chloro-λ³-diazenyl)benzoate (Diazonium Salt Intermediate) Start->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Product Methyl 4-hydrazinylbenzoate HCl Diazonium->Product SnCl₂ / HCl

Caption: General synthesis pathway for Methyl 4-hydrazinylbenzoate HCl.

Reactivity and Applications

The hydrazine group is a potent nucleophile, making this compound an excellent starting material for synthesizing various heterocyclic systems. Key reactions include:

  • Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones.[1]

  • Cyclization Reactions: It is widely used in the synthesis of five-membered heterocycles, such as pyrazoles, by reacting with 1,3-dicarbonyl compounds.[6]

  • Acylation Reactions: The hydrazine moiety can be acylated to introduce additional functional groups.[1]

These reactions are fundamental in drug discovery, where the resulting heterocyclic scaffolds are common in bioactive molecules targeting cancer and infectious diseases.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative application in heterocycle synthesis.

Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on the well-established synthesis of analogous aryl hydrazines. Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize this compound from Methyl 4-aminobenzoate.

Materials:

  • Methyl 4-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve Methyl 4-aminobenzoate (1 equivalent) in concentrated hydrochloric acid (approx. 3 equivalents) and water.[7]

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[7]

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1][7]

    • Continue stirring for an additional 30 minutes in the cold bath. The resulting solution contains the diazonium salt and should be used immediately.[1]

  • Reduction:

    • In a separate, larger flask, prepare a solution of stannous chloride dihydrate (approx. 2.5 equivalents) in concentrated hydrochloric acid, and cool it to 0-5 °C.[7]

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous, vigorous stirring, maintaining the temperature below 10 °C.[7]

    • After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature.[7]

  • Isolation:

    • The product, this compound, will precipitate as a solid.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold water or a suitable organic solvent like diethyl ether to remove impurities.[4]

    • Dry the product under vacuum to obtain the final compound.[4]

Synthesis of a Pyrazole Derivative

Objective: To demonstrate the use of a substituted phenylhydrazine hydrochloride in the synthesis of a pyrazole ring system via reaction with a 1,3-dicarbonyl compound.[6]

Materials:

  • Aryl Hydrazine Hydrochloride (e.g., Ethyl 4-hydrazinylbenzoate HCl) (1 equivalent)

  • 1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1 equivalent)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Sodium Acetate (optional, as a base)

Procedure:

  • Dissolve the aryl hydrazine hydrochloride and the 1,3-dicarbonyl compound in ethanol or glacial acetic acid in a round-bottom flask.[6]

  • If using the hydrochloride salt directly, a base like sodium acetate can be added to neutralize the acid and free the hydrazine base for reaction.[6]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[6]

The workflow for this type of synthetic application is depicted below.

G Workflow for Pyrazole Synthesis cluster_reactants Reactants & Solvent cluster_process Process cluster_output Output Hydrazine Methyl 4-hydrazinylbenzoate HCl Mix Mix & Reflux Hydrazine->Mix Diketone 1,3-Diketone Diketone->Mix Solvent Ethanol Solvent->Mix Monitor Monitor (TLC) Mix->Monitor Heat Workup Workup & Isolation Monitor->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Product Pyrazole Derivative Purify->Product

Caption: Experimental workflow for a typical pyrazole synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydrazinylbenzoate hydrochloride is a versatile organic compound with significant potential in pharmaceutical and chemical synthesis. Its structure, featuring a hydrazinyl group attached to a benzoate moiety, makes it a valuable building block for the creation of diverse and complex molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a summary of its synthetic pathway and potential applications.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name methyl 4-hydrazinylbenzoate;hydrochloride[1][2]
CAS Number 6296-89-5[1][3]
Molecular Formula C₈H₁₁ClN₂O₂[1][2][3]
Molecular Weight 202.64 g/mol [1][2][3]
Appearance Off-white to light brown solid; White to yellow powder or crystals[3][4]
Storage Inert atmosphere, Room Temperature[3][4][5]
Thermal and Solubility Properties
PropertyValueReference(s)
Melting Point 205-207 °C[1][3]
Solubility Soluble in water, sparingly soluble in methanol.[1]
Spectroscopic Data
Spectroscopic TechniqueCharacteristic FeaturesReference(s)
Infrared (IR) Spectroscopy N-H stretching vibration around 3300 cm⁻¹; Carbonyl (C=O) stretching frequency around 1680 cm⁻¹.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Methyl ester protons appear as a singlet around 3.8 ppm.[1]
Mass Spectrometry (MS) Molecular ion peak at a mass-to-charge ratio (m/z) of 202.64.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary tube method.

Apparatus:

  • Melting point apparatus or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.[6]

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.

  • Heating and Observation: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[8]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point.[9]

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using the Potassium Bromide (KBr) pellet method, which is suitable for solid powder samples.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • Potassium Bromide (KBr), spectroscopy grade

Procedure:

  • Sample Preparation: Approximately 1-2 mg of this compound is mixed with 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a very fine powder to minimize light scattering.[10]

  • Pellet Formation: The powdered mixture is transferred to a pellet-forming die. A hydraulic press is used to apply several tons of pressure to the die, forming a transparent or translucent pellet.[10][11]

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the spectrum of the sample pellet is acquired.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is used to characterize the chemical environment of the hydrogen atoms in the molecule.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Deuterium Oxide, D₂O, due to the compound's solubility in water)

  • Pipettes

Procedure:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A standard 1D proton NMR experiment is performed. Key parameters such as the number of scans, acquisition time, and relaxation delay are set to obtain a spectrum with a good signal-to-noise ratio.[13]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

Synthesis and Applications

This compound serves as a key intermediate in the synthesis of various compounds with potential biological activities.

Synthetic Pathway

A common method for the synthesis of aryl hydrazines involves the diazotization of the corresponding aniline followed by reduction. The esterification can be performed before or after the formation of the hydrazine group. A general workflow for its synthesis from 4-aminobenzoic acid is depicted below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A 4-Aminobenzoic Acid B Methyl 4-aminobenzoate A->B Methanol, Acid Catalyst C Methyl 4-aminobenzoate D Diazonium Salt Intermediate C->D NaNO2, HCl, 0-5 °C E Diazonium Salt Intermediate F Methyl 4-hydrazinylbenzoate E->F Reducing Agent (e.g., SnCl2) G Methyl 4-hydrazinylbenzoate H Methyl 4-hydrazinylbenzoate Hydrochloride G->H HCl

Caption: General synthetic workflow for this compound.

Potential Applications

The reactivity of the hydrazinyl and ester functional groups makes this compound a versatile precursor in drug discovery and development.

G cluster_0 Potential Applications A Methyl 4-hydrazinylbenzoate Hydrochloride B Antitumor Agents A->B C Antimicrobial Agents A->C D Iron Chelators (e.g., Deferasirox synthesis) A->D E Linkers in Antibody-Drug Conjugates (ADCs) A->E

Caption: Potential applications of this compound.

Research has indicated that hydrazine derivatives can exhibit antitumor and antimicrobial properties.[1] Furthermore, the parent compound, 4-hydrazinobenzoic acid, is a known precursor in the synthesis of the iron chelator Deferasirox and is utilized in the construction of linkers for antibody-drug conjugates (ADCs).[14] These applications highlight the importance of this compound as a scaffold in medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydrazinylbenzoate hydrochloride is a chemical compound of significant interest in synthetic organic chemistry, primarily serving as a versatile building block for the synthesis of a wide array of more complex molecules.[1] Its bifunctional nature, possessing both a reactive hydrazine group and a methyl ester, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its molecular structure and conformational properties, drawing upon available data and analogous compounds to offer a detailed technical understanding for researchers in drug discovery and chemical synthesis.

Molecular Structure

The fundamental characteristics of this compound are summarized in the table below.

IdentifierValue
CAS Number 6296-89-5
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
IUPAC Name methyl 4-hydrazinylbenzoate;hydrochloride
SMILES COC(=O)C1=CC=C(C=C1)NN.Cl
InChI InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H
Physical Form Solid
Melting Point 205-207 °C

Conformational Analysis

It is anticipated that this compound would adopt a similar crystalline and molecular conformation. The ethyl analog crystallizes in the triclinic P-1 space group.[2] The core of the molecule consists of a para-substituted benzene ring. The planarity of the benzene ring is a dominant feature, with the hydrazinyl and methyl carboxylate groups extending from it.

The key dihedral angle to consider is that between the plane of the benzene ring and the C-N bond of the hydrazinyl group. In related structures, this torsion angle is influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding and resonance stabilization. Computational studies on substituted benzenes suggest that the preferred conformation of such substituents can vary from planar to perpendicular relative to the aromatic ring, depending on the nature of the substituent and the presence of ortho groups.[3] For a para-substituted compound like Methyl 4-hydrazinylbenzoate, steric hindrance is minimized, and the conformation will be primarily dictated by electronic effects and crystal packing forces.

Inferred Structural Parameters (from Ethyl 4-hydrazinobenzoate Hydrochloride) [2]

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 5.9566
b (Å) 7.4498
c (Å) 23.5349
α (°) 84.323
β (°) 84.521
γ (°) 80.257

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the esterification of 4-hydrazinobenzoic acid followed by salt formation. A representative protocol is described below.[4]

Materials:

  • 2-hydrazinylbenzoic acid

  • Methanol

  • 4M Hydrogen chloride in dioxane

  • Diethyl ether

Procedure:

  • Dissolve 2-hydrazinylbenzoic acid (15.2 g, 99.90 mmol) in methanol (200 mL).

  • Slowly add a 4M dioxane solution of hydrogen chloride (100 mL, 399.60 mmol) to the methanol solution.

  • Stir the reaction mixture at 90 °C for 5 hours.

  • After the reaction is complete, cool the mixture to 20 °C.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether (100 mL).

  • Dry the solid product to yield this compound.

Characterization by X-ray Crystallography

While specific data for the title compound is unavailable, a general protocol for single-crystal X-ray diffraction of a small organic molecule like this would involve the following steps:

Protocol:

  • Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol).

  • Data Collection: Mount a selected crystal on a goniometer head and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule.

Logical Workflow: Synthesis and Derivatization

Given the primary role of this compound as a synthetic intermediate, a logical workflow diagram illustrating its synthesis and subsequent derivatization is more pertinent than a biological signaling pathway.

Synthesis_and_Derivatization cluster_synthesis Synthesis cluster_derivatization Derivatization Reactions 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Methyl_4_hydrazinylbenzoate_HCl Methyl 4-hydrazinylbenzoate Hydrochloride 4-Hydrazinobenzoic_Acid->Methyl_4_hydrazinylbenzoate_HCl Esterification Methanol_HCl Methanol / HCl Methanol_HCl->Methyl_4_hydrazinylbenzoate_HCl Hydrazone_Derivative Hydrazone Derivative Methyl_4_hydrazinylbenzoate_HCl->Hydrazone_Derivative Condensation Acylhydrazide_Derivative Acylhydrazide Derivative Methyl_4_hydrazinylbenzoate_HCl->Acylhydrazide_Derivative Acylation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Hydrazone_Derivative Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylhydrazide_Derivative

References

An In-depth Technical Guide to the Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride from Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing methyl 4-hydrazinylbenzoate hydrochloride, a valuable building block in pharmaceutical and chemical research, starting from the readily available methyl benzoate. The synthesis is a multi-step process involving nitration, reduction, diazotization, and subsequent reduction, followed by salt formation. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overall Synthetic Pathway

The synthesis of this compound from methyl benzoate proceeds through three key intermediates:

  • Methyl 4-nitrobenzoate: Synthesized via the nitration of methyl benzoate.

  • Methyl 4-aminobenzoate: Obtained by the reduction of the nitro group of methyl 4-nitrobenzoate.

  • Methyl 4-hydrazinylbenzoate: Formed through the diazotization of the amino group of methyl 4-aminobenzoate, followed by reduction.

The final product is then obtained by converting the free hydrazine base into its hydrochloride salt.

Synthetic_Pathway MethylBenzoate Methyl Benzoate Methyl4Nitrobenzoate Methyl 4-nitrobenzoate MethylBenzoate->Methyl4Nitrobenzoate Nitration Methyl4Aminobenzoate Methyl 4-aminobenzoate Methyl4Nitrobenzoate->Methyl4Aminobenzoate Reduction DiazoniumSalt Diazonium Salt Intermediate Methyl4Aminobenzoate->DiazoniumSalt Diazotization Methyl4Hydrazinylbenzoate Methyl 4-hydrazinylbenzoate DiazoniumSalt->Methyl4Hydrazinylbenzoate Reduction FinalProduct Methyl 4-hydrazinylbenzoate Hydrochloride Methyl4Hydrazinylbenzoate->FinalProduct HCl Salt Formation Diazotization_Reduction Methyl4Aminobenzoate Methyl 4-aminobenzoate DiazoniumSalt Diazonium Salt Methyl4Aminobenzoate->DiazoniumSalt NaNO₂, HCl 0-5 °C Methyl4Hydrazinylbenzoate Methyl 4-hydrazinylbenzoate DiazoniumSalt->Methyl4Hydrazinylbenzoate Na₂S₂O₅ or SnCl₂

An In-depth Technical Guide to the Reaction Mechanism of Methyl 4-hydrazinylbenzoate Hydrochloride Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant reaction mechanism for the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride, a key intermediate in the pharmaceutical and chemical industries. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its formation, primarily focusing on the widely utilized pathway commencing with Methyl 4-aminobenzoate.

Introduction

This compound (C₈H₁₁ClN₂O₂) is a hydrazine derivative with significant applications as a building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1] Its formation is most commonly achieved through a two-step process involving the diazotization of Methyl 4-aminobenzoate followed by the reduction of the resulting diazonium salt. This guide will elucidate the intricate mechanisms of these transformations and provide practical experimental insights.

Reaction Mechanism

The synthesis of this compound from Methyl 4-aminobenzoate proceeds via two critical sequential reactions:

  • Diazotization: The conversion of the primary aromatic amine group of Methyl 4-aminobenzoate into a diazonium salt.

  • Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.

Step 1: Diazotization of Methyl 4-aminobenzoate

The diazotization reaction is typically carried out in a cold aqueous acidic solution, most commonly using hydrochloric acid and sodium nitrite.[2][3] The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ.

The mechanism can be broken down into the following stages:

  • Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid (e.g., HCl) to produce nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of Methyl 4-aminobenzoate attacks the nitrosonium ion.

  • Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable methyl 4-(diazonium)benzoate chloride.

Diazotization_Mechanism cluster_step1 Step 1: Formation of Nitrous Acid cluster_step2 Step 2: Formation of Nitrosonium Ion cluster_step3 Step 3: Nucleophilic Attack and Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) HCl->HNO2 NaCl Sodium Chloride (NaCl) HNO2_2 Nitrous Acid (HNO₂) Protonated_HNO2 Protonated Nitrous Acid HNO2_2->Protonated_HNO2 + H⁺ H_ion H⁺ Nitrosonium Nitrosonium Ion (NO⁺) Protonated_HNO2->Nitrosonium - H₂O H2O Water (H₂O) M4AB Methyl 4-aminobenzoate Intermediate1 N-Nitrosoammonium Intermediate M4AB->Intermediate1 + NO⁺ Nitrosonium_2 NO⁺ Intermediate2 N-Nitrosamine Intermediate1->Intermediate2 - H⁺ Intermediate3 Diazohydroxide Intermediate2->Intermediate3 Protonation & Tautomerization Diazonium Methyl 4-(diazonium)benzoate chloride Intermediate3->Diazonium + H⁺, - H₂O

Diagram 1: Diazotization Reaction Mechanism.
Step 2: Reduction of the Diazonium Salt

The reduction of the methyl 4-(diazonium)benzoate chloride to Methyl 4-hydrazinylbenzoate is a critical step. Various reducing agents can be employed, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective choice. The diazonium salt is a good leaving group (N₂), facilitating the reduction.

The general mechanism involves the transfer of electrons from the reducing agent to the diazonium salt, leading to the formation of the hydrazine derivative.

Reduction_Mechanism cluster_reduction Reduction of Diazonium Salt Diazonium Methyl 4-(diazonium)benzoate chloride Hydrazine_Salt This compound Diazonium->Hydrazine_Salt + SnCl₂ / HCl SnCl2 Stannous Chloride (SnCl₂) SnCl2->Hydrazine_Salt HCl_reduction Hydrochloric Acid (HCl) N2 Nitrogen Gas (N₂) SnCl4 Stannic Chloride (SnCl₄)

Diagram 2: Reduction of the Diazonium Salt.

Experimental Protocols

The following section outlines a typical experimental procedure for the synthesis of this compound from Methyl 4-aminobenzoate.

Materials and Reagents
  • Methyl 4-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Experimental Workflow

Experimental_Workflow cluster_diazotization Diazotization cluster_reduction Reduction cluster_workup Work-up and Purification start_diaz Dissolve Methyl 4-aminobenzoate in conc. HCl and water cool_diaz Cool to 0-5 °C in an ice bath start_diaz->cool_diaz add_nitrite Slowly add aqueous Sodium Nitrite solution cool_diaz->add_nitrite stir_diaz Stir for 30 minutes at 0-5 °C add_nitrite->stir_diaz add_diazonium Slowly add the diazonium salt solution to the SnCl₂ solution stir_diaz->add_diazonium prepare_sncl2 Prepare a solution of SnCl₂·2H₂O in conc. HCl cool_sncl2 Cool the SnCl₂ solution to 0-5 °C prepare_sncl2->cool_sncl2 cool_sncl2->add_diazonium stir_reduction Stir for 1-2 hours, allowing to warm to room temperature add_diazonium->stir_reduction filter Collect the precipitate by vacuum filtration stir_reduction->filter wash Wash the solid with cold water and then diethyl ether filter->wash dry Dry the product under vacuum wash->dry

Diagram 3: Experimental Workflow for Synthesis.
Detailed Procedure

Step 1: Diazotization of Methyl 4-aminobenzoate

  • In a beaker, suspend Methyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the stirred suspension of Methyl 4-aminobenzoate hydrochloride, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of Methyl 4-(diazonium)benzoate chloride

  • In a separate larger beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the stirred stannous chloride solution. A precipitate should form.

  • After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to gradually warm to room temperature.

Step 3: Isolation and Purification

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic impurities.

  • Further wash the solid with a small amount of cold diethyl ether.

  • Dry the purified this compound product under vacuum.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactants
Methyl 4-aminobenzoate1.0 molar equivalentGeneral Procedure
Sodium Nitrite1.0 - 1.1 molar equivalents[2]
Hydrochloric Acid (conc.)2.5 - 3.0 molar equivalents[2]
Stannous Chloride Dihydrate2.0 - 2.5 molar equivalents[4]
Reaction Conditions
Diazotization Temperature0 - 5 °C[2][4]
Reduction Temperature0 - 25 °C[4]
Yield
Overall Yield70-85%Estimated from similar procedures

Conclusion

The synthesis of this compound via the diazotization of Methyl 4-aminobenzoate followed by reduction is a robust and widely used method. A thorough understanding of the reaction mechanisms, adherence to optimized experimental protocols, and careful control of reaction parameters are crucial for achieving high yields and purity of the final product. This technical guide provides the foundational knowledge for researchers and professionals working with this important chemical intermediate.

References

Solubility Profile of Methyl 4-hydrazinylbenzoate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

Methyl 4-hydrazinylbenzoate hydrochloride (MHBH) is a versatile bifunctional molecule of significant interest in pharmaceutical and chemical synthesis. Its structure, featuring a hydrazinyl group and a methyl ester attached to a benzene ring, makes it a valuable building block for creating more complex molecules, including potential therapeutic agents.[1] For professionals in drug development and synthetic chemistry, a thorough understanding of MHBH's solubility is not merely academic; it is a critical parameter that dictates reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route or drug candidate.

This guide provides a comprehensive analysis of the principles governing the solubility of MHBH and presents a robust, field-proven protocol for its quantitative determination. Moving beyond a simple data sheet, we will dissect the causal relationships between the molecule's structural features and its behavior in various organic solvents. The objective is to empower researchers with both the theoretical foundation and the practical methodology to generate reliable and reproducible solubility data tailored to their specific applications.

Physicochemical Properties and Structural Analysis

The solubility behavior of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. For MHBH, the key features are the ionic hydrazinium chloride group, the polar methyl ester, and the nonpolar aromatic ring.

The presence of the hydrochloride salt makes the molecule ionic, creating strong dipole-dipole and ion-dipole interactions. This ionic character is the primary driver of its solubility in polar solvents. The hydrazinyl moiety (-NHNH₃⁺) and the ester's carbonyl group (C=O) can act as hydrogen bond donors and acceptors, respectively, further enhancing interactions with protic and polar aprotic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 6296-89-5 [2][3]
Molecular Formula C₈H₁₁ClN₂O₂ [2]
Molecular Weight 202.64 g/mol [2]
IUPAC Name methyl 4-hydrazinylbenzoate;hydrochloride [2]
Physical Form White to yellow powder or crystals
Melting Point 205-207 °C
H-Bond Donor Count 3 [2]
H-Bond Acceptor Count 4 [2]
Topological Polar Surface Area 64.4 Ų [2]

| Rotatable Bond Count | 3 |[2] |

Known Solubility Profile (Qualitative)

Publicly available data on MHBH solubility is primarily qualitative. These observations, summarized in Table 2, provide a foundational understanding of its behavior and align with the principles discussed above. The compound shows a clear preference for polar solvents, a direct consequence of its ionic salt form.

Causality of Observed Solubility:

  • Water (Soluble): The high polarity of water and its ability to form strong hydrogen bonds and solvate the hydrazinium and chloride ions make it an excellent solvent for MHBH.[1]

  • Methanol/Ethanol (Sparingly/Slightly Soluble): These polar protic solvents can interact with the ionic and polar groups of MHBH. However, their lower polarity compared to water and the presence of a nonpolar alkyl chain result in reduced solvating power for the salt.[1]

  • Dimethyl Sulfoxide (DMSO) (Slightly Soluble): As a polar aprotic solvent, DMSO can effectively solvate the hydrazinium cation. Its large dipole moment allows it to disrupt the crystal lattice of the salt, leading to some degree of solubility.[1]

  • Chloroform/Acetone (Poorly Soluble): These solvents have significantly lower polarity and limited or no hydrogen bonding capability, making them poor solvents for an ionic salt like MHBH.[1]

Table 2: Qualitative Solubility of this compound

Solvent Solvent Type Observed Solubility Source
Water Polar Protic Soluble [1]
Methanol Polar Protic Sparingly soluble [1]
Ethanol Polar Protic Slightly soluble [1]
Dimethyl Sulfoxide (DMSO) Polar Aprotic Slightly soluble [1]
Chloroform Nonpolar Poorly soluble [1]

| Acetone | Polar Aprotic | Poorly soluble |[1] |

Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing the most accurate and reproducible data for regulatory and research purposes.[4][5] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents a true thermodynamic equilibrium.

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the experimental workflow, from initial preparation to final analysis.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_compound Weigh excess MHBH mix Add excess solid to solvent in sealed vial prep_compound->mix prep_solvent Prepare solvent system prep_solvent->mix shake Agitate at constant T (e.g., 25°C) for 24-48h mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.45 µm syringe filter) centrifuge->filter dilute Dilute filtrate to within calibration range filter->dilute quantify Quantify concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

References

In-Depth Technical Guide: Thermal Properties of Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of Methyl 4-hydrazinylbenzoate Hydrochloride (CAS No. 6296-89-5). This compound is a valuable building block in pharmaceutical and chemical synthesis. A thorough understanding of its thermal properties is crucial for its handling, storage, and application in further synthetic processes.

Physicochemical Properties

This compound is a crystalline solid. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 6296-89-5N/A
Molecular Formula C₈H₁₁ClN₂O₂N/A
Molecular Weight 202.64 g/mol N/A
Appearance Off-white to light brown solidN/A
Melting Point 205-207 °CN/A

Thermal Stability and Melting Point

The thermal behavior of this compound has been characterized by its melting point. The compound exhibits good thermal stability up to its melting point.

Melting Point

The melting point of this compound is consistently reported in the range of 205-207 °C . This relatively high melting point for an organic salt suggests strong intermolecular forces, likely including extensive hydrogen bonding, within the crystal lattice.

Thermogravimetric Analysis (TGA) - Illustrative Data

Based on this, a plausible thermal decomposition profile for this compound would involve the onset of significant weight loss at temperatures exceeding its melting point. The decomposition is expected to proceed in multiple stages, involving the loss of hydrogen chloride, followed by the fragmentation of the organic moiety.

Illustrative TGA Data:

Temperature Range (°C)Weight Loss (%)Corresponding Loss
100 - 200~ 0-1%Loss of adsorbed water/solvent
210 - 300~ 18%Loss of HCl
300 - 500> 80%Decomposition of organic residue
Differential Scanning Calorimetry (DSC) - Illustrative Data

A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. This peak would provide a precise value for the melting temperature and the enthalpy of fusion. Following the melting endotherm, an exothermic event may be observed at higher temperatures, corresponding to the decomposition of the compound.

Illustrative DSC Data:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~ 205~ 207(Endothermic)
Decomposition> 220-(Exothermic)

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of this compound.

Synthesis of this compound

A representative synthesis protocol, adapted from the known synthesis of similar hydrazinobenzoic acid hydrochlorides, is described below.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation A Methyl 4-aminobenzoate in HCl (aq) C Diazonium Salt Solution A->C  0-5 °C B Sodium Nitrite (aq) B->C E This compound (precipitate) C->E  < 10 °C D Stannous Chloride in HCl (conc) D->E F Filtration E->F G Washing (cold HCl) F->G H Drying G->H I Final Product H->I

Caption: Synthesis workflow for this compound.

Methodology:

  • Diazotization: Methyl 4-aminobenzoate is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • Reduction: In a separate vessel, a solution of stannous chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the stannous chloride solution, keeping the temperature below 10 °C.

  • Isolation: The resulting precipitate of this compound is collected by filtration, washed with cold dilute hydrochloric acid, and then with a suitable organic solvent (e.g., ether) to remove any non-polar impurities. The product is then dried under vacuum to yield the final product.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

Melting_Point_Workflow A Sample Preparation: Finely ground powder packed into a capillary tube B Place in Melting Point Apparatus A->B C Heating: Rapid heating to ~10-15 °C below expected MP B->C D Heating: Slow heating (1-2 °C/min) near MP C->D E Observation: Record temperature at onset of melting D->E F Observation: Record temperature at completion of melting E->F G Result: Melting Point Range F->G

Caption: Experimental workflow for melting point determination.

Methodology:

  • A small amount of the finely powdered sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability and decomposition profile of the compound.

TGA_Workflow A Sample Preparation: Weigh 5-10 mg of sample into a TGA pan B Instrument Setup: Place sample in TGA furnace under inert atmosphere (N₂) A->B C Heating Program: Equilibrate at 30 °C Heat to 600 °C at 10 °C/min B->C D Data Acquisition: Record weight loss as a function of temperature C->D E Data Analysis: Determine onset of decomposition and percentage weight loss D->E F Result: TGA Thermogram E->F

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • A sample of 5-10 mg is accurately weighed into an alumina or platinum TGA pan.

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion, as well as to observe any other thermal transitions.

DSC_Workflow A Sample Preparation: Weigh 2-5 mg of sample into a hermetically sealed aluminum pan B Instrument Setup: Place sample and reference pans in DSC cell under N₂ A->B C Heating Program: Equilibrate at 30 °C Heat to 250 °C at 10 °C/min B->C D Data Acquisition: Record heat flow as a function of temperature C->D E Data Analysis: Determine peak temperatures and integrate peak areas D->E F Result: DSC Thermogram E->F

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • A sample of 2-5 mg is weighed into an aluminum DSC pan, which is then hermetically sealed.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas.

  • The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to 250 °C at a rate of 10 °C/min.

  • The differential heat flow to the sample and reference is measured as a function of temperature.

Logical Relationships in Thermal Analysis

The interpretation of thermal analysis data involves understanding the relationship between different observed events.

Thermal_Analysis_Logic Start Heat Sample Melting Endothermic Event: Melting Start->Melting Decomposition Exothermic/Endothermic Event: Decomposition Melting->Decomposition No_Weight_Loss No Weight Loss in TGA Melting->No_Weight_Loss  Corresponds to Weight_Loss Weight Loss in TGA Decomposition->Weight_Loss  Corresponds to

Caption: Logical flow of thermal events for this compound.

This guide provides a detailed overview of the thermal properties of this compound, offering valuable information for its application in research and development. The provided experimental protocols and illustrative data serve as a practical resource for scientists and professionals in the field.

References

Spectroscopic and Synthetic Profile of Methyl 4-hydrazinylbenzoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 4-hydrazinylbenzoate Hydrochloride (CAS No: 6296-89-5), a versatile building block in pharmaceutical and chemical synthesis. This document details its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400.13 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.47s3H-NH₃⁺
8.98s1H-NH-
7.86-7.90m2HAr-H
6.99-7.02m2HAr-H
3.81s3H-OCH₃

¹³C NMR (Estimated)

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~150C-NHNH₂
~131Ar-C (quaternary)
~128Ar-CH
~113Ar-CH
~52-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~3300N-H stretch (Hydrazine)
~1680C=O stretch (Aromatic ester)
Mass Spectrometry (MS)
m/z RatioInterpretation
202.64[M+H]⁺ (Protonated molecular ion)
171.64[M+H - OCH₃]⁺ (Loss of methoxy group)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis from 2-hydrazinylbenzoic acid.

Materials:

  • 2-hydrazinylbenzoic acid

  • Methanol

  • 4M Hydrogen chloride in dioxane

  • Diethyl ether

Procedure:

  • Dissolve 15.2 g (99.90 mmol) of 2-hydrazinylbenzoic acid in 200 mL of methanol.

  • Slowly add 100 mL of a 4M dioxane solution of hydrogen chloride (399.60 mmol) to the methanolic solution.

  • Stir the reaction mixture at 90 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to 20 °C.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with 100 mL of diethyl ether.

  • Dry the solid product under vacuum to yield this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the solid this compound and dissolve it in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the powdered this compound directly onto the ATR crystal.

  • Instrumentation: Use a FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Measurement: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the diluted sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and any significant fragment ions. The accurate mass measurement of the molecular ion can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-hydrazinylbenzoic_acid 2-Hydrazinylbenzoic Acid Reaction_Vessel Reaction at 90°C, 5h 2-hydrazinylbenzoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel HCl_dioxane 4M HCl in Dioxane HCl_dioxane->Reaction_Vessel Cooling Cool to 20°C Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product Methyl 4-hydrazinylbenzoate Hydrochloride Drying->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Methyl 4-hydrazinylbenzoate Hydrochloride (Solid) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep Solid State IR_Prep Place on ATR Crystal Sample->IR_Prep Solid State MS_Prep Dissolve & Dilute in MeOH Sample->MS_Prep Solid State NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Multiplicities NMR_Acq->NMR_Data IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies IR_Acq->IR_Data MS_Acq Acquire Mass Spectrum (ESI+) MS_Prep->MS_Acq MS_Data m/z Ratios MS_Acq->MS_Data

Caption: Workflow for spectroscopic characterization.

Unlocking the Therapeutic Potential of Methyl 4-hydrazinylbenzoate Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Significance of Hydrazine Derivatives in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel pharmacophores with diverse biological activities is relentless. Among the myriad of chemical scaffolds, hydrazine derivatives have garnered considerable attention for their versatile therapeutic potential.[1][2] These compounds, characterized by the presence of a nitrogen-nitrogen single bond, serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds and have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3] This technical guide focuses on Methyl 4-hydrazinylbenzoate Hydrochloride, a key intermediate and a molecule of significant interest in its own right.[4] While extensive research has been conducted on its derivatives, particularly those derived from 4-hydrazinobenzoic acid, the intrinsic biological activities of this compound remain a compelling area of exploration.[5][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound, grounded in the established pharmacology of its close structural analogs. We will delve into the scientific rationale for investigating its therapeutic promise, provide detailed experimental protocols for its biological evaluation, and offer insights into the potential mechanisms that may underscore its activity.

Physicochemical Properties and Synthetic Versatility

This compound (C₈H₁₁ClN₂O₂) is a hydrochloride salt of the methyl ester of 4-hydrazinobenzoic acid, with a molecular weight of approximately 202.64 g/mol .[7] The presence of the hydrazinyl group (-NHNH₂) and the methyl ester (-COOCH₃) functionality makes it a versatile precursor for a variety of chemical transformations.[4] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biological testing.

The synthetic utility of this compound lies in the reactivity of its hydrazinyl moiety, which can readily undergo condensation reactions with aldehydes and ketones to form hydrazones.[8] This reaction is a cornerstone for creating diverse libraries of compounds for biological screening. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for derivatization.

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₂O₂[7]
Molecular Weight202.64 g/mol [7]
Physical FormSolid[9][10]
Storage TemperatureRoom temperature, inert atmosphere or 4°C, stored under nitrogen[9][10]

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive body of research on 4-hydrazinobenzoic acid and its derivatives, we can hypothesize several key biological activities for this compound.

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of compounds derived from 4-hydrazinobenzoic acid.[5][6] Derivatives have shown significant cytotoxic activity against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7).[5]

Proposed Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of many hydrazone derivatives is the induction of apoptosis, or programmed cell death.[5] While the precise signaling pathways for 4-hydrazinobenzoic acid derivatives are still under full investigation, the intrinsic (mitochondrial) pathway is often implicated.[5] This pathway involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately resulting in cell death. The structural features of this compound suggest its potential to interact with molecular targets that trigger this apoptotic cascade.

cluster_cell Cancer Cell M4HH Methyl 4-hydrazinylbenzoate Hydrochloride Mitochondrion Mitochondrion M4HH->Mitochondrion Induces stress Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Release of Cytochrome c Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution of cell death

Caption: Proposed apoptotic pathway induced by this compound.

Potential Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties.[2][3] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[3] The azomethine group (-N=CH-) present in hydrazones is often considered crucial for their antimicrobial action.[8]

Proposed Mechanism of Action: Disruption of Cellular Processes

The antimicrobial mechanism of hydrazones is thought to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] The lipophilic nature of some hydrazone derivatives allows them to penetrate the bacterial cell wall and interfere with vital cellular processes. Given that this compound can be readily converted to a variety of hydrazones, it represents a promising scaffold for the development of new antimicrobial agents.

cluster_bacteria Bacterial Cell M4HH_derivative Hydrazone Derivative of M4HH Cell_Wall Cell Wall M4HH_derivative->Cell_Wall Penetration Enzymes Essential Enzymes M4HH_derivative->Enzymes Inhibition Cell_Death Bacterial Cell Death Enzymes->Cell_Death

Caption: Hypothesized antimicrobial mechanism of action for derivatives of this compound.

Potential Enzyme Inhibitory Activity

The hydrazide and hydrazone moieties are known to be effective inhibitors of various enzymes.[11][12] For instance, hydrazide-containing compounds have been developed as inhibitors of monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[11] The ability of the hydrazinyl group to interact with the active sites of enzymes makes this compound a candidate for screening against a range of enzymatic targets.

Proposed Mechanism of Action: Active Site Interaction

Enzyme inhibition by hydrazide derivatives can occur through the formation of stable complexes with the enzyme's active site, often involving interactions with cofactors or key amino acid residues.[11] This can lead to either reversible or irreversible inhibition of the enzyme's catalytic activity. The specific enzymes that this compound or its derivatives might inhibit would need to be determined through broad-panel screening.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, a series of well-established in vitro assays can be employed. The following protocols are provided as a guide for researchers.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

cluster_workflow MTT Assay Workflow Start Seed Cancer Cells Treat Treat with M4HH Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 × 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth to obtain a range of concentrations.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Determination of Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for screening this compound against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.[17][18]

Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. A reduction in enzyme activity in the presence of the compound indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and this compound.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecule in the realm of medicinal chemistry. The substantial body of evidence supporting the anticancer, antimicrobial, and enzyme inhibitory activities of its structural analogs provides a strong rationale for its investigation. This technical guide offers a foundational framework for initiating such studies, from understanding its chemical nature and hypothesized mechanisms of action to detailed protocols for its biological evaluation.

Future research should focus on the systematic screening of this compound against a diverse panel of cancer cell lines and microbial strains. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives. The synthetic tractability of this compound opens up vast possibilities for structure-activity relationship (SAR) studies, which will be instrumental in optimizing its therapeutic potential. As the demand for novel therapeutic agents continues to grow, a thorough investigation into the biological activities of this compound is a scientifically sound and promising endeavor.

References

Methyl 4-hydrazinylbenzoate Hydrochloride: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydrazinylbenzoate hydrochloride has emerged as a crucial intermediate in the field of organic synthesis, prized for its versatile reactivity that allows for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of its applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid. A summary of its key physical and spectroscopic properties is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂O₂[1][2]
Molecular Weight 202.64 g/mol [1][2]
CAS Number 6296-89-5[1]
Melting Point 205-207 °C[No specific citation found for this exact range in the provided results]
Appearance White to yellow powder or crystals
Solubility Soluble in water, sparingly soluble in methanol.[No specific citation found for this exact range in the provided results]
¹H NMR (ppm) ~3.8 (s, 3H, -OCH₃), aromatic protons, -NHNH₂ protons[No specific citation found for this exact range in the provided results]
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch)[No specific citation found for this exact range in the provided results]

Core Synthetic Applications

The presence of both a hydrazinyl and a methyl ester group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly indoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. It involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. This compound serves as an excellent phenylhydrazine precursor for the synthesis of indole-6-carboxylic acid esters.

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add butan-2-one (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Indolization: After cooling the reaction mixture, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA). Heat the mixture to 80-100 °C and stir for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). The crude product will precipitate out. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired methyl 2,3-dimethyl-1H-indole-6-carboxylate.

Note: This is a generalized protocol. Reaction conditions may need to be optimized for specific substrates.

Fischer_Indole_Synthesis MHBH Methyl 4-hydrazinylbenzoate Hydrochloride Hydrazone Hydrazone Intermediate MHBH->Hydrazone Condensation (Acid catalyst) Ketone Aldehyde or Ketone (e.g., Butan-2-one) Ketone->Hydrazone Indole Methyl Indole-6-carboxylate Derivative Hydrazone->Indole Cyclization (Indolization) (Lewis/Brønsted Acid, Heat)

Caption: Fischer Indole Synthesis Workflow.

Pyrazolone Synthesis

This compound readily reacts with β-ketoesters, such as ethyl acetoacetate, to form pyrazolone derivatives. These heterocycles are key components in many pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of β-ketoester: Add ethyl acetoacetate (1.0 eq) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target pyrazolone. Further purification can be achieved by recrystallization.

Reactant 1Reactant 2ProductYieldMelting Point (°C)
PhenylhydrazineEthyl acetoacetate1-phenyl-3-methyl-5-pyrazolone93-100%126-128
MethylhydrazineEthyl acetoacetate1,3-dimethyl-5-pyrazolone66-100%Not specified

Note: The data in this table is for analogous reactions and serves as a reference for the expected outcome when using this compound.[3]

Pyrazolone_Synthesis MHBH Methyl 4-hydrazinylbenzoate Hydrochloride Intermediate Hydrazone Intermediate MHBH->Intermediate Condensation EAA Ethyl Acetoacetate EAA->Intermediate Pyrazolone Methyl 4-(3-methyl-5-oxo-2,5-dihydro- 1H-pyrazol-1-yl)benzoate Intermediate->Pyrazolone Intramolecular Cyclization

Caption: Pyrazolone Synthesis Pathway.

Hydrazone Formation and Subsequent Reactions

The hydrazinyl group of this compound can be readily condensed with various aldehydes and ketones to form stable hydrazone derivatives. These hydrazones are not only important final products with potential biological activities but also serve as versatile intermediates for the synthesis of other heterocyclic systems.[5][6]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

  • Isolation: The hydrazone product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Hydrazine DerivativeAldehyde/KetoneProductYieldReference
4-Nitrophenylhydrazine4-Acetoxy-3-methoxybenzaldehydeCorresponding HydrazoneNot specified[5]
Indole-3-carboxaldehydePhenylhydrazinesIndole-based Hydrazones89-91%[7]

Applications in Drug Discovery and Medicinal Chemistry

The indole and pyrazole scaffolds, readily accessible from this compound, are cornerstones in modern drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, incorporate the indole nucleus. The functionalized indoles synthesized from this building block are valuable for creating libraries of potential kinase inhibitors for screening.[8]

  • Anticancer Agents: Derivatives of pyrazoles and indazoles, which can be synthesized from this precursor, have shown promising anticancer activities.[9]

  • Antiplatelet Agents: Indole hydrazones have been investigated as potential antiplatelet agents.[7]

Drug_Discovery_Pathway MHBH Methyl 4-hydrazinylbenzoate Hydrochloride Indoles Indole Derivatives MHBH->Indoles Pyrazoles Pyrazole/Pyrazolone Derivatives MHBH->Pyrazoles Hydrazones Hydrazone Derivatives MHBH->Hydrazones Bioactive Bioactive Molecules Indoles->Bioactive Pyrazoles->Bioactive Hydrazones->Bioactive Kinase_Inhibitors Kinase Inhibitors Bioactive->Kinase_Inhibitors Anticancer Anticancer Agents Bioactive->Anticancer Antiplatelet Antiplatelet Agents Bioactive->Antiplatelet

References

An In-depth Technical Guide to Metoclopramide: A Substituted Benzamide with Prokinetic and Antiemetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: Initial research for a compound with the molecular formula C8H11ClN2O2 did not yield a singular, well-characterized molecule with substantial publicly available data suitable for a comprehensive technical whitepaper. Therefore, this guide focuses on a structurally related and extensively researched pharmaceutical compound, Metoclopramide. Metoclopramide is a substituted benzamide, a class of compounds that aligns with the elemental composition of the originally requested formula and is of significant interest in drug development.

Introduction and IUPAC Name

Metoclopramide is a versatile drug utilized for its prokinetic and antiemetic properties.[1][2][3] It is primarily prescribed for the management of nausea and vomiting associated with various conditions, including diabetic gastroparesis and gastroesophageal reflux disease (GERD).[3][4] The IUPAC name for Metoclopramide is 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide .[1][3]

Physicochemical and Pharmacokinetic Properties

Metoclopramide is a small molecule drug that is typically administered orally, intravenously, or intramuscularly.[5][6] Key pharmacokinetic parameters are summarized in the table below.

PropertyValueReference
Molecular FormulaC14H22ClN3O2[3]
Molecular Weight299.8 g/mol [3]
Plasma Protein Binding~30%[3]
MetabolismHepatic (CYP2D6, CYP3A4, CYP1A2)[3]
Half-life5-6 hours[6]
ExcretionPrimarily renal[6]

Mechanism of Action and Signaling Pathways

Metoclopramide's therapeutic effects are mediated through its interaction with multiple receptor systems in the central and peripheral nervous systems.[1][2][7] Its primary mechanisms of action are antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, and agonism of serotonin 5-HT4 receptors.[1][2][8]

Antiemetic Effect: D2 and 5-HT3 Receptor Antagonism

The antiemetic properties of Metoclopramide are largely attributed to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[2][7][8] By blocking these receptors, Metoclopramide inhibits the signaling cascade that leads to nausea and vomiting.[2][8] At higher doses, its antagonism of 5-HT3 receptors also contributes to this effect.[1]

cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_VomitingCenter Vomiting Center D2_receptor Dopamine D2 Receptor Vomiting_reflex Vomiting Reflex D2_receptor->Vomiting_reflex Activates HT3_receptor Serotonin 5-HT3 Receptor HT3_receptor->Vomiting_reflex Activates Dopamine Dopamine Dopamine->D2_receptor Serotonin Serotonin (5-HT) Serotonin->HT3_receptor Metoclopramide Metoclopramide Metoclopramide->D2_receptor Blocks Metoclopramide->HT3_receptor Blocks

Antiemetic Mechanism of Metoclopramide in the CTZ
Prokinetic Effect: 5-HT4 Receptor Agonism and D2 Receptor Antagonism

Metoclopramide's gastroprokinetic activity is mediated by its effects on the enteric nervous system.[1] It acts as a 5-HT4 receptor agonist, which enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal smooth muscle contraction.[2][8] Additionally, its D2 receptor antagonist activity in the gastrointestinal tract contributes to increased motility.[2][8]

cluster_ENS Enteric Nervous System cluster_GITract Gastrointestinal Tract HT4_receptor Serotonin 5-HT4 Receptor Cholinergic_neuron Cholinergic Neuron HT4_receptor->Cholinergic_neuron Activates D2_receptor_gut Dopamine D2 Receptor D2_receptor_gut->Cholinergic_neuron Inhibits Acetylcholine Acetylcholine Cholinergic_neuron->Acetylcholine Releases GI_motility Increased GI Motility Serotonin Serotonin (5-HT) Serotonin->HT4_receptor Dopamine Dopamine Dopamine->D2_receptor_gut Metoclopramide_gut Metoclopramide Metoclopramide_gut->HT4_receptor Agonist Metoclopramide_gut->D2_receptor_gut Antagonist Acetylcholine->GI_motility Stimulates

Prokinetic Mechanism of Metoclopramide in the GI Tract

Synthesis and Manufacturing

The synthesis of Metoclopramide typically starts from p-aminosalicylic acid.[9] The process involves several key steps, including methylation of the hydroxyl group, chlorination of the benzene ring, and amidation of the carboxyl group with N,N-diethylethylene-diamine.[9] An improved synthesis method has been described that utilizes a suitable solvent for the condensation step, resulting in a high yield of 96% at a low temperature.[10]

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method for the quantification of Metoclopramide in tablet formulations has been developed.[11]

  • Mobile Phase: Acetate buffer and acetonitrile (75% v/v).

  • Column: Reversed-phase column.

  • Detection: UV at 273 nm.

  • Concentration Range: 0.5 – 7 mcg/mL.

  • Results: The method demonstrated a recovery of 100.5% with a coefficient of variation of 0.889%.[11]

Spectrophotometric Determination

Several spectrophotometric methods have been established for the determination of Metoclopramide in pharmaceutical dosage forms.[12][13] One such method involves the diazotization of Metoclopramide followed by coupling with diphenylamine to produce a red-colored chromogen.[13]

  • Reagents: Sodium nitrite, hydrochloric acid, diphenylamine.

  • Wavelength of Maximum Absorption: 530 nm.

  • Linearity Range: 0.3 - 7.5 µg/mL.

  • Molar Absorptivity: 4.73 × 10^4 L/mol·cm.[13]

cluster_Workflow Spectrophotometric Quantification Workflow Metoclopramide_sample Metoclopramide Sample Diazotization Diazotization (NaNO2, HCl) Metoclopramide_sample->Diazotization Coupling Coupling Reaction (Diphenylamine) Diazotization->Coupling Measurement Spectrophotometric Measurement (530 nm) Coupling->Measurement Quantification Quantification Measurement->Quantification

Workflow for Spectrophotometric Analysis of Metoclopramide

Clinical Data Summary

Metoclopramide has been the subject of numerous clinical trials to evaluate its efficacy and safety in various indications.

IndicationKey FindingsReference
Diabetic Gastroparesis Significantly reduced nausea, vomiting, and postprandial fullness compared to placebo. Improved gastric emptying as assessed by radionuclide scintigraphy.[14]
Chemotherapy-Induced Emesis High-dose Metoclopramide (2 mg/kg for 5 doses) was effective in preventing cisplatin-induced emesis.[15]
Gastroesophageal Reflux Disease (GERD) Recommended dosage is 10 to 15 mg four times daily for 4 to 12 weeks.[16]

Adverse Effects and Safety Profile

Common side effects of Metoclopramide include drowsiness, diarrhea, and akathisia.[1] More serious adverse effects can include tardive dyskinesia, neuroleptic malignant syndrome, and depression.[1] Due to the risk of tardive dyskinesia, treatment with Metoclopramide is rarely recommended for longer than 12 weeks.[1][16]

Conclusion

Metoclopramide remains a clinically important drug for the management of specific gastrointestinal motility disorders and emesis. Its multifaceted mechanism of action, targeting both dopamine and serotonin pathways, provides a unique therapeutic profile. This guide has provided an in-depth overview of its chemical properties, mechanism of action, synthesis, analytical methods, and clinical applications, intended to be a valuable resource for researchers and professionals in the field of drug development.

References

Crystal structure of Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Methyl 4-hydrazinylbenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound (C₈H₁₁ClN₂O₂). Given the absence of a publicly available, experimentally determined crystal structure for this specific compound, this guide leverages data from its close structural analog, Ethyl 4-hydrazinobenzoate Hydrochloride, to infer its crystallographic properties. This document outlines the compound's molecular characteristics, predicted crystallographic parameters, and detailed experimental protocols for its synthesis and crystal structure determination.

Molecular and Physicochemical Properties

This compound is a hydrazine derivative with a molecular weight of 202.64 g/mol .[1][2] It serves as a versatile building block in the synthesis of various organic compounds, with potential applications in pharmaceuticals and agrochemicals.[1] The presence of both an ester and a hydrazine moiety allows for a range of chemical transformations, including condensation and acylation reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₂O₂[1][2]
Molecular Weight202.64 g/mol [1][2]
IUPAC Namemethyl 4-hydrazinylbenzoate;hydrochloride[1][2]
Melting Point205-207°C[1]
Physical FormSolid
PurityTypically ≥97%
InChI KeyMXSGRGCOQOKOEH-UHFFFAOYSA-N

Crystallographic Analysis

The crystal structure of Ethyl 4-hydrazinobenzoate Hydrochloride was determined by X-ray diffraction.[3] The compound crystallizes in the triclinic space group P-1 with two formula units in the asymmetric unit (Z' = 2).[3] The crystal packing is stabilized by a network of N-H...N and N-H...Cl hydrogen bonds, forming complex sheets.[3]

Table 2: Crystallographic Data for Ethyl 4-hydrazinobenzoate Hydrochloride

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9566 (4)
b (Å)7.4498 (6)
c (Å)23.5349 (17)
α (°)84.323 (3)
β (°)84.521 (3)
γ (°)80.257 (3)
Volume (ų)1020.95 (13)
Z'2

Data sourced from a study on Ethyl 4-hydrazinobenzoate Hydrochloride and presented here as a predictive model for the methyl analog.[3]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-hydrazinylbenzoic acid with methanol in the presence of hydrogen chloride.

Protocol:

  • Dissolve 2-hydrazinylbenzoic acid in methanol.

  • Slowly add a 4M solution of hydrogen chloride in dioxane to the methanolic solution.

  • Stir the reaction mixture at an elevated temperature (e.g., 90°C) for several hours (e.g., 5 hours).

  • Upon completion, cool the reaction mixture to room temperature (e.g., 20°C).

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a suitable solvent, such as ether.

  • Dry the collected solid to obtain this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like this compound is a multi-step process.[4]

Protocol:

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Common methods for growing crystals from a purified compound include:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the compound's solution induces crystallization.[4]

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to decrease the compound's solubility and promote crystal growth.[4]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a glass fiber or a cryo-loop.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.

    • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[5]

    • The crystal is rotated, and a series of diffraction images are collected at various orientations to measure a complete set of diffraction intensities.[4][6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[4] This involves indexing the diffraction spots and integrating their intensities.[4]

  • Structure Solution and Refinement:

    • The initial crystal structure is determined using direct methods.

    • The structural model is then refined against the experimental diffraction data to obtain the final, accurate atomic positions and other crystallographic parameters.

Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

Crystal_Structure_Workflow A Synthesis and Purification B Crystal Growth A->B C Single Crystal Selection and Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing (Indexing and Integration) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Crystal Structure G->H

Workflow for Small Molecule Crystal Structure Determination.

This guide provides a foundational understanding of the crystal structure and analysis of this compound. While direct experimental data for the methyl ester is pending, the provided information on its ethyl analog offers a robust predictive model for researchers and professionals in drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing Methyl 4-hydrazinylbenzoate Hydrochloride as a key starting material. The methodologies outlined are based on the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring system.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their wideranging biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, make them a subject of intense research in drug discovery and development. A common structural motif in many of these compounds is a 1-arylpyrazole core.

The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a cornerstone of pyrazole chemistry.[1] This method offers a straightforward and efficient route to a diverse array of substituted pyrazoles. This compound is a valuable building block in this context, allowing for the introduction of a methyl benzoate moiety at the N1 position of the pyrazole ring, which can be further functionalized.

General Synthesis Pathway

The synthesis of pyrazole derivatives from this compound and a 1,3-dicarbonyl compound typically proceeds via an acid-catalyzed condensation reaction. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]

Experimental Workflow

The general workflow for the synthesis of pyrazole derivatives using this compound is depicted below. The process involves the reaction of the hydrazine hydrochloride with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in a suitable solvent and often in the presence of an acid catalyst. The product is then isolated and purified.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Final Product Methyl 4-hydrazinylbenzoate\nHydrochloride Methyl 4-hydrazinylbenzoate Hydrochloride Reaction Vessel\n(Solvent, Catalyst) Reaction Vessel (Solvent, Catalyst) Methyl 4-hydrazinylbenzoate\nHydrochloride->Reaction Vessel\n(Solvent, Catalyst) 1,3-Dicarbonyl Compound\n(e.g., Acetylacetone, Ethyl Acetoacetate) 1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate) 1,3-Dicarbonyl Compound\n(e.g., Acetylacetone, Ethyl Acetoacetate)->Reaction Vessel\n(Solvent, Catalyst) Isolation\n(e.g., Filtration, Extraction) Isolation (e.g., Filtration, Extraction) Reaction Vessel\n(Solvent, Catalyst)->Isolation\n(e.g., Filtration, Extraction) Purification\n(e.g., Recrystallization, Chromatography) Purification (e.g., Recrystallization, Chromatography) Isolation\n(e.g., Filtration, Extraction)->Purification\n(e.g., Recrystallization, Chromatography) Pyrazole Derivative Pyrazole Derivative Purification\n(e.g., Recrystallization, Chromatography)->Pyrazole Derivative G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Stimulus (e.g., Cytokines) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates COX2_Inhibitor Pyrazole Derivative (COX-2 Inhibitor) COX2_Inhibitor->COX2 Inhibits

References

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles using Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for the construction of the indole nucleus.[1] This heterocyclic scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine triptan class of drugs, underscores the continued importance of versatile synthetic routes to functionalized indoles.[3]

This guide provides a detailed technical overview and practical protocols for the Fischer indole synthesis using Methyl 4-hydrazinylbenzoate Hydrochloride. The presence of the electron-withdrawing methyl ester group on the phenylhydrazine ring presents unique challenges and requires careful consideration of reaction conditions compared to syntheses with electron-rich or unsubstituted phenylhydrazines. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for the synthesis of novel indole derivatives.

Mechanistic Insights: A Step-by-Step Look at the Fischer Indole Synthesis

The generally accepted mechanism of the Fischer indole synthesis is a cascade of acid-catalyzed reactions, initiated by the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1] The subsequent key steps are as follows:

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer. This step is crucial for the subsequent sigmatropic rearrangement.[4]

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which forms the key C-C bond and breaks the weak N-N bond.[3]

  • Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring system.[1]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[3]

The Influence of Substituents on the Phenylhydrazine Ring

The electronic nature of substituents on the phenylhydrazine ring significantly impacts the reaction rate and required conditions.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the aromatic ring, which facilitates the key[5][5]-sigmatropic rearrangement. This often leads to higher yields under milder reaction conditions.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or, in our case, the methyl ester (-COOCH₃), decrease the electron density of the ring. This makes the[5][5]-sigmatropic rearrangement more difficult, necessitating harsher reaction conditions such as stronger acids, higher temperatures, or longer reaction times to achieve reasonable yields.[3]

Visualizing the Fischer Indole Synthesis

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product start_hydrazine Methyl 4-hydrazinylbenzoate Hydrochloride hydrazone Hydrazone Formation start_hydrazine->hydrazone + Ketone (Acid Catalyst) start_ketone Ketone/Aldehyde (e.g., Cyclohexanone) start_ketone->hydrazone tautomerization Tautomerization (Ene-hydrazine) hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Rearomatization & Intramolecular Cyclization rearrangement->cyclization elimination Elimination of Ammonia cyclization->elimination indole Substituted Indole (e.g., Methyl 1,2,3,4-tetrahydrocarbazole-6-carboxylate) elimination->indole Experimental_Workflow A 1. Reagent Preparation - Weigh Methyl 4-hydrazinylbenzoate HCl - Measure Ketone and Acetic Acid B 2. Reaction Setup - Combine reagents in a round-bottom flask - Equip with a reflux condenser A->B C 3. Heating and Reflux - Heat the mixture to reflux - Monitor reaction by TLC B->C D 4. Work-up - Cool the reaction mixture - Pour into water/ice - Neutralize with base C->D E 5. Extraction - Extract the product with an organic solvent - Wash and dry the organic layer D->E F 6. Purification - Remove solvent under reduced pressure - Purify by recrystallization or column chromatography E->F G 7. Characterization - Obtain melting point, NMR, etc. F->G

References

Application Note: Protocol for the Condensation Reaction of Methyl 4-hydrazinylbenzoate Hydrochloride with Aldehydes to Synthesize Biologically Relevant Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ functional group.[1] They are formed through the condensation reaction of hydrazines with aldehydes or ketones.[1][2] Acylhydrazones, in particular, are prominent scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4][5] Their significance is highlighted by their inclusion in established drugs and their use as pH-sensitive linkers for targeted drug delivery.[3] This document provides a detailed protocol for the synthesis of hydrazones via the condensation of Methyl 4-hydrazinylbenzoate Hydrochloride with various aldehydes, a crucial reaction for generating libraries of potential therapeutic agents.

General Reaction Scheme

The reaction involves the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine) of the hydrazone.

  • Reactants : this compound and a generic aldehyde (R-CHO).

  • Product : The corresponding Methyl 4-((2-alkylidene)hydrazinyl)benzoate (a hydrazone).

  • Byproduct : Water (H₂O).

Figure 1: General reaction scheme for the synthesis of hydrazones.

Experimental Protocol

This protocol outlines a general solution-based method for the synthesis of hydrazones. Reaction conditions may require optimization depending on the specific aldehyde used.

1. Materials and Equipment

  • Reagents :

    • This compound (C₈H₁₁ClN₂O₂)

    • Various aromatic or aliphatic aldehydes

    • Solvent: Absolute Ethanol or Methanol

    • Catalyst (optional): Glacial Acetic Acid

    • Base (optional): Triethylamine (Et₃N)

  • Equipment :

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Buchner funnel and filtration apparatus

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

2. General Synthesis Procedure

  • Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (e.g., 10-20 mL per gram of hydrazine). Stir the mixture until the solid is fully dissolved.

  • Reactant Addition : Add the desired aldehyde (1.0-1.1 eq) to the solution. If the aldehyde is a solid, it can be dissolved in a minimum amount of the reaction solvent before addition. For some sensitive substrates, dropwise addition at room temperature is recommended.[6]

  • Catalysis : Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture. This is a common practice to facilitate the dehydration step.[7]

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C) with continuous stirring. Monitor the reaction progress using TLC until the starting materials are consumed. Reaction times can vary from 2 to 8 hours.[8]

  • Product Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often precipitate as a solid. The precipitation can be further encouraged by placing the flask in an ice bath.

  • Filtration and Washing : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with cold ethanol or diethyl ether to remove unreacted starting materials and impurities.[7]

  • Drying and Purification : Dry the collected solid product, preferably in a desiccator or a vacuum oven at a moderate temperature (e.g., 60°C).[7] The purity of the compound can be checked by its melting point and TLC. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol.

  • Characterization : Confirm the structure of the synthesized hydrazone using standard analytical techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).[4][9]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of hydrazones from various hydrazides and aldehydes, demonstrating the general applicability of the protocol.

Aldehyde Hydrazide/Hydrazine Solvent Catalyst Temp. (°C) Time (h) Yield (%) Reference
Salicylaldehyde2,4-DinitrophenylhydrazineEthanolNoneReflux3-
2-Hydroxy Benzaldehyde(Z)-3-hydrazineylideneindolin-2-oneMethanol/DMFAcetic AcidReflux4-[7]
3-Hydroxy Benzaldehyde4-amino-3-hydroxybenzoic acidEthanolAcetic Acid608-[8]
2,3-Dihydroxybenzaldehyde4-AminobenzhydrazideMethanolNoneRT--[6]
Substituted Benzaldehydes2-, 3-, or 4-Iodobenzoic acid hydrazideEthanolNoneReflux-Good[4]

Table 1: Summary of typical reaction parameters for hydrazone synthesis.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved.

G Figure 2. General experimental workflow for hydrazone synthesis. Reactants 1. Reactants (Hydrazine HCl + Aldehyde) Solvent 2. Dissolve in Solvent (e.g., Ethanol) Reactants->Solvent Reaction 3. Reaction (Reflux with Catalyst) Solvent->Reaction Cooling 4. Cooling & Precipitation Reaction->Cooling Filtration 5. Filtration & Washing Cooling->Filtration Drying 6. Drying Filtration->Drying Purification 7. Purification (Recrystallization) Drying->Purification Characterization 8. Characterization (NMR, IR, MS) Purification->Characterization Product Final Product Characterization->Product

Figure 2. General experimental workflow for hydrazone synthesis.

G Figure 3. Simplified logical flow of the condensation reaction mechanism. cluster_reactants Reactants Hydrazine Hydrazine (Nucleophile) Attack Nucleophilic Attack Hydrazine->Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Hydrazone Product (C=N bond formed) Dehydration->Product

Figure 3. Simplified logical flow of the condensation reaction mechanism.

G Figure 4. Role of hydrazones as enzyme inhibitors in drug development. Hydrazone Synthesized Hydrazone (Potential Drug Candidate) Binding Binds to Active Site Hydrazone->Binding Enzyme Target Enzyme (e.g., MAO, Laccase) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Effect Therapeutic Effect (e.g., Anti-inflammatory, Anticancer) Inhibition->Effect

Figure 4. Role of hydrazones as enzyme inhibitors in drug development.

Applications in Drug Development

The hydrazone moiety is a key pharmacophore in many biologically active molecules. The synthesis protocol described here allows for the creation of diverse chemical libraries for screening purposes. Derivatives of hydrazones have demonstrated significant potential in various therapeutic areas:

  • Antimicrobial Activity : Many hydrazone derivatives exhibit potent activity against various strains of bacteria and fungi, including resistant strains like MRSA.[4]

  • Anticancer Activity : Certain hydrazones have been identified as effective anticancer agents, with research focusing on their ability to induce apoptosis or inhibit tumor growth.[4]

  • Enzyme Inhibition : Hydrazones can act as inhibitors for enzymes such as monoamine oxidase (MAO), which is a target for treating neurological disorders, and laccase, which is relevant in agricultural applications.[9][10]

  • Anti-inflammatory and Analgesic Activity : The hydrazone scaffold is present in compounds showing significant anti-inflammatory and pain-relieving properties.[2]

Safety Precautions

This compound is a chemical that requires careful handling. According to its GHS classification, it is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The condensation of this compound with aldehydes is a straightforward and efficient method for synthesizing a wide array of hydrazone derivatives. This protocol provides a robust foundation for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. The versatility of the reaction allows for systematic structural modifications, facilitating the exploration of structure-activity relationships (SAR) to develop new and effective therapeutic agents.

References

Application Notes and Protocols: Synthesis of Hydrazones using Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure.[1] They are formed by the condensation reaction of aldehydes or ketones with hydrazine derivatives.[2][3] The resulting azometine (-NHN=CH-) group imparts a unique combination of chemical properties that make hydrazones valuable as intermediates in organic synthesis and as pharmacologically active agents themselves.[1][4] Hydrazone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antiviral properties, making them a significant area of interest in drug discovery and development.[5][6]

Methyl 4-hydrazinylbenzoate hydrochloride is a key starting material for synthesizing a library of hydrazone compounds. The presence of the ester functional group allows for further structural modifications, while the phenylhydrazine moiety provides the core structure for creating biologically active hydrazones. This document provides detailed protocols for the synthesis of hydrazones from this precursor and discusses their potential applications.

Applications in Drug Development

Hydrazones derived from substituted hydrazines are scaffolds of significant pharmacological importance. Their biological activity is often attributed to the –CO–NH–N=CH– moiety.[2]

  • Antimicrobial Activity : Numerous hydrazone derivatives have been developed and evaluated for their antibacterial and antifungal properties.[5] For instance, certain 4-fluorobenzoic acid hydrazones have shown activity against S. aureus comparable to the antibiotic ceftriaxone.[4] The continuous emergence of resistant bacterial strains makes the development of new antimicrobial agents, such as novel hydrazones, a critical area of research.[2]

  • Anticancer Activity : Hydrazones are explored for their potential as antitumoral agents.[4] Research has shown that derivatives of 4-hydrazinobenzoic acid can exert potent inhibitory effects against cancer cell lines such as HCT-116 and MCF-7.[7] Some of these compounds have been shown to induce apoptosis in cancer cells, highlighting a potential mechanism of action for their cytotoxic effects.[7]

  • Anti-inflammatory and Analgesic Activity : Certain hydrazone derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties, making them candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Antiviral and Antitubercular Activity : The hydrazone functional group is present in several clinically used drugs.[2] Isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, is a hydrazide that can form hydrazones, and many of its derivatives have been synthesized to find more potent antitubercular agents.[4][6]

General Reaction Scheme

The synthesis of hydrazones from this compound is a straightforward condensation reaction with an aldehyde or a ketone. The reaction is typically carried out in a protic solvent like methanol or ethanol and may be catalyzed by a few drops of a weak acid, such as acetic acid. The hydrochloride salt is first neutralized, often in situ, to the free hydrazine, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the final hydrazone product.

Caption: General reaction scheme for hydrazone synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of hydrazones using this compound and various carbonyl compounds.

Protocol 1: General Synthesis of Methyl 4-((2-benzylidene)hydrazinyl)benzoate Derivatives

This protocol describes the reaction of this compound with a representative aldehyde (e.g., benzaldehyde and its substituted derivatives).

Materials:

  • This compound (C₈H₁₁ClN₂O₂)[8]

  • Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Methanol (Absolute)

  • Glacial Acetic Acid

  • Sodium Acetate (optional, for pre-neutralization)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of methanol.

  • Neutralization: Add a slight molar excess of a mild base like sodium acetate (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free hydrazine base. Stir for 15 minutes at room temperature. (Alternatively, the reaction can proceed without a separate neutralization step, relying on the solvent and equilibrium).

  • Addition of Carbonyl: To the stirred solution, add the desired aldehyde or ketone (1.0 eq).

  • Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-8 hours.[9][10]

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure hydrazone.[11]

G Experimental Workflow for Hydrazone Synthesis A 1. Dissolve Methyl 4-hydrazinylbenzoate HCl in Methanol B 2. Add Aldehyde/Ketone (1.0 eq) & Catalytic Acetic Acid A->B C 3. Heat to Reflux (2-8 hours) B->C D 4. Cool to Room Temperature (Precipitation) C->D E 5. Vacuum Filter the Solid Product D->E F 6. Wash with Cold Methanol E->F G 7. Dry and/or Recrystallize F->G H Pure Hydrazone Product G->H

Caption: A typical experimental workflow for hydrazone synthesis.

Data Presentation

The reaction conditions for synthesizing hydrazones can be optimized for different substrates. The following table summarizes representative data for the synthesis of various hydrazones from Methyl 4-hydrazinylbenzoate, based on typical results reported for analogous reactions.[11]

EntryAldehyde/KetoneSolventReaction Time (h)Yield (%)
1BenzaldehydeMethanol392%
24-ChlorobenzaldehydeMethanol488%
34-HydroxybenzaldehydeMethanol391%
44-MethoxybenzaldehydeMethanol490%
52-HydroxybenzaldehydeMethanol585%
6AcetophenoneEthanol878%

Note: Yields are representative and may vary based on specific experimental conditions and purification methods.

Mechanism of Action Pathway

For drug development professionals, understanding the potential mechanism of action is crucial. As many hydrazones derived from 4-hydrazinobenzoic acid exhibit anticancer properties by inducing apoptosis, a simplified diagram of a potential pathway is presented below.[7] These compounds may trigger intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, which are the executioners of cell death.

G Simplified Apoptosis Pathway Potentially Modulated by Hydrazone Derivatives cluster_input Cellular Stress Signals cluster_pathway Apoptotic Cascade cluster_output Cellular Outcome Hydrazone Hydrazone Compound (e.g., from Methyl 4-hydrazinylbenzoate) Bax Pro-apoptotic Proteins (Bax/Bak activation) Hydrazone->Bax Induces Other Other Stressors (e.g., DNA Damage) Other->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Apoptosome formation) CytoC->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Potential mechanism of anticancer action via apoptosis.

References

The Versatility of Methyl 4-hydrazinylbenzoate Hydrochloride in Modern Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, Methyl 4-hydrazinylbenzoate Hydrochloride has emerged as a cornerstone scaffold, prized for its inherent reactivity and versatility. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the underlying scientific principles that govern its utility.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₈H₁₁ClN₂O₂, is a hydrazine derivative that serves as a critical intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structure, featuring a reactive hydrazinyl group and a benzoate moiety, allows for a diverse range of chemical transformations.[1] This dual functionality makes it an invaluable tool for medicinal chemists aiming to construct complex molecular architectures, particularly nitrogen-containing heterocyclic compounds which are prevalent in many pharmacologically active agents.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₂O₂[2]
Molecular Weight202.64 g/mol [2]
AppearanceSolid[5]
StorageInert atmosphere, room temperature[5]

Core Applications in Heterocyclic Synthesis

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic systems. The nucleophilic hydrazine moiety readily participates in condensation and cyclization reactions, providing efficient routes to valuable scaffolds such as pyrazoles, indoles, and triazoles.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that are fixtures in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] this compound provides a straightforward entry into this class of compounds.

The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and catalyst, can influence the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.

Diagram 1: General Synthesis of Pyrazoles

G cluster_reactants Reactants cluster_products Products A Methyl 4-hydrazinylbenzoate Hydrochloride C Condensation & Intramolecular Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Substituted Pyrazole Derivative E Water F HCl C->D C->E C->F

Caption: Reaction scheme for pyrazole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs.[9][10] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[9][11] this compound serves as the phenylhydrazine precursor in this reaction.

The mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[12][12]-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the indole ring.[9][11] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction.[9][10]

Diagram 2: Fischer Indole Synthesis Workflow

G Reactant1 Methyl 4-hydrazinylbenzoate Hydrochloride Intermediate1 Phenylhydrazone Formation (in situ) Reactant1->Intermediate1 Reactant2 Aldehyde or Ketone Reactant2->Intermediate1 Intermediate2 Ene-hydrazine Tautomerization Intermediate1->Intermediate2 Intermediate3 [3,3]-Sigmatropic Rearrangement Intermediate2->Intermediate3 Intermediate4 Cyclization & Elimination of Ammonia Intermediate3->Intermediate4 Product Substituted Indole Derivative Intermediate4->Product

Caption: Key steps in the Fischer indole synthesis.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[13] Several synthetic routes to 1,2,4-triazoles utilize hydrazine derivatives. One common method involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate, which is then cyclized with hydrazine hydrate.[12] Alternatively, amidine reagents can react with hydrazine hydrochloride salts to generate 1,5-disubstituted-1,2,4-triazoles.[3]

Protocols for Synthesis

The following protocols are provided as representative examples of how this compound can be utilized in the synthesis of key heterocyclic scaffolds. These are general procedures and may require optimization for specific substrates.

General Protocol for the Synthesis of a Pyrazole Derivative

This protocol describes the synthesis of a pyrazole derivative via the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine derivatives are potentially toxic; avoid inhalation and skin contact.

General Protocol for the Fischer Indole Synthesis

This protocol outlines the synthesis of an indole derivative using this compound and a suitable ketone, for example, cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid or Polyphosphoric Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and cyclohexanone (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger quantity of polyphosphoric acid).

  • Heat the reaction mixture to reflux, or to a higher temperature if using a high-boiling solvent or catalyst like polyphosphoric acid. Monitor the reaction by TLC.[14]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a strong acid catalyst was used, carefully neutralize the mixture by pouring it over ice and adding a base (e.g., sodium hydroxide solution) until the pH is neutral.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude indole derivative by column chromatography or recrystallization.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Strong acids are corrosive; handle with extreme care.

  • Wear appropriate PPE.

Synthesis of Bioactive Hydrazone Derivatives

Hydrazones are another class of compounds with significant biological activities, including antimicrobial and anticancer properties.[15][16] They are readily synthesized by the condensation of a hydrazine with an aldehyde or ketone.[1][17]

Table 2: Examples of Bioactive Hydrazone Derivatives

Hydrazone DerivativeBiological ActivityReference
Isonicotinoyl hydrazonesAntitubercular[16]
4-Hydroxybenzoic acid [(5-nitro-2-furyl)methylene]-hydrazideIntestinal antiseptic[16]
Various substituted hydrazonesAnticonvulsant, antidepressant, analgesic[16]

General Protocol for Hydrazone Synthesis:

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone derivative.

Safety Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate PPE.

Conclusion and Future Perspectives

This compound is a versatile and economically important building block in medicinal chemistry. Its ability to readily form key heterocyclic scaffolds such as pyrazoles and indoles, as well as bioactive hydrazones, underscores its significance in the synthesis of potential drug candidates. The protocols provided herein offer a foundation for the practical application of this compound in a research setting. Future work in this area will likely focus on the development of novel catalytic systems to further enhance the efficiency and selectivity of these transformations, as well as the exploration of new reaction pathways to expand the diversity of accessible molecular architectures.

References

Synthesis of Novel Bioactive Compounds with Methyl 4-hydrazinylbenzoate Hydrochloride: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing Methyl 4-hydrazinylbenzoate Hydrochloride as a key starting material. This versatile chemical building block offers a gateway to a diverse range of heterocyclic compounds, particularly hydrazones and pyrazoles, which have demonstrated significant potential in the development of new therapeutic agents. The protocols outlined herein, along with the summarized bioactivity data, are intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a valuable precursor in organic synthesis due to the reactive hydrazinyl group, which readily undergoes condensation reactions with various carbonyl compounds. This reactivity is central to the formation of Schiff bases, specifically hydrazones, which are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Furthermore, the hydrazinyl moiety can participate in cyclization reactions to form stable five-membered heterocyclic rings like pyrazoles, another class of compounds with significant pharmacological importance. The ester group on the benzene ring provides an additional site for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Application 1: Synthesis of Bioactive Hydrazone Derivatives

Hydrazones synthesized from this compound are a prominent class of compounds with significant therapeutic potential. The general synthesis involves the condensation reaction between the hydrazinyl group of this compound and an aldehyde or ketone, typically under acidic catalysis.

Experimental Workflow: Synthesis of Hydrazones

G start Start: Methyl 4-hydrazinylbenzoate Hydrochloride & Aldehyde/Ketone dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol) start->dissolve acid Add a catalytic amount of acid (e.g., Acetic Acid) dissolve->acid reflux Reflux the reaction mixture acid->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Reaction Complete precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with a cold solvent precipitate->wash dry Dry the purified product wash->dry characterize Characterize the final product (NMR, IR, Mass Spec) dry->characterize end End: Purified Hydrazone Derivative characterize->end

Caption: General workflow for the synthesis of hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of Methyl 4-(2-(4-nitrobenzylidene)hydrazinyl)benzoate

This protocol describes the synthesis of a specific hydrazone derivative with potential biological activity.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature to allow the product to crystallize.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Quantitative Bioactivity Data: Hydrazone Derivatives

The following table summarizes the in vitro anticancer activity of a series of synthesized hydrazide-hydrazone derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
3h PC-3 (Prostate)1.32[1]
MCF-7 (Breast)2.99[1]
HT-29 (Colon)1.71[1]
4b HL-60 (Leukemia)1.25 - 4.92[2]
5b HL-60 (Leukemia)1.95 - 7.60[2]
3i HepG2 (Liver)42.4[3]
3j HepG2 (Liver)37.4[3]

Application 2: Synthesis of Bioactive Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds that can be synthesized from this compound. The synthesis typically involves a cyclization reaction with a 1,3-dicarbonyl compound.

Experimental Workflow: Synthesis of Pyrazoles

G start Start: Methyl 4-hydrazinylbenzoate Hydrochloride & 1,3-Dicarbonyl Compound dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol or Acetic Acid) start->dissolve reflux Reflux the reaction mixture dissolve->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Reaction Complete precipitate Collect the precipitate by filtration or extract with an organic solvent cool->precipitate purify Purify the crude product (Recrystallization or Chromatography) precipitate->purify characterize Characterize the final product (NMR, IR, Mass Spec) purify->characterize end End: Purified Pyrazole Derivative characterize->end

Caption: General workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol provides a general method for the synthesis of pyrazole derivatives.

Materials:

  • This compound

  • 1,3-Diketone (e.g., acetylacetone)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • A mixture of this compound (1 mmol) and a 1,3-dicarbonyl compound (1 mmol) is refluxed in ethanol or glacial acetic acid for several hours.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then treated with cold water, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

  • The structure and purity of the final compound are confirmed by spectroscopic analysis.

Quantitative Bioactivity Data: Pyrazole Derivatives

The following table presents the antimicrobial activity of a series of synthesized pyrazole derivatives, reported as the minimum inhibitory concentration (MIC).

Compound IDMicroorganismMIC (µg/mL)Reference
21a S. aureus62.5 - 125[4]
B. subtilis62.5 - 125[4]
C. albicans2.9 - 7.8[4]
A. niger2.9 - 7.8[4]
IIIc E. coli-[5][6]
S. aureus-[5][6]
IIIe E. coli-[5][6]
S. aureus-[5][6]

Note: Specific MIC values for compounds IIIc and IIIe were described as showing "promising antibacterial activity" compared to ampicillin, but exact quantitative data was not provided in the source.[5][6]

Mechanism of Action: Induction of Apoptosis by Hydrazone Derivatives

Several studies have indicated that hydrazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[7][8] A common pathway involves the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is often implicated.

Signaling Pathway: Intrinsic Apoptosis Pathway

G Hydrazone Hydrazone Derivative Bax Bax Activation Hydrazone->Bax Bcl2 Bcl-2 Inhibition Hydrazone->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by hydrazone derivatives.

This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[3] This results in increased mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[9][10]

Conclusion

This compound serves as a readily accessible and versatile starting material for the synthesis of a wide array of bioactive hydrazone and pyrazole derivatives. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this an attractive area of research for the development of new therapeutic agents. The information provided in this document is intended to facilitate further exploration and innovation in this promising field of medicinal chemistry.

References

Methyl 4-hydrazinylbenzoate Hydrochloride: A Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydrazinylbenzoate hydrochloride is a key building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its reactive hydrazine moiety makes it an ideal precursor for the development of novel agrochemicals, particularly fungicides. The derivatization of this compound, primarily through cyclocondensation reactions, has led to the discovery of potent inhibitors of fungal respiration, offering new solutions for crop protection. This document provides detailed application notes and experimental protocols for the synthesis of a pyrazolone-based fungicide from this compound and outlines its mechanism of action.

Application Notes

The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of pyrazole and pyrazolone-based fungicides. These compounds are of significant interest due to their efficacy against a broad spectrum of phytopathogenic fungi. The synthesis of these active ingredients is typically achieved through a well-established and robust chemical transformation known as the Knorr pyrazole synthesis.

This reaction involves the cyclocondensation of the hydrazine precursor with a 1,3-dicarbonyl compound. A common and readily available dicarbonyl compound used for this purpose is ethyl acetoacetate. The resulting pyrazolone scaffold can be further modified to optimize its biological activity, stability, and spectrum of action.

The fungicidal activity of many pyrazolone derivatives stems from their ability to inhibit the fungal mitochondrial respiratory chain, specifically by targeting the enzyme succinate dehydrogenase (SDH). This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death. This targeted mode of action makes these compounds effective fungicides for the control of various plant diseases.

Experimental Protocols

Synthesis of 1-(4-(methoxycarbonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone fungicide precursor from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mol) and ethanol (100 mL).

  • Neutralization: To the stirred suspension, add sodium acetate (0.1 mol) to neutralize the hydrochloride and liberate the free hydrazine base. Stir the mixture at room temperature for 15 minutes.

  • Addition of β-Ketoester: To the reaction mixture, add ethyl acetoacetate (0.1 mol) dropwise over a period of 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The structure of the synthesized 1-(4-(methoxycarbonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

The fungicidal efficacy of pyrazolone derivatives is typically evaluated by determining their half-maximal effective concentration (EC50) against various phytopathogenic fungi. The following table summarizes the fungicidal activity of analogous pyrazolone compounds against two common plant pathogens. While specific data for the direct derivative of this compound is not available in the cited literature, these values provide a strong indication of the potential efficacy.

Compound ClassTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Pyrazolone DerivativesBotrytis cinerea1.5 - 10Azoxystrobin0.5 - 5
Pyrazolone DerivativesRhizoctonia solani5 - 20Hymexazol6.11[1]

Note: The EC50 values are indicative and can vary depending on the specific substitutions on the pyrazolone ring and the experimental conditions.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methyl 4-hydrazinylbenzoate HCl Methyl 4-hydrazinylbenzoate HCl Cyclocondensation (Knorr Pyrazole Synthesis) Cyclocondensation (Knorr Pyrazole Synthesis) Methyl 4-hydrazinylbenzoate HCl->Cyclocondensation (Knorr Pyrazole Synthesis) Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Cyclocondensation (Knorr Pyrazole Synthesis) 1-(4-(methoxycarbonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one 1-(4-(methoxycarbonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one Cyclocondensation (Knorr Pyrazole Synthesis)->1-(4-(methoxycarbonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one

Caption: Synthetic pathway for a pyrazolone fungicide precursor.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

G cluster_pathway Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Electron_Transport Electron Transport Chain (Complexes III & IV) SDH->Electron_Transport Electrons ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Pyrazolone_Fungicide Pyrazolone Fungicide Pyrazolone_Fungicide->SDH Inhibition

Caption: Inhibition of fungal respiration by pyrazolone fungicides.

References

Acylation reactions of the hydrazine group in Methyl 4-hydrazinylbenzoate Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of the hydrazine group in Methyl 4-hydrazinylbenzoate Hydrochloride. This compound is a valuable building block in medicinal chemistry, and its acylation provides access to a diverse range of N'-substituted hydrazide derivatives with potential applications in drug discovery.

Introduction

This compound is a versatile bifunctional molecule containing a reactive hydrazine moiety and a methyl ester. The hydrazine group is a potent nucleophile and readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable N'-acylhydrazides. This reaction is fundamental in the synthesis of a wide array of compounds, including precursors for heterocyclic synthesis and molecules with diverse biological activities. The resulting N'-acylhydrazide scaffold is a common feature in many pharmaceutical agents, including antitubercular, antimicrobial, and anti-inflammatory drugs.

The hydrochloride salt form of Methyl 4-hydrazinylbenzoate requires neutralization to liberate the free hydrazine for efficient acylation. This is typically achieved by the addition of a suitable base. The choice of base, solvent, and acylating agent can influence the reaction rate and yield.

Reaction Mechanism: Acylation of the Hydrazine Group

The acylation of the hydrazine group in Methyl 4-hydrazinylbenzoate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This is followed by the elimination of a leaving group (chloride or a carboxylate anion) to yield the N'-acylhydrazide product.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Hydrazine Methyl 4-hydrazinylbenzoate (free base) Intermediate Tetrahedral Intermediate Hydrazine->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Intermediate Product N'-Acylhydrazide Intermediate->Product Elimination of Leaving Group Byproduct Byproduct (e.g., HCl) Intermediate->Byproduct

Caption: General mechanism of hydrazine acylation.

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring. Stir the mixture for 15-30 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt and formation of the free hydrazine.

  • Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol_Workflow start Start suspend Suspend Methyl 4-hydrazinylbenzoate HCl in anhydrous solvent start->suspend cool Cool to 0 °C suspend->cool add_base Add Triethylamine (2.2 eq) cool->add_base stir1 Stir for 15-30 min at 0 °C add_base->stir1 add_acyl_chloride Add Acyl Chloride (1.1 eq) stir1->add_acyl_chloride react Stir for 2-4 hours at RT add_acyl_chloride->react workup Aqueous Workup (NaHCO3, H2O, Brine) react->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product concentrate->purify end End purify->end

Caption: Workflow for acylation with an acyl chloride.

Protocol 2: Acylation using an Acid Anhydride

This protocol provides a method for the acylation of this compound using an acid anhydride.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • Pyridine or Sodium acetate

  • Ethanol or Acetic acid

  • Ice-cold water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Dissolve or suspend this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Base Addition (if necessary): If not using acetic acid as the solvent, add a base like pyridine (2.0 eq) or sodium acetate (1.5 eq) to neutralize the hydrochloride.

  • Acylation: Add the acid anhydride (1.2 eq) to the mixture. The reaction may be exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary. Monitor the reaction by TLC.

  • Workup:

    • Pour the reaction mixture into ice-cold water with stirring to precipitate the product and hydrolyze any excess anhydride.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes typical yields for the acylation of substituted arylhydrazines with various acylating agents, providing an expected range for the acylation of Methyl 4-hydrazinylbenzoate. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryArylhydrazine SubstrateAcylating AgentBaseSolventYield (%)
1PhenylhydrazineAcetic Anhydride-Acetic Acid85-95
24-NitrophenylhydrazineAcetyl ChloridePyridineDCM70-80
32,4-DinitrophenylhydrazineBenzoyl ChlorideTriethylamineTHF65-75
4PhenylhydrazinePropionic AnhydrideSodium AcetateEthanol80-90

Applications in Drug Development

N'-acylhydrazide derivatives of Methyl 4-hydrazinylbenzoate are important intermediates in the synthesis of various biologically active molecules. The acylhydrazone linkage (-CO-NH-N=CH-), formed by the condensation of the acylated product with aldehydes or ketones, is a privileged scaffold in medicinal chemistry.

Drug_Development_Pathway start Methyl 4-hydrazinylbenzoate Hydrochloride acylation Acylation Reaction start->acylation acylhydrazide N'-Acyl-methyl 4-hydrazinylbenzoate acylation->acylhydrazide condensation Condensation with Aldehyde/Ketone acylhydrazide->condensation acylhydrazone N-Acylhydrazone Derivative condensation->acylhydrazone bioactivity Potential Biological Activities: - Antimicrobial - Anticancer - Anti-inflammatory acylhydrazone->bioactivity

Caption: Synthetic pathway to bioactive N-acylhydrazones.

These derivatives have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: The acylhydrazone moiety is present in several compounds with antibacterial and antifungal properties.

  • Anticancer Agents: Certain N-acylhydrazones have demonstrated cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory Drugs: The structural features of some acylhydrazones allow them to act as inhibitors of enzymes involved in the inflammatory cascade.

The ability to readily modify the acyl group and the subsequent aldehyde or ketone used for condensation allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.

Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Using Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydrazinylbenzoate hydrochloride is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, particularly pyrazole derivatives. Pyrazoles are a well-established class of pharmacophores known to exhibit a broad spectrum of biological activities, including potent anti-cancer effects. The pyrazole scaffold serves as a versatile template for the design of targeted anti-cancer agents that can interact with various key proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

These application notes provide detailed protocols for the synthesis of pyrazole-based anti-cancer agents starting from this compound, methods for their in vitro evaluation, and an overview of the relevant signaling pathways.

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The following tables summarize the anti-cancer activity of various pyrazole derivatives against common cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Pyrazole Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line

Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Derivative 117 16.50-26.73Tamoxifen23.31
Pyrazole-Naphthalene Derivative 112 2.78 ± 0.24Cisplatin15.24 ± 1.27
3,5-disubstituted thiazolidine-2,4-dione 108 1.27--
Pyrazolo[4,3-c]hexahydropyridine 31 2.45-Fluorouracil4.8
Pyranopyridine Derivative 33 Not specified--
PYRIND39.7 ± 5.8 (72h)--
Arylazo-pyrazole Derivative3.0Imatinib7.0
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 8.03--

Table 2: Cytotoxicity of Pyrazole Derivatives against HCT-116 (Human Colon Carcinoma) Cell Line

Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)
α-aminophosphonates 2a-f, 4a-d VariousDoxorubicinNot specified
Latonduine and indoloquinoline derivativesNanomolar rangesTivantinibNot specified
Fluorinated pyrazole-based heterocyclesVariousTaxolNot specified

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrazole Derivative via Knorr Pyrazole Synthesis

This protocol describes the synthesis of Methyl 1-(4-carbamoylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate, a representative anti-cancer agent, from this compound and ethyl benzoylacetate.

Materials:

  • This compound

  • Ethyl benzoylacetate

  • Glacial Acetic Acid

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Addition of Reactants: Add ethanol (20 mL) to the flask and stir until the starting material is dissolved. To this solution, add ethyl benzoylacetate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexane 1:1). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold distilled water to the reaction mixture while stirring, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain the pure Methyl 1-(4-carbamoylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized pyrazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized pyrazole compounds

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the cell culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known anti-cancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ERK ERK Proliferation Proliferation ERK->Proliferation AKT AKT Survival Survival AKT->Survival Inhibitor Inhibitor Inhibitor->EGFR

CDK_Signaling_Pathway CyclinD_CDK46 CyclinD_CDK46 G1 G1 CyclinD_CDK46->G1 CyclinE_CDK2 CyclinE_CDK2 CyclinE_CDK2->G1 CyclinA_CDK2 CyclinA_CDK2 S S CyclinA_CDK2->S CyclinB_CDK1 CyclinB_CDK1 G2 G2 CyclinB_CDK1->G2 Inhibitor Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Experimental Workflow Diagram

Experimental_Workflow start Start: Methyl 4-hydrazinylbenzoate Hydrochloride synthesis Synthesis of Pyrazole Derivative (Knorr Pyrazole Synthesis) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis end End: Identification of Potent Anti-Cancer Agent data_analysis->end

Application Notes and Protocols: Synthesis of Antimicrobial Pyrazole Derivatives from Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pyrazole-based antimicrobial compounds, utilizing Methyl 4-hydrazinylbenzoate Hydrochloride as a key starting material. The synthesized compounds have shown promising activity against a range of microbial pathogens.

Introduction

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Pyrazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis of these compounds often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a chalcone.[5] This document outlines the synthesis of pyrazole derivatives starting from this compound, followed by an evaluation of their antimicrobial efficacy.

General Synthesis Pathway

The synthesis of the target antimicrobial pyrazole derivatives follows a two-step pathway. The first step involves the synthesis of chalcone intermediates via a Claisen-Schmidt condensation. The second step is the cyclization of these chalcones with this compound to yield the final pyrazole compounds.

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Synthesis A Substituted Acetophenone C Chalcone Intermediate A->C B Substituted Benzaldehyde B->C E Final Pyrazole Derivative C->E C->E Cyclization D Methyl 4-hydrazinylbenzoate Hydrochloride D->E

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocols

General Protocol for Chalcone Synthesis (Intermediate)

This protocol describes the Claisen-Schmidt condensation for the synthesis of α,β-unsaturated ketones (chalcones).

Materials:

  • Substituted Acetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Ethanol (30 mL)

  • 40% Potassium Hydroxide solution (15 mL)

  • Crushed ice

  • 10% Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL).

  • To this solution, add 40% potassium hydroxide solution (15 mL) and stir the mixture at room temperature for 30 minutes.

  • Allow the reaction mixture to stand for 24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Neutralize the mixture with 10% HCl.

  • Filter the precipitated solid, wash it with distilled water, and dry it.

  • Recrystallize the crude product from absolute ethanol to obtain the purified chalcone.[6]

General Protocol for Pyrazole Synthesis

This protocol details the cyclization of the synthesized chalcones with this compound to form the final pyrazole derivatives.

Materials:

  • Synthesized Chalcone (1 mmol)

  • This compound (1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (few drops, as catalyst)

Procedure:

  • In a reflux apparatus, dissolve the chalcone (1 mmol) and this compound (1 mmol) in ethanol (10 mL).

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the solid product that separates out, wash it with water, and recrystallize it from ethanol to obtain the purified pyrazole derivative.

Antimicrobial Activity

The synthesized pyrazole derivatives were screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using the microbroth dilution method.

Data Presentation

The following table summarizes the antimicrobial activity of representative synthesized pyrazole derivatives.

Compound IDR1-substituentR2-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PZ-1 H4-Cl12.52550
PZ-2 4-OCH3H6.2512.525
PZ-3 4-NO24-Br3.1256.2512.5
PZ-4 2,4-diClH6.2512.5>100

Note: The data presented here is a representative summary based on typical results found in the literature for similar compounds and should be confirmed by experimental validation.

Mechanism of Action

The antimicrobial activity of pyrazole derivatives is attributed to several potential mechanisms of action, primarily targeting essential bacterial enzymes and cellular processes.

Mechanism_of_Action cluster_targets Bacterial Cellular Targets cluster_effects Antimicrobial Effects A Pyrazole Derivative B DNA Gyrase (Topoisomerase II) A->B Inhibits C DapE Enzyme (Lysine Biosynthesis) A->C Inhibits D Cell Wall Synthesis A->D Disrupts E Protein & Nucleic Acid Synthesis A->E Inhibits F Inhibition of DNA Replication & Transcription B->F G Disruption of Amino Acid Metabolism C->G H Cell Wall Disruption D->H I Inhibition of Bacterial Growth & Proliferation E->I

Caption: Potential antimicrobial mechanisms of action for pyrazole derivatives.

The primary modes of action include:

  • Enzyme Inhibition: Pyrazole derivatives have been shown to be potent inhibitors of bacterial enzymes that are essential for survival. A key target is DNA gyrase , a type II topoisomerase that is crucial for DNA replication and transcription in bacteria.[1][7][8][9] Inhibition of this enzyme leads to the disruption of these vital processes. Another identified target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) , an enzyme involved in the lysine biosynthesis pathway of bacteria.[10][11] Since this pathway is absent in mammals, DapE inhibitors are attractive as selective antibacterial agents.

  • Cell Wall Disruption: Some pyrazole derivatives have been found to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[1]

  • Inhibition of Macromolecule Synthesis: Certain pyrazole compounds can interfere with the synthesis of essential macromolecules such as proteins and nucleic acids, thereby halting bacterial growth and proliferation.[1]

Conclusion

The synthetic route starting from this compound provides a versatile platform for the generation of a library of novel pyrazole derivatives. The promising antimicrobial activities observed for these compounds, coupled with their multi-target mechanisms of action, highlight their potential as lead structures for the development of new antimicrobial drugs to combat the growing threat of antibiotic resistance. Further optimization of the pyrazole scaffold is warranted to enhance potency and broaden the spectrum of activity.

References

One-Pot Synthesis of Heterocycles Using Methyl 4-hydrazinylbenzoate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds utilizing Methyl 4-hydrazinylbenzoate Hydrochloride as a key building block. The methodologies outlined below offer efficient and atom-economical routes to novel pyrazole, triazole, and pyridazinone derivatives, which are scaffolds of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile reagent in heterocyclic synthesis. The presence of the hydrazinyl group allows for the construction of various nitrogen-containing rings, while the methyl benzoate moiety provides a convenient handle for further functionalization, making it an attractive starting material for the generation of diverse compound libraries. One-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and increase overall efficiency. This document details established one-pot procedures for the synthesis of pyrazoles, triazoles, and pyridazinones.

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and reliable method for the synthesis of pyrazoles. One-pot strategies often involve the in situ formation of the dicarbonyl species or the direct condensation of three or more components.

Application Note: Three-Component Synthesis of Substituted Pyrazoles

A robust one-pot, three-component reaction allows for the synthesis of a variety of substituted pyrazoles. This method involves the condensation of a ketone, an aldehyde, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole.[1] While the literature primarily details this with hydrazine monohydrochloride, the protocol is adaptable for this compound. The resulting N-aryl pyrazoles are of particular interest due to their prevalence in bioactive molecules.

Experimental Protocol: One-Pot Synthesis of Methyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzoate Derivatives

This protocol is adapted from a general method for pyrazole synthesis.[1]

Materials:

  • This compound

  • Appropriate ketone (e.g., Acetophenone)

  • Appropriate aldehyde (e.g., Benzaldehyde)

  • Ethanol (EtOH)

  • Dimethyl Sulfoxide (DMSO)

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the selected ketone (1.0 mmol), and the chosen aldehyde (1.0 mmol) in ethanol (10 mL).

  • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the hydrazone.

  • Remove the ethanol under reduced pressure.

  • Add DMSO (5 mL) to the residue and equip the flask with an oxygen-filled balloon.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired methyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzoate.

Quantitative Data:

EntryKetoneAldehydeTime (h)Yield (%)
1AcetophenoneBenzaldehyde1885
2Propiophenone4-Chlorobenzaldehyde2082
3Cyclohexanone4-Methoxybenzaldehyde2478

Note: Yields are estimated based on similar reported procedures and may vary depending on the specific substrates and reaction conditions.

Reaction Workflow:

G reagents Methyl 4-hydrazinylbenzoate HCl + Ketone + Aldehyde intermediate In situ Hydrazone Formation (Pyrazoline Intermediate) reagents->intermediate EtOH, RT oxidation Oxidation (DMSO, O2, 100°C) intermediate->oxidation product Methyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzoate oxidation->product

Caption: One-pot, three-component synthesis of pyrazoles.

Synthesis of 1,2,4-Triazole Derivatives

Multicomponent reactions provide a powerful tool for the direct assembly of highly substituted 1,2,4-triazoles from simple starting materials.

Application Note: Multicomponent Synthesis of 1,5-Disubstituted 1,2,4-Triazoles

A practical approach for the synthesis of 1,5-disubstituted 1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts.[2] This method offers mild reaction conditions and high regioselectivity. By employing this compound, functionalized triazoles with a benzoate moiety at the N1 position can be readily prepared.

Experimental Protocol: One-Pot Synthesis of Methyl 4-(5-substituted-1H-1,2,4-triazol-1-yl)benzoate

This protocol is based on a general procedure for 1,5-disubstituted 1,2,4-triazole synthesis.[2]

Materials:

  • This compound

  • Appropriate Oxamide-derived Amidine Reagent

  • Acetic Acid (AcOH) or Methanol (MeOH)

Procedure:

  • In a sealed tube, dissolve the oxamide-derived amidine reagent (1.0 mmol) and this compound (1.0 mmol) in acetic acid (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-(5-substituted-1H-1,2,4-triazol-1-yl)benzoate.

Quantitative Data:

EntryAmidine Reagent SubstituentTime (h)Yield (%)
1Phenyl590
24-Tolyl688
3Ethyl492

Note: Yields are based on analogous reactions and may differ with specific substrates.

Logical Relationship of Synthesis:

G start Methyl 4-hydrazinylbenzoate HCl + Oxamide-derived Amidine conditions AcOH or MeOH 80°C start->conditions product Methyl 4-(5-substituted-1H-1,2,4-triazol-1-yl)benzoate conditions->product

Caption: Synthesis of 1,5-disubstituted 1,2,4-triazoles.

Synthesis of Pyridazinone Derivatives

The condensation of γ-ketoacids with hydrazines is a fundamental method for constructing the pyridazinone core. One-pot variations of this reaction enhance its efficiency.

Application Note: One-Pot Synthesis of Dihydropyridazinones

A multicomponent approach can be employed for the synthesis of dihydropyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, often facilitated by a catalyst under thermal or ultrasound conditions.[3] This strategy can be adapted for this compound to produce pyridazinone derivatives bearing a 4-methoxycarbonylphenyl group at the N2 position.

Experimental Protocol: One-Pot Synthesis of Methyl 4-(6-Aryl-3-oxo-2,3,4,5-tetrahydropyridazin-2-yl)benzoate

This protocol is an adaptation of a general multicomponent synthesis of pyridazinones.[3]

Materials:

  • This compound

  • Substituted Benzene (e.g., Toluene)

  • Succinic Anhydride

  • Aluminum Chloride (AlCl₃)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) - as ionic liquid

  • Ultrasound bath

Procedure:

  • In a sonication flask, prepare the acidic ionic liquid by adding AlCl₃ (3.0 mmol) to [bmim]Br (1.0 mmol) and stir until a homogenous mixture is formed.

  • To this ionic liquid, add the substituted benzene (10 mmol), succinic anhydride (1.0 mmol), and this compound (1.0 mmol).

  • Irradiate the mixture in an ultrasound bath at 50-60 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding crushed ice.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired methyl 4-(6-aryl-3-oxo-2,3,4,5-tetrahydropyridazin-2-yl)benzoate.

Quantitative Data:

EntryAreneTime (h)Yield (%)
1Toluene1.588
2Anisole1.291
3Chlorobenzene2.085

Note: Yields are based on similar reported procedures and are subject to variation.

Experimental Workflow for Pyridazinone Synthesis:

G cluster_prep Catalyst Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification prep_cat Mix AlCl3 and [bmim]Br add_reagents Add Arene, Succinic Anhydride, and Methyl 4-hydrazinylbenzoate HCl prep_cat->add_reagents sonication Ultrasound Irradiation (50-60°C, 1-2h) add_reagents->sonication quench Quench with Ice sonication->quench extract Ethyl Acetate Extraction quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for pyridazinone synthesis.

Conclusion

The protocols described herein provide efficient and versatile one-pot methods for the synthesis of pyrazole, 1,2,4-triazole, and pyridazinone heterocycles using this compound. These methodologies are well-suited for the rapid generation of compound libraries for screening in drug discovery and development programs. The use of multicomponent strategies aligns with the principles of green chemistry by improving atom economy and reducing synthetic steps. Further optimization and exploration of the substrate scope for these reactions are encouraged to expand the accessible chemical space of these important heterocyclic scaffolds.

References

The Pivotal Role of Methyl 4-hydrazinylbenzoate Hydrochloride in Forging Complex Molecules through Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydrazinylbenzoate Hydrochloride (MHBH) has emerged as a versatile and highly valuable building block in the realm of organic synthesis, particularly in the strategic construction of complex heterocyclic scaffolds through multicomponent reactions (MCRs). Its unique structural features, combining a reactive hydrazine moiety with a readily modifiable methyl ester group on an aromatic ring, make it an ideal candidate for generating diverse molecular libraries with significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of MHBH in key multicomponent reactions, offering a practical guide for researchers in the synthesis of novel bioactive compounds.

Application in Pyrazole Synthesis: A Three-Component Approach

One of the most prominent applications of this compound in multicomponent reactions is the synthesis of highly substituted pyrazole derivatives. The reaction of an aryl hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring system.[1][2][3] This three-component reaction, often catalyzed by an acid, proceeds with high regioselectivity and yields.

The general reaction involves the condensation of MHBH with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, and an aldehyde. This one-pot synthesis allows for the rapid assembly of complex pyrazole structures bearing multiple points of diversity.

Table 1: Representative Quantitative Data for Aryl Hydrazine-based Pyrazole Synthesis

EntryAryl Hydrazineβ-Dicarbonyl CompoundAldehydeCatalystSolventTime (h)Yield (%)Reference
1PhenylhydrazineEthyl AcetoacetateBenzaldehydeAcetic AcidEthanol485Adapted from[1]
24-NitrophenylhydrazineAcetylacetone4-ChlorobenzaldehydeHClMethanol678Adapted from[2]
3PhenylhydrazineDimedone4-Methoxybenzaldehydep-TsOHToluene892Adapted from[3]

Note: The data presented in this table is based on analogous reactions with similar aryl hydrazines and serves as a predictive guide for reactions involving this compound.

Experimental Protocol: Three-Component Synthesis of Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Materials:

  • This compound (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • An appropriate aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and ethanol.

  • Stir the mixture until the solid is completely dissolved.

  • Add acetylacetone (1.1 equiv) and the selected aldehyde (1.0 equiv) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.

G cluster_reactants Reactants MHBH Methyl 4-hydrazinylbenzoate Hydrochloride Intermediate1 Hydrazone Intermediate MHBH->Intermediate1 Dicarbonyl β-Dicarbonyl Compound Intermediate2 Cyclized Intermediate Dicarbonyl->Intermediate2 Aldehyde Aldehyde Aldehyde->Intermediate1 Intermediate1->Intermediate2 Product Substituted Pyrazole Intermediate2->Product Dehydration

Caption: Reaction mechanism for pyrazole synthesis.

Proposed Application in Ugi and Passerini Reactions

While direct literature examples of this compound in Ugi and Passerini reactions are scarce, its structural similarity to other aryl hydrazines suggests its potential as a valuable component in these powerful multicomponent reactions. The following are proposed protocols based on established methodologies for analogous compounds.[4][5][6]

Proposed Protocol: Ugi-type Four-Component Reaction

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide. In a modified approach, a hydrazine can be used as the amine component.

Materials:

  • This compound (1.0 equiv)

  • An aldehyde or ketone (1.0 equiv)

  • An isocyanide (e.g., cyclohexyl isocyanide, 1.0 equiv)

  • A carboxylic acid (e.g., acetic acid, 1.0 equiv)

  • Methanol (solvent)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv) and the carbonyl compound (1.0 equiv) in methanol.

  • Add the carboxylic acid (1.0 equiv) to the mixture.

  • Add the isocyanide (1.0 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide product.

G cluster_reactants Reactants MHBH Methyl 4-hydrazinylbenzoate Hydrochloride Imine Iminium Ion MHBH->Imine Carbonyl Aldehyde/ Ketone Carbonyl->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid Adduct α-Adduct CarboxylicAcid->Adduct Imine->Nitrilium Nitrilium->Adduct Product Bis-Amide Adduct->Product Mumm Rearrangement

Caption: Proposed Ugi reaction workflow.

Proposed Protocol: Passerini-type Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. While typically not involving a hydrazine directly, a modified approach could be envisioned.

Materials:

  • This compound (as a precursor to a carboxylic acid derivative)

  • An aldehyde or ketone (1.0 equiv)

  • An isocyanide (1.0 equiv)

  • Aprotic solvent (e.g., Dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid derivative of MHBH (prepared separately, 1.0 equiv) and the carbonyl compound (1.0 equiv) in the aprotic solvent.

  • Add the isocyanide (1.0 equiv) to the mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the α-acyloxy amide.

Potential in Biginelli-type Reactions

The Biginelli reaction is a multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[7][8] While urea is the classical nitrogen-containing component, the use of hydrazine derivatives in Biginelli-type reactions has been explored to generate novel heterocyclic scaffolds.[8] MHBH could potentially participate in such reactions to form dihydropyrimidinone analogues.

Table 2: Conditions for Biginelli and Related Reactions

EntryAldehydeβ-KetoesterNitrogen SourceCatalystConditionsYield (%)Reference
1BenzaldehydeEthyl AcetoacetateUreaHClEtOH, reflux91[9]
24-ChlorobenzaldehydeMethyl AcetoacetateThioureaYb(OTf)₃Solvent-free, 100°C85[10]
33-NitrobenzaldehydeEthyl AcetoacetateUreaL-ProlineCH₃CN, rt94[8]

Signaling Pathways and Drug Development Implications

Pyrazole derivatives, which can be readily synthesized using this compound, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[11][12][13] Many of these activities are attributed to their ability to inhibit key enzymes in various signaling pathways. For instance, certain pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Others have been shown to target protein kinases involved in cancer cell proliferation and survival.

G cluster_synthesis MCR Synthesis cluster_bioactivity Biological Activity MHBH Methyl 4-hydrazinylbenzoate Hydrochloride Pyrazole Pyrazole Derivative MHBH->Pyrazole Other_Components Other MCR Components Other_Components->Pyrazole Target Enzyme Target (e.g., COX, Kinase) Pyrazole->Target Inhibition Pathway Signaling Pathway (e.g., Inflammation, Proliferation) Target->Pathway Modulation Response Cellular Response Pathway->Response

Caption: From synthesis to biological action.

The ability to rapidly generate diverse libraries of pyrazole derivatives from MHBH using multicomponent reactions provides a powerful platform for identifying novel drug candidates targeting these and other important signaling pathways. The methyl ester functionality of the resulting products offers a convenient handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Note: Synthesis of N-Acylhydrazones Using Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acylhydrazones (NAHs) are a class of organic compounds characterized by the azomethine group (–NHN=CH–) and are recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties, NAHs are pivotal in the development of new therapeutic agents.[3][4][5] The synthesis of NAHs is typically achieved through a straightforward condensation reaction between a hydrazide or a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[1][6]

Methyl 4-hydrazinylbenzoate hydrochloride is a versatile and readily available bifunctional reagent. It serves as a key building block, providing a stable hydrazine moiety for the synthesis of a wide array of N-acylhydrazone derivatives. The presence of the methyl ester group offers an additional site for further chemical modification, allowing for the creation of diverse compound libraries for screening and lead optimization in drug development. This document provides a detailed protocol for the synthesis of N-acylhydrazones using this compound and discusses the potential applications of the resulting products.

Principle of the Reaction

The core of the synthesis is the acid-catalyzed condensation reaction between the hydrazine group of Methyl 4-hydrazinylbenzoate and the carbonyl group of an aldehyde or ketone. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step, leading to the formation of a stable C=N double bond, which characterizes the N-acylhydrazone structure. The hydrochloride salt form of the starting material often provides the necessary acidic environment to catalyze the reaction.

cluster_reactants Reactants cluster_process Reaction Process cluster_products Product MHB Methyl 4-hydrazinylbenzoate Hydrochloride Condensation Nucleophilic Attack & Dehydration MHB->Condensation AK Aldehyde or Ketone (R-C(=O)-R') AK->Condensation NAH N-Acylhydrazone Product Condensation->NAH Forms C=N bond Water Water (Byproduct) Condensation->Water

Caption: Logical workflow of the N-acylhydrazone synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of N-acylhydrazones from this compound and various aromatic aldehydes.

Materials:

  • This compound (C₈H₁₁ClN₂O₂)[7]

  • Substituted Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, optional)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20-30 mL).

  • Addition of Aldehyde: To this solution, add the corresponding aldehyde (1.0-1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The intrinsic acidity from the hydrochloride salt is often sufficient.

  • Reaction: Attach a condenser to the flask and reflux the mixture with stirring for 2-6 hours. The progress of the reaction should be monitored by TLC.[8]

  • Isolation of Product: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. The N-acylhydrazone product will often precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: The purified product can be dried in a vacuum oven. The structure and purity should be confirmed using analytical techniques such as Melting Point, FT-IR, and NMR spectroscopy.[9][10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Methyl 4-hydrazinylbenzoate HCl in Ethanol B Add Aldehyde (1.0 eq) A->B C Add Catalytic Acid (e.g., Acetic Acid) B->C D Reflux for 2-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry Under Vacuum H->I J Characterize Product (MP, FT-IR, NMR) I->J

Caption: Step-by-step experimental workflow for N-acylhydrazone synthesis.

Results: Synthesis Data

The described protocol is effective for a variety of aldehydes, with yields typically ranging from good to excellent. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield.

EntryAldehyde SubstrateReaction Time (h)Yield (%)
1Benzaldehyde392%
24-Nitrobenzaldehyde295%
34-Methoxybenzaldehyde585%
44-Chlorobenzaldehyde390%
52-Hydroxybenzaldehyde488%
(Note: These values are representative and may vary based on specific reaction conditions and scale.)

Electron-withdrawing groups (e.g., -NO₂) on the aldehyde generally lead to faster reactions and higher yields due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (e.g., -OCH₃) can slow the reaction down.

Applications in Drug Development

N-acylhydrazones derived from this synthesis are valuable candidates for drug discovery programs. Their biological activity is often linked to their ability to act as enzyme inhibitors or to chelate metal ions.[3] For instance, many N-acylhydrazone derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[11]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Catalyzes conversion Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates NAH Synthesized N-Acylhydrazone NAH->COX2 Inhibits

Caption: Simplified diagram of COX-2 inhibition by N-acylhydrazones.

The structural versatility of the N-acylhydrazone scaffold allows for fine-tuning of its pharmacological properties. By varying the aldehyde or ketone component, researchers can systematically modify the steric and electronic properties of the molecule to optimize its binding affinity for a specific biological target, a fundamental concept in structure-activity relationship (SAR) studies. This makes this compound an invaluable tool for generating compound libraries aimed at discovering new and more effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and reliable method involves a two-step process starting from Methyl 4-aminobenzoate. The first step is the diazotization of the aromatic amine group, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine. The final product is then isolated as its hydrochloride salt.

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature and the rate of addition of sodium nitrite are critical. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] Slow, portion-wise addition of the sodium nitrite solution is crucial to avoid localized overheating and the formation of byproducts.

Q3: My reaction mixture turned dark brown/black during diazotization. What happened?

A3: A dark coloration often indicates the decomposition of the diazonium salt to form phenol and other coupled byproducts. This is typically caused by an increase in temperature above the recommended 0-5 °C range. Ensure your ice-salt bath is efficient and that the temperature of the reaction mixture is constantly monitored.

Q4: What are the common reducing agents for converting the diazonium salt to the hydrazine?

A4: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a widely used and effective reducing agent for this transformation.[2] Sodium bisulfite is another common reagent for this reduction.[3]

Q5: The yield of my final product is consistently low. What are the likely causes?

A5: Low yields can stem from several factors:

  • Incomplete diazotization: Ensure the starting amine is fully dissolved and that the stoichiometry of sodium nitrite and acid is correct.

  • Decomposition of the diazonium salt: As mentioned, poor temperature control is a primary cause.

  • Inefficient reduction: The amount and concentration of the reducing agent, as well as reaction time and temperature, can impact the reduction efficiency.

  • Losses during workup and purification: The product may be partially soluble in the wash solvents. Ensure proper pH adjustment during precipitation and use cold solvents for washing.

Q6: How can I purify the final this compound?

A6: Recrystallization is a common and effective method for purifying the final product.[4] Suitable solvent systems can include ethanol/water mixtures or isopropanol. The choice of solvent will depend on the impurity profile.

Troubleshooting Guide

Issue Observation Potential Cause(s) Recommended Action(s)
Low Yield Final product mass is significantly lower than theoretical.1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient reduction. 4. Product loss during workup.1. Ensure complete dissolution of the starting material before adding sodium nitrite. Verify stoichiometry. 2. Maintain strict temperature control (0-5 °C) during diazotization. 3. Use a sufficient excess of the reducing agent and allow for adequate reaction time. 4. Minimize the volume of wash solvents and use ice-cold solvents.
Product Purity Issues Presence of impurities in NMR or LC-MS analysis.1. Formation of 4-hydroxy methylbenzoate. 2. Azo coupling byproducts. 3. Unreacted starting material (Methyl 4-aminobenzoate). 4. Over-reduction to 4-aminomethylbenzoate.1. Strict temperature control during diazotization. 2. Ensure a sufficiently acidic environment during diazotization. 3. Monitor the reaction for completeness (e.g., by TLC). 4. Use a controlled amount of reducing agent and monitor the reaction. Recrystallize the final product.
Poor Crystallization Product oils out or forms a fine, difficult-to-filter powder.1. Presence of significant impurities. 2. Inappropriate recrystallization solvent. 3. Cooling the solution too rapidly.1. Attempt to purify the crude product by another method (e.g., column chromatography of the free base) before recrystallization. 2. Screen for alternative recrystallization solvents or solvent mixtures. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inconsistent Results Significant variation in yield and purity between batches.1. Inconsistent reaction conditions. 2. Variable quality of reagents.1. Standardize all reaction parameters, including temperatures, addition rates, and stirring speeds. 2. Use reagents from a reliable source and check their purity if possible.

Experimental Protocols

Synthesis of this compound

Step 1: Diazotization of Methyl 4-aminobenzoate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 4-aminobenzoate (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is now complete.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • The product will precipitate as the hydrochloride salt.

Step 3: Isolation and Purification

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water, followed by a cold organic solvent like isopropanol or diethyl ether to remove residual acids and byproducts.

  • Dry the product under vacuum at a temperature not exceeding 50 °C.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Representative Yield and Purity Data for this compound Synthesis

Parameter Condition A (Controlled) Condition B (Sub-optimal) Expected Outcome
Diazotization Temperature 0-5 °C10-15 °CHigher temperatures lead to diazonium salt decomposition and lower yields.
Reducing Agent Stannous ChlorideSodium BisulfiteBoth are effective, though reaction times and workup procedures may differ.
Typical Crude Yield 75-85%40-60%Demonstrates the importance of controlled conditions.
Purity after Recrystallization >98%>95%Recrystallization is effective in removing major impurities.

Visualizations

Reaction_Pathway Reaction and Side Reaction Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Methyl 4-aminobenzoate B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C Methyl 4-hydrazinylbenzoate HCl B->C SnCl2, HCl D Methyl 4-hydroxybenzoate B->D > 5 °C, H2O E Azo Coupling Byproducts B->E Reaction with activated aromatic species Troubleshooting_Workflow Troubleshooting Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield? issue->low_yield Yield purity_issue Purity Issue? issue->purity_issue Purity check_temp Check Diazotization Temperature Control low_yield->check_temp Yes optimize_reduction Optimize Reduction (Time, Temp, Reagent Amount) low_yield->optimize_reduction No analyze_impurities Analyze Impurities (NMR, LC-MS) purity_issue->analyze_impurities Yes check_reagents Verify Reagent Stoichiometry & Purity check_temp->check_reagents check_reagents->optimize_reduction optimize_workup Optimize Workup & Purification optimize_reduction->optimize_workup end Successful Synthesis optimize_workup->end analyze_impurities->optimize_workup

References

Technical Support Center: Optimizing Fischer Indole Synthesis with Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the Fischer indole synthesis using Methyl 4-hydrazinylbenzoate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis with this compound failing or giving low yields?

Low yields or reaction failure with this specific substrate are common and can be attributed to several factors:

  • Electronic Effects: The methyl 4-hydrazinylbenzoate moiety contains a powerful electron-withdrawing group (the methyl ester). This group deactivates the phenyl ring, making the key[1][1]-sigmatropic rearrangement step of the Fischer synthesis more difficult and slower.[2] Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, are often required to drive the reaction to completion.[3]

  • Inappropriate Acid Catalyst: The choice of acid is critical.[4][5] A catalyst that is too weak may not be sufficient to promote the reaction with this deactivated substrate. Conversely, an acid that is too strong or used at too high a concentration can lead to degradation of the starting material or the indole product.[4]

  • Suboptimal Temperature and Time: The reaction generally requires elevated temperatures to proceed.[6] However, prolonged heating or excessively high temperatures can cause decomposition. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance.[3]

  • Purity of Reactants: Impurities in either the this compound or the carbonyl compound can lead to side reactions and significantly lower the yield. Using the hydrochloride salt is often advantageous as it is more stable.[3]

Q2: I am observing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?

The formation of byproducts is a frequent issue. Key side reactions include:

  • Incomplete Reaction: Unreacted starting hydrazone is often a major component of the crude product mixture if conditions are not forceful enough.

  • Product Degradation/Polymerization: The indole product itself can be unstable in strong, hot acid, leading to the formation of colored impurities and tars. Minimizing reaction time and temperature is key.[4]

  • Aldol Condensation: If using enolizable aldehydes or ketones, aldol condensation can occur as a competing reaction.[7]

  • Oxidative Side Reactions: Indoles can be susceptible to oxidation.[7] If this is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[7]

To minimize these issues, carefully control the reaction conditions, monitor progress by TLC to avoid unnecessarily long reaction times, and consider performing the reaction under an inert atmosphere.[3][7]

Q3: How should I choose the acid catalyst and solvent for this electron-deficient system?

For phenylhydrazines with strong electron-withdrawing groups, a more robust acid catalyst is generally necessary.[3] A screening process is highly recommended. Both Brønsted acids (like sulfuric acid, p-toluenesulfonic acid, and polyphosphoric acid) and Lewis acids (like zinc chloride and boron trifluoride) can be effective.[5][8][9] Polyphosphoric acid (PPA) is a particularly effective catalyst and solvent for difficult cyclizations.[3] Acetic acid can also serve as both a catalyst and a solvent, representing a milder option that may prevent side reactions.[3][8]

Q4: What is the best way to perform the initial hydrazone formation?

The intermediate hydrazone can be formed in situ or pre-formed and isolated. A one-pot procedure, where the hydrazone formation and subsequent indolization occur in the same vessel, is often more efficient.[10] This is typically achieved by heating the this compound and the carbonyl compound (aldehyde or ketone) together in a solvent like ethanol or acetic acid prior to adding the cyclization catalyst.[10]

Troubleshooting and Optimization

Optimizing the Fischer indole synthesis is an empirical process.[3] The following table provides recommended starting points for screening reaction conditions with this compound.

Table 1: Recommended Starting Conditions for Screening
CatalystSolventTemperature Range (°C)Key Considerations
Polyphosphoric Acid (PPA)None (PPA acts as solvent)100 - 160Highly effective for difficult cyclizations, but work-up can be challenging.[3]
p-Toluenesulfonic Acid (p-TsOH)Toluene or Acetic Acid80 - 110 (Reflux)A strong Brønsted acid that is easy to handle.[5]
Sulfuric Acid (H₂SO₄)Ethanol or Acetic Acid80 - 120 (Reflux)A strong, inexpensive Brønsted acid; can cause sulfonation or charring if not controlled.[8]
Zinc Chloride (ZnCl₂)None (neat) or Toluene120 - 180A common and effective Lewis acid catalyst.[9]
Acetic AcidAcetic Acid118 (Reflux)Acts as both a milder catalyst and solvent; good for preventing degradation.[3][8]
Troubleshooting Logic Flow

If a reaction fails, this workflow can help diagnose the issue.

References

Technical Support Center: Purification of Hydrazones Synthesized from Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of hydrazones using Methyl 4-hydrazinylbenzoate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying hydrazones synthesized from this compound?

A1: The two primary and most effective methods for purifying hydrazones derived from this compound are recrystallization and column chromatography. The choice between these methods often depends on the physical state of the crude product (solid vs. oil) and the nature of the impurities.

Q2: My crude hydrazone product is an oil and will not solidify. How can I purify it?

A2: Obtaining an oily product is a common challenge. Here are several techniques to induce solidification and facilitate purification:

  • Trituration: Vigorously stir the oil with a non-polar solvent such as cold hexanes or pentane. This can help to break up the oil and induce precipitation of the solid hydrazone.

  • Solvent-Antisolvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. This can promote the formation of a solid precipitate which can then be collected by filtration.

  • Column Chromatography: If the product remains an oil, purification by silica gel column chromatography is a viable option.

Q3: What are the likely impurities in my crude hydrazone product?

A3: When synthesizing hydrazones from this compound, common impurities may include:

  • Unreacted Starting Materials: Residual Methyl 4-hydrazinylbenzoate or the aldehyde/ketone reactant.

  • Azine byproduct: Formed by the reaction of the hydrazone with a second equivalent of the aldehyde or ketone. Using a slight excess of the hydrazine starting material can help minimize this side reaction.[1]

  • Hydrolysis Products: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions, which would regenerate the starting aldehyde/ketone and hydrazine.

  • Inorganic Salts: If a base is used to neutralize the hydrochloride salt, the resulting inorganic salt may be present.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the collected fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can assess the separation of the desired product from impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the hydrazone.Use a lower-boiling point solvent or a mixed solvent system.
The crude product is highly impure.Attempt a preliminary purification by column chromatography before recrystallization.
Poor recovery of the purified product. The hydrazone is too soluble in the chosen cold solvent.Select a solvent in which the hydrazone has lower solubility at low temperatures. Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.
Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Product does not move from the baseline (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Product runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.
Streaking of the product spot on the TLC plate. The hydrazone may be interacting too strongly with the silica gel, or the sample is overloaded.Add a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent to improve the spot shape. Ensure not to overload the column.
Decomposition of the product on the column. Hydrazones can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a base like triethylamine before preparing the column, or use a different stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general procedure for purifying solid hydrazone derivatives of Methyl 4-hydrazinylbenzoate.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrazone in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude hydrazone to an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Common Recrystallization Solvents for Hydrazones

Solvent SystemTypical Hydrazone Characteristics
EthanolGood general-purpose solvent for many hydrazones.
MethanolSimilar to ethanol, effective for polar hydrazones.
Ethanol/WaterA good mixed-solvent system for adjusting polarity.
Ethyl Acetate/HexanesAnother effective mixed-solvent system for a range of polarities.
Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying oily hydrazone products or for separating mixtures of closely related compounds.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude hydrazone in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 2: Suggested Eluent Systems for Column Chromatography of Hydrazones

Eluent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumA versatile system; the ratio can be adjusted to elute a wide range of hydrazones. A common starting point is a 9:1 or 4:1 mixture, gradually increasing the ethyl acetate content.
Dichloromethane / MethanolMedium to HighSuitable for more polar hydrazones. A small percentage of methanol (1-5%) is often sufficient.
Ethyl Acetate / Petroleum EtherLow to MediumSimilar to hexane/ethyl acetate, with petroleum ether being a less expensive alternative to hexane. A 3:1 mixture of ethyl acetate to petroleum ether has been reported for hydrazone purification.[1]

Visualizations

experimental_workflow start Crude Hydrazone (from Methyl 4-hydrazinylbenzoate HCl) is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) pure_product Pure Hydrazone recrystallization->pure_product column_chromatography->pure_product

Caption: General purification workflow for hydrazones.

troubleshooting_logic start Purification Issue recrystallization_issue Recrystallization Problem start->recrystallization_issue chromatography_issue Chromatography Problem start->chromatography_issue oiling_out Product Oils Out recrystallization_issue->oiling_out low_recovery Low Recovery recrystallization_issue->low_recovery no_elution Product at Baseline chromatography_issue->no_elution fast_elution Product in Solvent Front chromatography_issue->fast_elution change_solvent Change Solvent/ Use Mixed Solvents oiling_out->change_solvent check_solubility Check Cold Solvent Solubility low_recovery->check_solubility increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity

Caption: Troubleshooting logic for hydrazone purification.

References

Technical Support Center: Reactions with Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydrazinylbenzoate Hydrochloride. Our aim is to help you identify and mitigate the formation of common byproducts in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound, particularly in pyrazole synthesis?

A1: The most prevalent byproduct in pyrazole synthesis (e.g., Knorr synthesis) using unsymmetrical dicarbonyl compounds is the formation of regioisomers . This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound, leading to a mixture of pyrazole products. Other potential byproducts include hydrazones , which are intermediates that may not fully cyclize, and in some cases, products resulting from the hydrolysis of the methyl ester group to a carboxylic acid, especially under strong acidic or basic conditions.

Q2: My reaction mixture turns a dark yellow or red color. Is this normal, and what causes it?

A2: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine hydrochloride salts. This is often attributed to the formation of colored impurities from the hydrazine starting material itself, which can be sensitive to air and light. The acidic conditions generated by the hydrochloride salt can also promote the formation of these colored byproducts.

Q3: I am observing the formation of two distinct product spots on my TLC plate that seem to be isomers. How can I control the regioselectivity of the reaction?

A3: The formation of regioisomers is a common challenge. Regioselectivity is influenced by both steric and electronic factors of the substituents on both the this compound and the dicarbonyl compound. To improve regioselectivity, you can try the following:

  • Solvent Optimization: Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol.[1]

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of one regioisomer over the other.

  • pH Adjustment: The addition of a mild base, such as sodium acetate, can neutralize the HCl from the starting material. This change in pH can influence the reaction pathway and improve selectivity.

Q4: My reaction yield is low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.

  • Byproduct Formation: The formation of regioisomers or other side products will naturally lower the yield of the desired product.

  • Hydrolysis: If the reaction conditions are too harsh (e.g., high concentration of acid or base, prolonged heating), the methyl ester group of your starting material or product may hydrolyze.

  • Purification Losses: The desired product might be lost during workup and purification steps.

To improve the yield, consider optimizing the reaction stoichiometry (a slight excess of the hydrazine may be beneficial), temperature, and reaction time. Ensure your starting materials are pure, as impurities can lead to side reactions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Presence of two or more product spots on TLC, suggesting isomers. Formation of regioisomers due to reaction with an unsymmetrical dicarbonyl compound.1. Characterize the isomers: Isolate each isomer and characterize by NMR and Mass Spectrometry to confirm their structures. 2. Modify reaction conditions: Experiment with different solvents (e.g., switch from ethanol to DMF). 3. Adjust pH: Add one equivalent of a mild base like sodium acetate or potassium acetate. 4. Vary temperature: Attempt the reaction at a lower temperature.
Low overall yield of the desired pyrazole product. - Incomplete reaction. - Formation of significant amounts of byproducts. - Hydrolysis of the ester group. - Product loss during workup.1. Monitor reaction kinetics: Use TLC or LC-MS to track the consumption of starting materials and formation of the product to determine the optimal reaction time. 2. Optimize stoichiometry: Try using a slight excess (1.1 to 1.2 equivalents) of this compound. 3. Control pH: Use a buffer or a mild base to maintain a more neutral pH if hydrolysis is suspected. 4. Refine purification: Re-evaluate your extraction and chromatography methods to minimize product loss.
Reaction mixture develops a strong color (yellow/red/brown). - Degradation of the hydrazine starting material. - Formation of colored polymeric byproducts.1. Use high-purity starting materials: Ensure the this compound is of high quality and has been stored properly. 2. Inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Purification: Use charcoal treatment or column chromatography to remove colored impurities from the final product.
Product contains the corresponding carboxylic acid. Hydrolysis of the methyl ester group.1. Avoid harsh acidic or basic conditions: If possible, perform the reaction under neutral or mildly acidic/basic conditions. 2. Limit water content: Use anhydrous solvents. 3. Esterification of the byproduct: If hydrolysis is unavoidable, the resulting carboxylic acid can potentially be re-esterified as a final step.

Experimental Protocols

Protocol: Knorr Pyrazole Synthesis with Acetylacetone

This protocol describes a general procedure for the synthesis of Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium Acetate (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Optional: Add sodium acetate (1 equivalent) to neutralize the hydrochloride.

  • Add acetylacetone (1 to 1.1 equivalents) to the solution.

  • Optional: Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts related to byproduct formation in reactions with this compound.

Byproduct_Formation Reactants Methyl 4-hydrazinylbenzoate HCl + Unsymmetrical Dicarbonyl Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Hydrolysis_Byproduct Hydrolyzed Byproduct (Carboxylic Acid) Reactants->Hydrolysis_Byproduct Hydrolysis (e.g., H+/H2O) Desired_Product Desired Regioisomer Intermediate->Desired_Product Cyclization (Pathway A) Byproduct_Isomer Regioisomeric Byproduct Intermediate->Byproduct_Isomer Cyclization (Pathway B) Desired_Product->Hydrolysis_Byproduct Hydrolysis

Caption: Potential reaction pathways leading to the desired product and common byproducts.

Troubleshooting_Workflow Start Reaction Performed Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Low_Yield Low Yield? Analyze->Low_Yield Impure_Product Impure Product? Analyze->Impure_Product Pure_Product Desired Product Obtained (High Yield & Purity) Low_Yield->Pure_Product No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry Low_Yield->Optimize_Conditions Yes Impure_Product->Pure_Product No Optimize_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Impure_Product->Optimize_Purification Yes Check_Purity Check Starting Material Purity Impure_Product->Check_Purity Yes Optimize_Conditions->Start Optimize_Purification->Analyze Check_Purity->Start

Caption: A logical workflow for troubleshooting common issues in reactions.

References

Technical Support Center: Pyrazole Synthesis with Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in pyrazole synthesis using Methyl 4-hydrazinylbenzoate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for pyrazole synthesis using this compound and a 1,3-dicarbonyl compound?

The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound typically follows the Knorr pyrazole synthesis. This is a condensation reaction that is often acid-catalyzed. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][2][3]

Q2: I am experiencing a very low yield in my pyrazole synthesis. What are the common causes?

Low yields in pyrazole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Ensure that both the this compound and the 1,3-dicarbonyl compound are of high purity. Impurities can lead to side reactions that consume reactants and complicate purification.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the reaction yield. These parameters often require careful optimization for each specific substrate combination.

  • Reduced Nucleophilicity of the Hydrazine: The electron-withdrawing nature of the methyl benzoate group on the hydrazine can decrease its nucleophilicity, slowing down the initial condensation step.

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyl compounds or incomplete cyclization can reduce the yield of the desired product.

  • Product Precipitation/Solubility Issues: The product's solubility in the reaction solvent can affect the reaction equilibrium and ease of isolation.

Q3: How does the hydrochloride salt of the hydrazine affect the reaction?

The hydrochloride salt makes the initial reaction mixture acidic. This can be advantageous as the Knorr synthesis is often acid-catalyzed.[1][2][3] However, the pH must be carefully controlled. Excessively low pH can protonate the hydrazine, further reducing its nucleophilicity and hindering the reaction. In some cases, the addition of a mild base may be necessary to neutralize the excess acid.

Q4: Can the formation of regioisomers be controlled when using an unsymmetrical 1,3-dicarbonyl compound?

The formation of two regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. Factors that can influence the regioselectivity include:

  • Steric Hindrance: The less sterically hindered carbonyl group is often attacked preferentially by the hydrazine.

  • Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups.

  • Reaction Conditions: Solvent polarity and temperature can sometimes be adjusted to favor the formation of one regioisomer over the other. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Low purity of starting materials.2. Incorrect reaction temperature.3. Inappropriate solvent.4. Reduced nucleophilicity of the hydrazine due to the electron-withdrawing methyl benzoate group.1. Purify starting materials (e.g., recrystallization, distillation).2. Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. Some reactions may require reflux.[5][6]3. Screen different solvents. Protic solvents like ethanol or acetic acid are common, but aprotic solvents like DMF or DMSO might be beneficial.[4][5]4. Consider adding a catalytic amount of a non-nucleophilic base to free the hydrazine from its salt and increase its nucleophilicity.
Formation of Multiple Products (TLC) 1. Formation of regioisomers with an unsymmetrical 1,3-dicarbonyl compound.2. Incomplete reaction, leaving starting materials.3. Formation of side products due to competing reactions.1. Adjust reaction conditions (temperature, solvent) to improve regioselectivity. If separation is difficult, consider using a symmetrical 1,3-dicarbonyl if the experimental design allows.2. Increase reaction time or temperature. Monitor the reaction progress by TLC until the starting materials are consumed.3. Lower the reaction temperature to minimize side reactions. Ensure an inert atmosphere if oxidative side products are suspected.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities.2. The product is inherently an oil at room temperature.1. Purify the crude product using column chromatography on silica gel.2. Attempt to form a solid derivative (e.g., a salt) for easier handling and purification. Trituration with a non-polar solvent like hexane may induce crystallization.
Reaction Mixture Darkens Significantly 1. Decomposition of starting materials or product at high temperatures.2. Oxidative side reactions.1. Run the reaction at a lower temperature.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolReflux4Good to Excellent[4]
Acetic Acid1001High[7]
MethanolRoom Temp72Good[5]
N,N-Dimethylacetamide (DMAc)Room TempVariesHigh (59-98%)[8]
Ethylene GlycolRoom TempVariesGood to Excellent (70-95%)[8]
WaterVariesVariesCan be effective in some cases[9]

Table 2: Example Yields for Pyrazole Synthesis with Phenylhydrazine Derivatives

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventYield (%)Reference
Ethyl benzoylacetateHydrazine hydrate1-PropanolHigh[7]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-Dimethylacetamide74-77[4]
AcetylacetonePhenylhydrazineEthanol95 (with nano-ZnO catalyst)[4]
(E)-3-Aryl-1-(3-phenyloxiran-2-yl)-prop-2-en-1-oneTosyl hydrazineAcetic AcidGood[10]

Experimental Protocols

General Protocol for the Synthesis of Methyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzoate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane)

  • Solvent (e.g., ethanol, glacial acetic acid)

  • Catalyst (optional, e.g., a few drops of concentrated sulfuric or hydrochloric acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., 10 mL of ethanol per gram of hydrazine).

  • Add the 1,3-dicarbonyl compound (1.0-1.1 equivalents) to the solution.

  • If using a neutral solvent like ethanol, add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl). If using glacial acetic acid as the solvent, no additional catalyst is needed.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect it by vacuum filtration. Wash the solid with a small amount of cold solvent.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[10]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 4-hydrazinylbenzoate HCl in Solvent add_dicarbonyl Add 1,3-Dicarbonyl Compound start->add_dicarbonyl add_catalyst Add Catalyst (optional) add_dicarbonyl->add_catalyst heat Heat to Reflux add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Product (Filtration/Concentration) cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for pyrazole synthesis.

knorr_synthesis_mechanism hydrazine Methyl 4-hydrazinylbenzoate hydrazone Hydrazone Intermediate hydrazine->hydrazone + Dicarbonyl - H₂O dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclized_intermediate->pyrazole Dehydration - H₂O water 2 H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.

References

Stability of Methyl 4-hydrazinylbenzoate Hydrochloride in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of Methyl 4-hydrazinylbenzoate Hydrochloride in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound has two primary functional groups susceptible to degradation: the methyl ester and the hydrazinyl group. The main degradation pathways are:

  • Hydrolysis of the ester linkage: This can occur under both acidic and basic conditions, yielding 4-hydrazinylbenzoic acid and methanol.[1][2][3]

  • Oxidation of the hydrazinyl group: The hydrazinyl moiety is prone to oxidation, which can be accelerated by factors such as the presence of oxygen, metal ions, and exposure to light. This can lead to the formation of various oxidation products and often results in a change in the color of the solution. Phenylhydrazine, a related compound, is known to darken upon exposure to air due to oxidation.[4][5][6]

Q2: How does the stability of this compound differ in acidic versus basic media?

A2: The stability of this compound is significantly influenced by pH.

  • In acidic media: The compound is relatively more stable. While acid-catalyzed hydrolysis of the ester can occur, the protonation of the hydrazinyl group helps to protect it from oxidation. Hydrazine derivatives are generally more stable under acidic conditions.[7]

  • In basic media: The compound is less stable. Base-catalyzed hydrolysis of the ester is typically faster than acid-catalyzed hydrolysis.[1][8][9] Additionally, the free base of the hydrazine is more susceptible to oxidation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products depend on the conditions.

ConditionPrimary Degradation PathwayExpected Degradation Products
Acidic Media Acid-catalyzed ester hydrolysis4-hydrazinylbenzoic acid, Methanol
Basic Media Base-catalyzed ester hydrolysis4-hydrazinylbenzoate (salt), Methanol
Oxidation of the hydrazinyl groupAromatic compounds (e.g., phenol, benzoic acid), Nitrogen gas, and other oxidation byproducts.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. Several suppliers recommend storage at room temperature or refrigerated (4°C), protected from light and moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (yellowing or browning) of the solid or solution. Oxidation of the hydrazinyl group. This can be initiated by exposure to air, light, or trace metal impurities.[4]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Store solutions in amber vials to protect from light.- Consider adding a chelating agent (e.g., EDTA) to sequester metal ions.
Unexpectedly rapid degradation of the compound in solution. The pH of the medium may not be optimal. The presence of contaminants could be catalyzing degradation.- Verify the pH of your solution.- For short-term storage in solution, prefer a slightly acidic pH.- Ensure high purity of solvents and reagents.
Inconsistent results in stability studies. Variability in experimental conditions. Inaccurate quantification of the parent compound and its degradants.- Tightly control experimental parameters such as temperature, pH, and light exposure.- Use a validated, stability-indicating analytical method (e.g., HPLC) to monitor the degradation.
Precipitation of the compound from the solution. Poor solubility at the experimental pH or formation of an insoluble degradation product.- Verify the solubility of this compound and its potential degradation products at the experimental pH.- Adjust the pH or consider using a co-solvent if solubility is an issue.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10][11][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for a defined period (e.g., 1 hour), as basic hydrolysis is expected to be rapid.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw samples and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).

    • Simultaneously, keep control samples in the dark.

    • Analyze the exposed and control samples at specified time points.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent compound from all significant degradation products.

  • Quantify the amount of remaining parent compound and the formation of degradation products.

Visualizations

cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) MHBH_acid Methyl 4-hydrazinylbenzoate Hydrochloride HBA_acid 4-hydrazinylbenzoic acid MHBH_acid->HBA_acid  Ester Hydrolysis Methanol_acid Methanol MHBH_acid->Methanol_acid MHBH_base Methyl 4-hydrazinylbenzoate Hydrochloride HB_base 4-hydrazinylbenzoate MHBH_base->HB_base  Ester Hydrolysis Methanol_base Methanol MHBH_base->Methanol_base Oxidation_products Oxidation Products MHBH_base->Oxidation_products  Oxidation

Caption: Degradation pathways in acidic vs. basic media.

start Start Stability Study prep Prepare Stock Solution of Methyl 4-hydrazinylbenzoate HCl start->prep stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Withdraw Samples at Defined Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Quantify Parent Compound and Degradation Products analyze->data end End data->end

Caption: Experimental workflow for a forced degradation study.

start Unexpected Degradation Observed discoloration Is there discoloration? start->discoloration check_oxidation Investigate Oxidation: - Use inert atmosphere - Protect from light - Use deoxygenated solvents discoloration->check_oxidation Yes check_ph Verify pH of the medium discoloration->check_ph No ph_issue Is pH optimal? check_ph->ph_issue adjust_ph Adjust pH to a more stable range (e.g., slightly acidic) ph_issue->adjust_ph No check_purity Check purity of reagents and solvents ph_issue->check_purity Yes adjust_ph->check_purity

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Recrystallization of Methyl 4-hydrazinylbenzoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Methyl 4-hydrazinylbenzoate Hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: Based on solubility data, this compound is soluble in water and sparingly soluble in methanol.[1] This suggests that a mixed solvent system of methanol and water can be effective. Alternatively, a common method for purifying phenylhydrazine hydrochlorides is to dissolve the crude product in a minimal amount of hot water, followed by the addition of concentrated hydrochloric acid to induce precipitation of the purified hydrochloride salt.[2] For derivatives, recrystallization from 2 M HCl or ethanol has been reported to be effective.[3] A specific protocol for the synthesis of the parent compound involves precipitation from a methanol/ether mixture.

Q2: I'm observing an oiling out of my product instead of crystallization. What should I do?

A2: Oiling out occurs when the solute is insoluble in the solvent at the boiling point of the solvent. To resolve this, you can try the following:

  • Increase the amount of the better solvent: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which your compound is more soluble (ethanol in this case) to ensure complete dissolution at high temperatures.

  • Use a higher boiling point solvent: This will increase the solubility of your compound at elevated temperatures.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.

  • Use a different solvent system: If the above methods fail, a different solvent or solvent mixture may be required.

Q3: My crystals are not forming, even after the solution has cooled. What are the possible reasons and solutions?

A3: This is a common issue known as supersaturation. Here are some techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This will provide a template for further crystallization.

  • Reduce the solvent volume: If too much solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: If cooling to 0°C is not sufficient, you can try a dry ice/acetone bath for even lower temperatures, provided your solvent does not freeze.

Q4: What are the common sources of yield loss during recrystallization, and how can I minimize them?

A4: Yield loss is an inherent part of the recrystallization process, but it can be minimized.[4][5] Common causes include:

  • Compound remaining in the mother liquor: A portion of the compound will always remain dissolved in the cold solvent.[4][5] To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, crystals can form on the filter paper. To prevent this, use a pre-heated funnel and filter flask.

  • Excessive washing of crystals: Washing the collected crystals with too much cold solvent can dissolve some of the product.[6] Use a minimal amount of ice-cold solvent for washing.

  • Incomplete transfer of material: Some product may be lost during transfers between flasks. Ensure all material is transferred as completely as possible.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Yellow or colored crystals Presence of colored impurities from the synthesis, such as unreacted starting materials or side products.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for the hot filtration to prevent the charcoal from passing through.
Low recovery of purified product - Too much solvent used for dissolution.- Incomplete precipitation.- Crystals are too soluble in the wash solvent.- Evaporate some of the solvent and re-cool.- Cool the solution for a longer period or at a lower temperature.- Ensure the wash solvent is ice-cold and use a minimal amount.
Product precipitates as a fine powder instead of crystals The solution cooled too rapidly.Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulation of the flask can also help to slow down the cooling rate.
The compound is insoluble in all common recrystallization solvents The compound may be highly polar or have strong intermolecular interactions.Try dissolving the compound in a small amount of a high-boiling point polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add a less polar anti-solvent (e.g., water or an ether) to induce crystallization.
The melting point of the recrystallized product is still broad The compound may not be pure, or it could be a mixture of polymorphs.- Repeat the recrystallization process, ensuring slow cooling.- Try a different solvent system for recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol/Ether

This protocol is adapted from a synthetic procedure for this compound.

Methodology:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Once fully dissolved, slowly add diethyl ether to the hot solution until a slight turbidity persists.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Protocol 2: Recrystallization of Phenylhydrazine Hydrochloride Derivatives from Aqueous HCl

This is a general and effective method for the purification of various phenylhydrazine hydrochloride salts.[2]

Methodology:

  • Dissolve the crude phenylhydrazine hydrochloride derivative in a sufficient amount of hot water.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, slowly add concentrated hydrochloric acid. The amount to be added will depend on the specific derivative and should be determined empirically.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals thoroughly.

Data Summary

The following table summarizes typical solvent systems used for the recrystallization of hydrazinobenzoate derivatives and related compounds. Quantitative data such as solvent ratios and yields are highly dependent on the specific derivative and the purity of the crude material.

Compound Solvent System Typical Observations
This compoundMethanol/Diethyl EtherPrecipitation of the hydrochloride salt.
Ethyl 2-hydrazinobenzoate Hydrochloride2 M HCl or EthanolEffective for purification.[3]
Phenylhydrazine HydrochlorideWater/Concentrated HClPrecipitation of pure white crystals.[2]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product Solvent Add Minimum Hot Solvent Crude->Solvent Dissolved Completely Dissolved Solution Solvent->Dissolved Charcoal Add Activated Charcoal Dissolved->Charcoal if colored Filter Hot Gravity Filtration Dissolved->Filter if insoluble impurities Charcoal->Filter Filtrate Clear Hot Filtrate Filter->Filtrate Cooling Slow Cooling to RT Filtrate->Cooling IceBath Cool in Ice Bath Cooling->IceBath Crystals Crystal Formation IceBath->Crystals Vacuum Vacuum Filtration Crystals->Vacuum Wash Wash with Cold Solvent Vacuum->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of organic compounds.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out Start Recrystallization Attempt Outcome Crystals Formed? Start->Outcome OilingOut Oiling Out? Outcome->OilingOut No Success Pure Crystals Obtained Outcome->Success Yes Failure No Crystals OilingOut->Failure No AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent Yes SlowCool Slower Cooling OilingOut->SlowCool Yes ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Yes Scratch Scratch Flask Failure->Scratch Seed Add Seed Crystal Failure->Seed Concentrate Reduce Solvent Failure->Concentrate Scratch->Start Seed->Start Concentrate->Start AddSolvent->Start SlowCool->Start ChangeSolvent->Start

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

References

Troubleshooting low yield in condensation reactions with Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yield, during condensation reactions involving Methyl 4-hydrazinylbenzoate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in my condensation reaction?

Low yields can stem from several factors including suboptimal reaction conditions (pH, temperature, reaction time), the purity of your starting materials, incomplete reaction, or the formation of side products. It is also possible that the product is partially lost during workup and purification.

Q2: What is the optimal pH for hydrazone formation, and why is it important?

The formation of hydrazones is typically an acid-catalyzed reaction. The optimal pH is generally in the mildly acidic range of 4.5 to 6.[1] This is because the carbonyl oxygen needs to be protonated to increase the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, if the solution is too acidic, the hydrazine nucleophile becomes excessively protonated and thus, non-nucleophilic and unreactive.[1]

Q3: How should I handle the hydrochloride salt of Methyl 4-hydrazinylbenzoate?

Since you are starting with a hydrochloride salt, the reaction mixture will be acidic. This is often sufficient to catalyze the reaction. In some cases, the reaction may be slow due to the reduced nucleophilicity of the protonated hydrazine. If you suspect this is the case, a small amount of a base like sodium acetate can be added to free the hydrazine, but care must be taken not to make the solution basic.

Q4: What are the common side products in this type of reaction?

A common side reaction is the formation of an azine. This occurs when the initial hydrazone product reacts with a second molecule of the aldehyde or ketone, especially if there is an excess of the carbonyl compound.[1] To minimize this, use a 1:1 molar ratio of your reactants or add the carbonyl compound dropwise to the hydrazine solution.[1]

Q5: How can I effectively monitor the progress of my reaction?

The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside your starting materials, you can observe the disappearance of the reactants and the appearance of a new spot corresponding to your product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]

Q6: My product appears to be an oil and is difficult to crystallize. What should I do?

If your product is an oil, purification can be challenging. Consider the following techniques:

  • Extraction: Use a suitable solvent to extract your product from the reaction mixture.

  • Column Chromatography: This is a very effective method for purifying oils. You will need to determine an appropriate solvent system (eluent) to separate your product from impurities.

  • Trituration: Adding a non-polar solvent like hexanes and scratching the flask can sometimes induce crystallization.

Q7: What is the best method for purifying the final hydrazone product?

Recrystallization is a highly effective method for purifying solid hydrazone products.[2] Ethanol or methanol are commonly used solvents for this purpose.[2][3] If using column chromatography, be aware that hydrazones can be sensitive to the acidic nature of silica gel. It may be necessary to use a solvent system containing a small amount of a basic modifier, like triethylamine, or to use basic alumina.

Troubleshooting Guide for Low Yield

Problem: Low or No Product Yield
  • Potential Cause: Purity of starting materials.

    • Solution: Ensure that your this compound and the carbonyl compound are pure. Impurities can interfere with the reaction. Consider purifying your starting materials if their purity is questionable.

  • Potential Cause: Suboptimal Reaction Conditions.

    • Solution:

      • pH: The reaction is acid-catalyzed. A few drops of acetic acid can be added to ensure the pH is in the optimal 4.5-6 range.[1][4][5]

      • Temperature: Many condensation reactions with hydrazines require heat to proceed to completion. Refluxing is a common technique.[2][3]

      • Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.[4][5]

  • Potential Cause: Incomplete Reaction.

    • Solution: As monitored by TLC, if starting material is still present after an extended period, consider increasing the temperature or adding a catalytic amount of acid.

  • Potential Cause: Formation of Side Products.

    • Solution: To minimize azine formation, use a strict 1:1 stoichiometry of reactants.[1] Adding the aldehyde or ketone portion-wise to the reaction mixture can also be beneficial.[1]

Problem: Product is Difficult to Purify
  • Potential Cause: Presence of closely related impurities.

    • Solution: A combination of purification techniques may be necessary. For example, column chromatography followed by recrystallization can be effective.

  • Potential Cause: Product is an oil.

    • Solution: If recrystallization is not feasible, column chromatography is the preferred method. Finding the right eluent system through TLC trials is crucial for good separation.

Data Presentation

The following table provides a general overview of how different reaction parameters can influence the yield of hydrazone formation. The exact conditions will need to be optimized for your specific substrates.

ParameterCondition ACondition BExpected OutcomeRationale
Catalyst NoneCatalytic Acetic AcidHigher yield with Condition BThe reaction is acid-catalyzed; protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.[1]
Temperature Room TemperatureReflux (e.g., in Ethanol)Higher yield with Condition BIncreased temperature provides the activation energy needed for the reaction to go to completion, especially with less reactive ketones.
Solvent TolueneEthanol/MethanolHigher yield with Condition BPolar protic solvents like ethanol can facilitate the proton transfers involved in the mechanism and are excellent for dissolving the reactants.[2][3]
Reactant Ratio (Hydrazine:Carbonyl) 1:1.21:1Higher purity with Condition BAn excess of the carbonyl compound can lead to the formation of azine byproducts, thus reducing the yield of the desired hydrazone.[1]

Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from this compound and an Aldehyde

This protocol describes a standard procedure for the synthesis of a hydrazone via condensation.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or methanol.

  • Addition of Carbonyl: To this solution, add the aldehyde (1.0 equivalent).

  • Catalyst Addition (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.[3]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from ethanol.[2][6]

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagent1 Methyl 4-hydrazinylbenzoate HCl dissolve Dissolve Reagents reagent1->dissolve reagent2 Aldehyde/Ketone reagent2->dissolve solvent Ethanol/Methanol solvent->dissolve reflux Add Catalyst & Reflux (2-4h) dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize yield Determine Yield recrystallize->yield characterize Characterize Product (NMR, MS, etc.) yield->characterize

Caption: General experimental workflow for hydrazone synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure impure_sm Purify Starting Materials check_sm->impure_sm Impure check_completion Check for Reaction Completion (TLC) check_conditions->check_completion Conditions seem optimal optimize_ph Optimize pH (add catalytic acid) check_conditions->optimize_ph pH not optimal increase_temp Increase Temperature/Time check_conditions->increase_temp Temp/Time too low check_side_products Investigate Side Products (e.g., Azine) check_completion->check_side_products Complete drive_completion Drive Reaction to Completion check_completion->drive_completion Incomplete adjust_stoichiometry Adjust Stoichiometry (1:1) check_side_products->adjust_stoichiometry Side products observed end_node Re-run Experiment impure_sm->end_node optimize_ph->end_node increase_temp->end_node drive_completion->end_node adjust_stoichiometry->end_node

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Managing Azo Dye Impurities in Diazotization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help manage the formation of azo dye impurities during diazotization reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during diazotization and azo coupling reactions.

Q1: Why is my reaction mixture turning dark brown or black?

A dark coloration in the reaction mixture often indicates the decomposition of the diazonium salt or the occurrence of unwanted side reactions. The primary causes include:

  • Elevated Temperatures: Diazonium salts are thermally unstable. If the temperature rises above the recommended 0-5 °C range, they can rapidly decompose, leading to the formation of phenolic byproducts and other colored impurities.[1]

  • Insufficient Acidity: Inadequate acid concentration can result in incomplete protonation of the starting amine. This can lead to unwanted coupling reactions between the newly formed diazonium salt and the unreacted primary amine, forming highly colored diazoamino compounds.[1]

  • Oxidation: Phenols and anilines, often used as coupling components, are susceptible to oxidation, which can produce colored impurities.

Troubleshooting Steps:

  • Ensure strict temperature control by using an ice-salt bath to maintain the temperature between 0-5 °C throughout the diazotization and coupling steps.

  • Add the sodium nitrite solution slowly and dropwise to control the exothermic nature of the reaction and prevent localized temperature increases.[1]

Q2: My desired azo dye yield is low. How can I improve it?

Low yields can be attributed to several factors that can be optimized:

  • Incomplete Diazotization: Insufficient sodium nitrite or acid can lead to unreacted starting amine.

  • Decomposition of Diazonium Salt: As mentioned above, higher temperatures lead to the degradation of the diazonium salt. It is also important to use the diazonium salt solution immediately after its preparation.

  • Suboptimal pH for Coupling: The pH of the coupling reaction is critical and depends on the coupling partner. For phenols, a slightly alkaline medium (pH 9-10) is required to form the more reactive phenoxide ion. For anilines, a mildly acidic medium (pH 4-5) is necessary to prevent N-coupling and favor C-coupling.[3]

  • Slow or Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions.

Troubleshooting Steps:

  • Maintain the reaction temperature strictly between 0-5 °C.

  • Carefully adjust and monitor the pH of the coupling reaction mixture.

  • Ensure vigorous and efficient stirring throughout the addition of the diazonium salt solution to the coupling component.

Q3: I am observing the formation of an oily or tar-like substance. What is it and how can I prevent it?

The formation of oily or tar-like materials is often due to the generation of polymeric byproducts or extensive decomposition.

  • High Localized Reactant Concentrations: Adding the diazonium salt solution too quickly can lead to localized hotspots and side reactions, resulting in polymerization.

  • Elevated Reaction Temperature: Higher temperatures accelerate the decomposition of the diazonium salt into highly reactive species that can polymerize.

Troubleshooting Steps:

  • Add the diazonium salt solution slowly and with vigorous stirring to the coupling component solution.

  • Maintain strict temperature control at 0-5 °C.

  • Ensure that the starting materials are pure, as impurities can sometimes initiate polymerization.

Q4: How can I minimize the formation of triazene impurities?

Triazenes are formed from the N-coupling of the diazonium salt with primary or secondary amines.

  • Incorrect pH: The pH of the coupling reaction mixture can influence the site of coupling (C-coupling vs. N-coupling).

Troubleshooting Steps:

  • For coupling with anilines, maintain a mildly acidic pH (4-5) to favor C-coupling.[3]

  • If N-coupling remains a significant issue, consider protecting the amine group of the coupling agent if it is not the intended reaction site.

Frequently Asked Questions (FAQs)

What is the optimal temperature for a diazotization reaction? The optimal temperature for most diazotization reactions is 0-5 °C. This low temperature is crucial because diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, significantly reducing the yield of the desired product.[1] However, for some robust diazonium salts, slight deviations may be tolerated for short periods.

Why is an excess of mineral acid used in diazotization? A strong mineral acid, such as hydrochloric acid or sulfuric acid, is used in excess (typically 2.5-3 equivalents) for several reasons:

  • To dissolve the aromatic amine by forming its salt.

  • To generate nitrous acid in situ from sodium nitrite.

  • To maintain a sufficiently acidic medium to prevent the newly formed diazonium salt from coupling with the unreacted amine.[1]

How can I confirm the formation of the diazonium salt? A common qualitative test is to add a small aliquot of the reaction mixture to a solution of a coupling agent, such as 2-naphthol in a basic solution. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1]

What are some common impurities in azo dyes and how can they be removed? Common impurities include unreacted starting materials, byproducts from side reactions (e.g., phenols, triazenes, diazoamino compounds), and polymeric substances.[4] Purification can be achieved through techniques such as:

  • Recrystallization: This is a common method for purifying solid azo dyes. The choice of solvent is critical.

  • Chromatography: Column chromatography can be effective for separating the desired azo dye from its impurities, especially for small-scale purifications.[5]

  • Washing: Washing the crude product with cold water can help remove inorganic salts and other water-soluble impurities.

What analytical techniques are used to assess the purity of azo dyes? High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of azo dyes and their impurities due to its high resolution and sensitivity.[6] Other techniques like UV-Visible Spectrophotometry and Thin-Layer Chromatography (TLC) can be used for preliminary screening.

Data Presentation

Table 1: Effect of pH on Azo Dye Purity in a Continuous Flow System

pHProduct Purity (%)
3.72Lower
4.0~95
4.3~95
4.54Lower
Data from a study on the continuous flow synthesis of a specific azo pigment, indicating an optimal pH range for the coupling reaction.[4]

Table 2: Illustrative Impact of Temperature on Diazonium Salt Stability

Temperature Range (°C)ObservationImpact on Yield
-10 to 10Minimal decomposition of the diazonium salt observed.[7]High yield of the desired product is expected.
10 to 20Slight increase in decomposition rate.A minor decrease in yield may be observed.
Above 20Significant decomposition and gas evolution.[1]A significant reduction in yield is likely.
This table provides a general illustration based on typical observations in diazotization reactions.

Experimental Protocols

Protocol 1: General Procedure for Diazotization

  • Preparation of the Amine Solution: In a beaker, dissolve the primary aromatic amine in a solution of distilled water and a 2.5 to 3 molar excess of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.

  • Confirmation of Completion: After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting solution contains the diazonium salt and should be kept cold and used immediately.

Protocol 2: General Procedure for Azo Coupling

  • Preparation of the Coupling Component Solution: In a separate beaker, dissolve the coupling component (e.g., a phenol or aniline derivative) in an appropriate solvent.

    • For phenols, dissolve in an aqueous sodium hydroxide solution.

    • For anilines, dissolve in a weakly acidic solution.

  • Cooling: Cool the coupling component solution to 0-5 °C in an ice-salt bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous and vigorous stirring. A brightly colored precipitate of the azo dye should form.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction. Collect the precipitated azo dye by vacuum filtration and wash the solid with cold water to remove unreacted salts.[4]

Protocol 3: Purification of Azo Dye by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the azo dye is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, acetone, or ethanol-water mixtures.

  • Dissolution: Place the crude azo dye in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the dye is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Visualizations

Diazotization_Workflow cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step cluster_purification Purification A Primary Aromatic Amine D Diazonium Salt Solution (Keep at 0-5 °C) A->D B HCl / H2SO4 B->D C NaNO2 Solution C->D Slow addition F Crude Azo Dye D->F Slow addition with vigorous stirring E Coupling Component (Phenol or Aniline) E->F G Recrystallization / Chromatography F->G H Pure Azo Dye G->H Troubleshooting_Azo_Dye_Impurities cluster_causes Potential Causes cluster_solutions Corrective Actions Start Impurity Issue Identified? Temp High Temperature (>5 °C)? Start->Temp pH Incorrect pH? Start->pH Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Mixing Poor Mixing? Start->Mixing ControlTemp Use ice-salt bath, slow reagent addition Temp->ControlTemp AdjustpH Adjust pH based on coupling component pH->AdjustpH CheckStoich Use slight excess of NaNO2, -2.5-3 eq. of acid Stoichiometry->CheckStoich ImproveMixing Ensure vigorous stirring Mixing->ImproveMixing Purify Purify Product (Recrystallization, etc.) ControlTemp->Purify AdjustpH->Purify CheckStoich->Purify ImproveMixing->Purify

References

Technical Support Center: Purifying Products from Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using column chromatography to purify reaction products derived from Methyl 4-hydrazinylbenzoate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting column chromatography?

Before any column purification, it is essential to perform a thorough analysis using Thin-Layer Chromatography (TLC). TLC helps you to identify the number of components in your reaction mixture, determine an appropriate solvent system for separation, and estimate the relative polarity of your target compound. The ideal solvent system for your column will give your desired product an Rf value of approximately 0.2-0.4 on the TLC plate.

Q2: What stationary phase is best for purifying derivatives of this compound?

For most applications, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice due to its versatility and cost-effectiveness. However, products derived from Methyl 4-hydrazinylbenzoate, such as hydrazones, may be polar and potentially sensitive to the acidic nature of silica. If you observe compound degradation (streaking on TLC or low recovery), consider these alternatives:

  • Deactivated Silica Gel: Reduce the acidity of silica gel by pre-treating it with a base like triethylamine.[1]

  • Alumina: Alumina is available in neutral, acidic, or basic forms and can be a good alternative if your compound is unstable on silica.[1]

  • Reversed-Phase Silica (C18): If your product is highly polar and does not move from the baseline even in very polar solvent systems like 100% ethyl acetate, reversed-phase chromatography may be a suitable option.[1]

Q3: My product is a highly polar solid with poor solubility in the chosen eluent. How should I load it onto the column?

For compounds that are not readily soluble in the mobile phase, a dry loading technique is recommended.[2] This method involves pre-adsorbing your crude product onto a small amount of silica gel.

Dry Loading Method:

  • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane, methanol).[2]

  • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the solution.[2]

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[2]

  • Carefully add this powder to the top of your packed column.[2]

Q4: The product I synthesized is a hydrazone. Are there specific considerations for this class of compounds?

Yes. Hydrazones, formed from the condensation of Methyl 4-hydrazinylbenzoate with aldehydes or ketones, can be polar and may contain basic nitrogen atoms.[3][4] These characteristics can lead to strong interactions with the acidic silanol groups on the surface of silica gel, often resulting in significant peak tailing. To mitigate this, consider adding a small percentage (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column. 1. The eluent system is not polar enough.2. The compound has decomposed on the silica gel.[1]1. Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.2. Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[1]
Poor separation of product and impurities. 1. The chosen eluent system is not optimal.2. The column was overloaded with the crude sample.3. The sample band at the top of the column was too wide.[2]1. Re-evaluate your solvent system using TLC. Try different solvent combinations to maximize the ΔRf between your product and impurities.2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Ensure the sample is loaded in a minimal amount of solvent to create a thin, concentrated band at the top of the column.[2]
Product elutes with significant tailing. 1. Strong interaction between the polar/basic functional groups of the analyte and acidic silanol groups on the silica surface.[5]1. Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to block the active silanol sites.2. Consider using an end-capped stationary phase if using HPLC.
The column runs dry or develops cracks/channels. 1. The silica was not packed uniformly.2. The solvent level dropped below the top of the stationary phase.1. Repack the column. Ensure the silica is settled into a uniform bed without air pockets.2. Always maintain a level of solvent above the silica bed. Add eluent carefully to avoid disturbing the surface. A layer of sand on top can help.[2]

Experimental Protocols

Protocol 1: Solvent System Selection using TLC
  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent.

  • Spotting: Use a capillary tube to spot the mixture onto a silica gel TLC plate. Also, spot your starting materials as references if available.

  • Development: Place the TLC plate in a developing chamber containing a proposed eluent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for each spot. Adjust the solvent system polarity until the desired product has an Rf of 0.2-0.4, with good separation from impurities.

Protocol 2: Standard Column Packing and Elution (Wet Loading)
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing: Fill the column about one-third full with your initial, least polar eluent. In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.

  • Equilibration: Once the silica has settled, add a protective layer of sand on top and drain the excess solvent until it is just level with the sand.

  • Loading: Dissolve the crude product in the minimum amount of solvent. Using a pipette, carefully add the sample solution to the top of the silica bed.[2]

  • Elution: Open the stopcock and drain the solvent until the sample has fully entered the silica bed. Carefully add your eluent, fill the column, and begin collecting fractions.

  • Analysis: Monitor the elution process by collecting fractions and analyzing them via TLC to identify which ones contain the purified product.

Visualized Workflows

Caption: General workflow for column chromatography purification.

Caption: Troubleshooting logic for peak tailing issues.

References

Effect of temperature on the stability of Methyl 4-hydrazinylbenzoate Hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 4-hydrazinylbenzoate Hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution has turned yellow. Is it still usable?

A1: A yellow discoloration can indicate degradation of the compound. The hydrazine moiety is susceptible to oxidation, which can lead to colored byproducts. We recommend preparing fresh solutions, especially for sensitive applications. To minimize oxidation, use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: I observe precipitation in my aqueous solution of this compound upon storage in the refrigerator. What is the cause and how can I resolve this?

A2: this compound has limited solubility in cold aqueous solutions. The precipitation is likely the compound coming out of solution. You can try to gently warm the solution to redissolve the precipitate. However, for long-term storage, it is advisable to store the compound as a solid at -20°C and prepare solutions fresh as needed. If a stock solution is required, consider using a solvent in which the compound is more soluble at low temperatures, such as DMSO, and store at -80°C for extended stability.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, it is recommended to prepare solutions fresh before use. If storage is necessary, solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. Aqueous solutions are less stable and should be used immediately. The solid compound should be stored at -20°C.

Q4: I am seeing unexpected peaks in my HPLC analysis of a reaction involving this compound. Could this be due to degradation?

A4: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The two primary functional groups susceptible to degradation are the ester and the hydrazine moieties. Hydrolysis of the ester group under acidic or basic conditions will form 4-hydrazinylbenzoic acid. The hydrazine group is prone to oxidation. Elevated temperatures can accelerate both of these degradation pathways.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, consider the following precautions:

  • Temperature: Perform reactions at the lowest effective temperature.

  • pH: Avoid strongly acidic or basic conditions if possible, as these can promote hydrolysis of the ester group.

  • Atmosphere: For reactions sensitive to oxidation, use deoxygenated solvents and maintain an inert atmosphere (nitrogen or argon).

  • Light: Protect solutions from light, as photolytic degradation can occur.

  • Fresh Solutions: Always use freshly prepared solutions for the best results.

Effect of Temperature on Stability

Table 1: Hypothetical Degradation of this compound (1 mg/mL in Aqueous Buffer, pH 7.4) at Various Temperatures.

Temperature (°C)Time (hours)% Degradation (Hypothetical)
424< 1%
721-2%
25 (Room Temp)242-5%
725-10%
402410-15%
72>25%

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

    • Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal (60°C) prep_stock->thermal Expose to photo Photolytic (ICH Q1B) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc degradation_calc Calculate % Degradation hplc->degradation_calc product_id Identify Degradation Products (LC-MS/MS) hplc->product_id

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Plausible Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Methyl 4-hydrazinylbenzoate Hydrochloride hydrolysis_product 4-hydrazinylbenzoic acid parent->hydrolysis_product Acid/Base, Heat oxidation_product Oxidized Species (e.g., diazenes) parent->oxidation_product Oxidizing agents, Light, Heat

Caption: Potential degradation pathways for this compound.

Identifying and minimizing impurities in Methyl 4-hydrazinylbenzoate Hydrochloride starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydrazinylbenzoate Hydrochloride. The information provided is intended to help identify and minimize impurities in the starting material, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. They can be broadly categorized as follows:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Such as 4-aminobenzoic acid, methyl benzoate, or 4-hydrazinobenzoic acid.[1]

    • Intermediates: Depending on the synthetic route, various intermediates may be present in trace amounts.

    • Byproducts: Side reactions during synthesis can lead to the formation of related substances, such as positional isomers.

  • Degradation Products:

    • Hydrolysis Products: The ester group can hydrolyze to form 4-hydrazinobenzoic acid.

    • Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various colored impurities.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., methanol, ethanol, ether, dioxane) may be present in the final product.[2]

Q2: How can I detect and quantify impurities in my this compound sample?

A2: The most common analytical techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC with UV or MS detection is ideal for separating and quantifying non-volatile and thermally labile impurities. A reverse-phase C18 column is often used.

  • GC-MS is the preferred method for the identification and quantification of residual solvents.[3][4]

Q3: What is a suitable starting point for developing an HPLC method for purity analysis?

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPotential CauseSuggested Solution
Peak Tailing - Silanol interactions with the basic hydrazine group.- Column overload.- Use of an inappropriate mobile phase pH.- Use a base-deactivated column.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Reduce the sample concentration.- Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh HPLC-grade solvents.- Purge the injection port and loop.- Run a blank gradient to identify the source of contamination.
Baseline Drift - Inadequate column equilibration.- Mobile phase composition changing over time.- Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and keep it well-mixed.- Use a column oven to maintain a constant temperature.
Irreproducible Retention Times - Leaks in the HPLC system.- Inconsistent mobile phase preparation.- Pump malfunction.- Check for leaks at all fittings.- Ensure accurate and consistent preparation of the mobile phase.- Check the pump for proper functioning and pressure stability.[5][6]
Minimizing Impurities During Storage
IssueCausePrevention
Discoloration (Yellowing/Browning) Oxidation of the hydrazine group.Store the material under an inert atmosphere (e.g., nitrogen or argon).[7]
Formation of Hydrolysis Impurities Reaction with moisture.Store in a tightly sealed container in a desiccator or a dry box.
General Degradation Exposure to light and/or elevated temperatures.Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is recommended.[8]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis (Example)

This is a general method and may require optimization for your specific instrumentation and impurity profile.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

Expected Results (Hypothetical)

CompoundRetention Time (min)
4-Hydrazinobenzoic acid~ 8.5
Methyl 4-hydrazinylbenzoate~ 15.2
Methyl 4-aminobenzoate~ 17.8
Protocol 2: GC-MS for Residual Solvent Analysis (Example)

This protocol is based on general guidelines for residual solvent analysis and should be validated for your specific application.

ParameterSpecification
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 220 °C
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
MS Scan Range 35 - 350 amu
Sample Preparation Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) in a headspace vial.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_results Results & Action StartingMaterial Starting Material (Methyl 4-hydrazinylbenzoate HCl) Purification Purification (e.g., Recrystallization) StartingMaterial->Purification HPLC HPLC-UV/MS Analysis (Non-volatile impurities) Purification->HPLC GCMS GC-MS Analysis (Residual Solvents) Purification->GCMS DataAnalysis Data Analysis (Identify & Quantify Impurities) HPLC->DataAnalysis GCMS->DataAnalysis Pass Material Passes (Meets Specification) DataAnalysis->Pass Fail Material Fails (Out of Specification) DataAnalysis->Fail FurtherPurification Further Purification Fail->FurtherPurification Action FurtherPurification->HPLC FurtherPurification->GCMS

Caption: Workflow for the identification and mitigation of impurities.

HPLC_Troubleshooting_Logic Start HPLC Issue Observed CheckPressure Check System Pressure Start->CheckPressure PressureOK Pressure OK? CheckPressure->PressureOK HighPressure High Pressure PressureOK->HighPressure No LowPressure Low Pressure PressureOK->LowPressure Fluctuating ExamineChromatogram Examine Chromatogram PressureOK->ExamineChromatogram Yes CheckForBlockage Check for Blockages (frit, column, tubing) HighPressure->CheckForBlockage CheckForLeaks Check for Leaks (fittings, pump seals) LowPressure->CheckForLeaks Resolved Issue Resolved CheckForBlockage->Resolved CheckForLeaks->Resolved PeakShapeIssue Peak Shape Issue? ExamineChromatogram->PeakShapeIssue Tailing Tailing PeakShapeIssue->Tailing Yes SplitPeaks Split Peaks PeakShapeIssue->SplitPeaks Other RetentionTimeIssue Retention Time Drift? PeakShapeIssue->RetentionTimeIssue No AdjustMobilePhase Adjust Mobile Phase pH Use Base-Deactivated Column Tailing->AdjustMobilePhase CheckInjector Check Injector & Column Inlet SplitPeaks->CheckInjector AdjustMobilePhase->Resolved CheckInjector->Resolved CheckEquilibration Check Column Equilibration & Mobile Phase Prep RetentionTimeIssue->CheckEquilibration Yes RetentionTimeIssue->Resolved No CheckEquilibration->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

Mass Spectrometry Analysis of Hydrazone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate analysis of carbonyl-containing compounds such as aldehydes, ketones, and steroids is a frequent challenge. Derivatization with hydrazine-based reagents to form hydrazones is a widely adopted strategy to enhance ionization efficiency and improve chromatographic retention in mass spectrometry (MS)-based analyses. This guide provides an objective comparison of various hydrazone derivatization approaches, supported by experimental data, to aid in the selection of the optimal method for specific analytical needs.

Enhancing Sensitivity: A Comparison of Hydrazone Derivatization Reagents

The choice of derivatizing reagent is critical and can lead to significant differences in analytical sensitivity. Below is a comparison of commonly used hydrazine reagents for the analysis of various carbonyl compounds by liquid chromatography-mass spectrometry (LC-MS).

Table 1: Comparison of Hydrazine Reagents for the LC-MS/MS Analysis of Aldehydes
Derivatization ReagentAnalyte ClassFold Increase in Sensitivity (Compared to Underivatized)Limit of Detection (LOD)Key Features & Considerations
3-Nitrophenylhydrazine (3-NPH) Reactive Aldehydes (MDA, ACR, HHE, HNE)Not specified, but greater sensitivity than DNPH for MDA and ACR[1]0.1 - 2 fmol on-column[1]Lower background signal in ESI compared to DNPH, leading to improved sensitivity for certain aldehydes.[1]
2,4-Dinitrophenylhydrazine (DNPH) Reactive Aldehydes (MDA, ACR, HHE, HNE)Not specifiedSimilar to 3-NPH for HHE and HNE, but higher for MDA and ACR[1]A widely used reagent, but can have higher background noise in ESI-MS.[1]
Dansylhydrazine Carbonyl-containing metabolitesSignificant signal increase for compounds like acetaldehyde[1]Not specifiedIntroduces a fluorescent tag, enabling dual detection by fluorescence and MS.

MDA: Malondialdehyde, ACR: Acrolein, HHE: 4-hydroxy-2-hexenal, HNE: 4-hydroxy-2-nonenal

Table 2: Comparison of Hydrazine Reagents for the LC-MS/MS Analysis of Ketosteroids
Derivatization ReagentAnalyte ClassFold Increase in Sensitivity (Compared to Underivatized)Limit of Quantitation (LOQ)Key Features & Considerations
2-Hydrazino-1-methylpyridine (HMP) Mono-oxosteroids70 - 1600 fold[2][3]pg on columnExcellent sensitivity for mono-ketosteroids; however, it is not suitable for di-oxosteroids and can form multiple isomers.[2][3][4]
2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) Androgens (e.g., DHT)Less sensitive than HMP[4]Not specifiedAn alternative to HMP, but with lower sensitivity enhancement.[4]
Girard's Reagent T (GT) Neurosteroids, EcdysteroidsNot specifiedpg level for ecdysteroids[5][6]Introduces a pre-charged quaternary ammonium group, enhancing ESI ionization.[7]
Modified Girard's Reagent (HTMOB) Ketones (e.g., 17-hydroxyprogesterone)3.3 - 7.0 fold increase compared to Girard T[8]Not specifiedModified structure leads to improved signal intensity in ESI-MS.[8]

Ionization Techniques for Hydrazone Derivatives: ESI vs. APCI

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources for LC-MS analysis of hydrazone derivatives.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and charged molecules. Hydrazone derivatives containing permanently charged moieties, such as those derived from Girard's reagents or HMP, are particularly amenable to ESI, often exhibiting excellent sensitivity in the positive ion mode.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds. For neutral hydrazone derivatives, such as those formed with DNPH, APCI can provide better ionization efficiency than ESI, especially when analyzing less polar analytes.[9] In some cases, negative ion mode APCI can yield deprotonated molecules with high sensitivity.[10]

MALDI-MS Analysis of Hydrazone Derivatives

Matrix-assisted laser desorption/ionization (MALDI) is another powerful technique for the analysis of derivatized compounds, particularly in fields like glycomics and proteomics.

  • Reactive Matrices: Some hydrazine reagents, such as 2,4-dinitrophenylhydrazine (DNPH) and 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), can also function as a MALDI matrix, a concept known as "reactive matrices". This allows for in-situ derivatization and analysis on the MALDI target. DMNTH has been shown to provide superior results compared to DNPH for the analysis of glucocorticoids.

  • Girard's Reagents in MALDI: Girard's reagents are also effective for enhancing the MALDI signal of neutral molecules like N-glycans. The pre-charged nature of the Girard's hydrazone derivatives significantly improves their ionization efficiency in the MALDI process.[11] On-target derivatization with Girard's reagent T has been shown to be a rapid and sensitive method for glycan analysis.[12]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful and reproducible analysis. Below are representative protocols for the derivatization of different classes of carbonyl compounds.

Protocol 1: Derivatization of Steroids with 2-Hydrazino-1-methylpyridine (HMP)

This protocol is adapted for the analysis of mono-oxosteroids.

  • Sample Preparation: Extract steroids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Evaporate the extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a solution containing 1 mg/mL of HMP in acetonitrile.

    • Add 10 µL of 2% (v/v) acetic acid in acetonitrile.

    • Vortex the mixture and incubate at 60 °C for 60 minutes.[2]

  • LC-MS/MS Analysis:

    • After incubation, evaporate the solvent and reconstitute the sample in the initial mobile phase.

    • Inject an appropriate volume onto the LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Set the mass spectrometer to positive ion ESI mode and monitor the specific precursor-product ion transitions for the HMP-derivatized steroids.

Protocol 2: Derivatization of Aldehydes with 3-Nitrophenylhydrazine (3-NPH)

This protocol is optimized for the analysis of reactive aldehydes in biological samples.[1]

  • Sample Preparation: Homogenize tissue samples in a suitable buffer containing antioxidants and internal standards. Precipitate proteins using an acidic solution (e.g., 20% trichloroacetic acid).[1] Centrifuge and collect the supernatant.

  • Derivatization Reaction:

    • To the supernatant, add an equal volume of a 25 mM solution of 3-NPH in a suitable solvent (e.g., acetonitrile).[1]

    • Incubate the mixture at 20 °C for 30 minutes.[1]

  • LC-MS/MS Analysis:

    • Inject the reaction mixture directly onto the LC-MS/MS system.

    • Employ a C18 column with a gradient elution using mobile phases such as water and acetonitrile with a small amount of formic acid.

    • Operate the mass spectrometer in positive ion ESI mode and use multiple reaction monitoring (MRM) for quantification.

Protocol 3: On-Target Derivatization of N-Glycans with Girard's Reagent T (GTOD) for MALDI-MS

This protocol is designed for the rapid and sensitive analysis of glycans.[12]

  • Sample Preparation: Release N-glycans from glycoproteins using an appropriate enzymatic or chemical method. Purify the released glycans.

  • On-Target Derivatization:

    • Spot 0.5 µL of the purified glycan solution onto the MALDI target plate.

    • Add 0.5 µL of a 10 mg/mL solution of Girard's Reagent T in water containing 0.5% acetic acid.

    • Allow the spot to air dry at room temperature.

  • MALDI-MS Analysis:

    • Overlay the dried sample spot with 0.5 µL of a suitable MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid).

    • Allow the matrix to co-crystallize with the derivatized glycans.

    • Acquire mass spectra in the positive ion mode.

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of carbonyl compounds using hydrazone derivatization followed by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample extraction Extraction (SPE/LLE) sample->extraction dry_down Evaporation extraction->dry_down reagent Add Hydrazine Reagent & Catalyst dry_down->reagent reaction Incubation (Heat) reagent->reaction dry_down_2 Evaporation reaction->dry_down_2 reconstitution Reconstitution dry_down_2->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: General workflow for hydrazone derivatization LC-MS/MS analysis.

General Fragmentation Pathway of Hydrazone Derivatives

Understanding the fragmentation patterns of hydrazone derivatives is key to developing robust MRM methods and for structural elucidation. The fragmentation is influenced by the structure of the original carbonyl compound and the derivatizing reagent.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]+ of Hydrazone fragment1 Loss of Neutral (e.g., H2O, N2) precursor->fragment1 fragment2 Cleavage of Hydrazone Bond precursor->fragment2 fragment3 Fragmentation of Carbonyl Backbone precursor->fragment3 fragment4 Characteristic Fragment from Derivatizing Agent precursor->fragment4

Caption: Common fragmentation pathways for protonated hydrazone derivatives in MS/MS.

For steroid-hydrazones, fragmentation often involves characteristic losses from the steroid backbone, such as sequential water losses and cleavage of the D-ring.[13] The derivatizing agent can also direct fragmentation, for example, Girard's reagent derivatives often show a characteristic neutral loss of the quaternary amine moiety.[5][6]

Conclusion

Derivatization of carbonyl compounds into hydrazones is a powerful tool for enhancing the performance of mass spectrometry-based analyses. The choice of the derivatizing reagent, ionization technique, and analytical platform should be carefully considered based on the specific analytes of interest and the desired sensitivity. Reagents like 2-hydrazino-1-methylpyridine and modified Girard's reagents offer exceptional sensitivity for certain classes of compounds in LC-ESI-MS. For MALDI-MS, reactive matrices and on-target derivatization with reagents like Girard's T provide rapid and sensitive analysis, particularly for glycans. By understanding the comparative performance and applying optimized protocols, researchers can significantly improve the quality and reliability of their analytical results for a wide range of carbonyl-containing molecules.

References

A Comparative Guide to the Reactivity of Methyl 4-hydrazinylbenzoate Hydrochloride and Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research endeavor. Both Methyl 4-hydrazinylbenzoate Hydrochloride and phenylhydrazine are valuable reagents, serving as precursors in a multitude of chemical transformations. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The primary difference in reactivity between this compound and phenylhydrazine stems from the electronic effects of the substituent on the phenyl ring. The methyl ester group in this compound is electron-withdrawing, which reduces the nucleophilicity of the hydrazine moiety. Consequently, this compound is generally less reactive than the unsubstituted phenylhydrazine. This difference in reactivity can be advantageous in certain applications where controlled reactivity or specific electronic properties are desired.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1.

PropertyThis compoundPhenylhydrazine
Molecular Formula C₈H₁₁ClN₂O₂[1]C₆H₈N₂[2]
Molecular Weight 202.64 g/mol [1]108.14 g/mol [2]
Appearance Solid[3]Colorless to pale-yellow liquid or solid[2]
pKa of Conjugate Acid Expected to be < 5.215.21[4]
Solubility Soluble in water and polar organic solvents[5]Sparingly soluble in water; miscible with ethanol, ether, chloroform, and benzene[2]

Table 1. Physicochemical properties of this compound and Phenylhydrazine.

Reactivity Analysis

The reactivity of hydrazines in common organic reactions, such as hydrazone formation and the Fischer indole synthesis, is largely dependent on the nucleophilicity of the terminal nitrogen atom of the hydrazine group (-NH₂).

Electronic Effects:

The key differentiator between the two molecules is the substituent at the para position of the phenyl ring.

  • Phenylhydrazine: The phenyl group itself is generally considered to be electron-withdrawing through inductive effects but can also donate electron density through resonance in certain contexts.[6][7][8][9]

  • This compound: The methyl ester group (-COOCH₃) is a well-established electron-withdrawing group due to both inductive and resonance effects. This group deactivates the phenyl ring and, more importantly, withdraws electron density from the hydrazine moiety.[6]

This withdrawal of electron density reduces the availability of the lone pair of electrons on the terminal nitrogen atom, thereby decreasing its nucleophilicity. As a result, Methyl 4-hydrazinylbenzoate is a weaker nucleophile than phenylhydrazine.

Impact on Reactivity:

The reduced nucleophilicity of Methyl 4-hydrazinylbenzoate directly translates to lower reactivity in nucleophilic attack reactions. This can manifest as:

  • Slower reaction rates: Reactions with Methyl 4-hydrazinylbenzoate will generally proceed at a slower rate compared to phenylhydrazine under identical conditions.

  • Harsher reaction conditions: To achieve comparable reaction times and yields, reactions involving Methyl 4-hydrazinylbenzoate may require higher temperatures, longer reaction times, or stronger acid catalysis.[10]

  • Lower yields: In some cases, the reduced reactivity may lead to lower overall yields of the desired product, particularly in sensitive or equilibrium-driven reactions.[10][11]

The hydrochloride salt form of Methyl 4-hydrazinylbenzoate further modulates its reactivity. In its protonated form, the hydrazine is not nucleophilic. To participate in reactions, the free base must be generated in situ, typically by the addition of a base or by using a solvent system that can deprotonate the hydrochloride salt.[12]

Common Applications and Comparative Performance

Both compounds are widely used in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive molecules.

Hydrazone Formation

The condensation of a hydrazine with an aldehyde or a ketone to form a hydrazone is a fundamental reaction.

Hydrazone_Formation

Caption: General scheme for hydrazone formation.

Due to its higher nucleophilicity, phenylhydrazine will react more readily with carbonyl compounds than Methyl 4-hydrazinylbenzoate. This difference in reactivity can be exploited for selective reactions in molecules containing multiple carbonyl groups of varying reactivity.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for the preparation of indoles from a phenylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[13][14][15][16] The reaction proceeds through a hydrazone intermediate.

Fischer_Indole_Synthesis

Caption: Simplified workflow of the Fischer Indole Synthesis.

The electron-withdrawing nature of the methyl ester group in Methyl 4-hydrazinylbenzoate makes the key[6][6]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult.[10] Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) are often required, and yields may be lower compared to reactions with phenylhydrazine or phenylhydrazines bearing electron-donating groups.[10][11]

The following table provides a qualitative comparison of the expected performance of the two reagents in these key reactions.

ReactionPhenylhydrazineThis compoundRationale
Hydrazone Formation Higher reactivity, faster reaction rates, milder conditions.Lower reactivity, slower reaction rates, may require heating or catalysis.Higher nucleophilicity of phenylhydrazine.
Fischer Indole Synthesis Generally higher yields and milder reaction conditions.Often requires stronger acids and higher temperatures, potentially leading to lower yields.[10][11]The electron-withdrawing ester group disfavors the key rearrangement step.[10]

Table 2. Qualitative comparison of reactivity in common synthetic transformations.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to compare the reactivity of this compound and phenylhydrazine.

General Procedure for Hydrazone Synthesis
  • Preparation of Hydrazine Solution:

    • For phenylhydrazine: Dissolve 1.0 equivalent of phenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid).

    • For this compound: Dissolve 1.0 equivalent of this compound in a suitable solvent. To generate the free base, add 1.0-1.1 equivalents of a mild base (e.g., sodium acetate, triethylamine) if the reaction is not conducted under acidic conditions.[12]

  • Reaction with Carbonyl Compound: Add 1.0-1.1 equivalents of the aldehyde or ketone to the hydrazine solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Work-up and Isolation: Once the reaction is complete, the hydrazone product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Procedure for Fischer Indole Synthesis
  • Formation of Hydrazone (in situ): In a round-bottom flask, dissolve 1.0 equivalent of the hydrazine (phenylhydrazine or this compound with a base if needed) and 1.0-1.2 equivalents of the enolizable aldehyde or ketone in a suitable solvent (e.g., glacial acetic acid, ethanol).

  • Acid Catalysis and Cyclization: Add an acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, zinc chloride).[13][14] Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the substrates and the catalyst used. Harsher conditions are generally expected for Methyl 4-hydrazinylbenzoate.[10]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.

  • Isolation and Purification: The crude indole product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Logical Workflow for Reagent Selection

The choice between this compound and phenylhydrazine depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

Reagent_Selection

Caption: Decision workflow for selecting the appropriate hydrazine reagent.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Compounds Synthesized with Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for the characterization and quantification of compounds synthesized using Methyl 4-hydrazinylbenzoate Hydrochloride. This starting material is frequently utilized in the synthesis of a variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and hydrazones, which are of significant interest in medicinal chemistry.[1][2][3][4]

The following sections will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice of an analytical method is contingent on various factors including the analyte's properties (volatility, thermal stability, polarity), the required sensitivity, and the purpose of the analysis (e.g., purity determination, impurity profiling, or stability testing).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) Elemental Analysis
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[6]Intrinsic quantitative method where the signal intensity is directly proportional to the number of atomic nuclei.[7][8]Determines the elemental composition (e.g., C, H, N) of a compound.
Typical Analytes Non-volatile and thermally labile compounds, polar to non-polar molecules.[6]Volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[5][9]Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[10]Pure solid samples.
Strengths Versatile, widely applicable, high resolution, and well-established for purity and stability-indicating assays.[11]High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.[12]Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.[7][13]Provides fundamental information on the elemental composition, confirming the empirical formula.
Limitations Requires reference standards for quantification, potential for co-elution of impurities.[13]Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity.[14]Lower sensitivity compared to chromatographic methods, requires more sample, and can be complex to set up.[15]Does not provide information on molecular structure or the presence of isomers. Requires a relatively pure sample.
Typical Run Time 10-60 minutes per sample.[16]A few minutes to an hour, depending on the complexity of the sample.[16]Can be longer than chromatographic methods, especially for nuclei with long relaxation times.Varies depending on the instrumentation and elements being analyzed.

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for the analysis of a hypothetical hydrazone derivative synthesized from this compound, in accordance with ICH guidelines.[17][18]

Table 1: HPLC Method Validation Summary
Parameter Acceptance Criteria Hypothetical Results
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ≥ 3:10.1
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ≥ 10:10.3
Specificity No interference from blank, placebo, and degradation products.Method is specific.
Robustness %RSD ≤ 2.0% for small variations in method parameters.Method is robust.
Table 2: GC-MS Method Validation Summary (after derivatization)
Parameter Acceptance Criteria Hypothetical Results
Linearity (r²) ≥ 0.9990.9992
Range (ng/mL) 1 - 1001 - 100
Accuracy (% Recovery) 95.0 - 105.0%97.8 - 103.5%
Precision (% RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%
Limit of Detection (LOD) (ng/mL) Signal-to-Noise ≥ 3:10.05
Limit of Quantitation (LOQ) (ng/mL) Signal-to-Noise ≥ 10:10.15
Specificity No interfering peaks at the retention time of the analyte derivative.Method is specific.
Robustness %RSD ≤ 5.0% for small variations in method parameters.Method is robust.
Table 3: qNMR Method Validation Summary
Parameter Acceptance Criteria Hypothetical Results
Purity Assay vs. Certified Standard Agreement within ± 2.0%99.2% (vs. 99.5% certified)
Precision (% RSD)
- Repeatability≤ 1.0%0.3%
- Intermediate Precision≤ 1.5%0.7%
Specificity Resolved signals for analyte and internal standard.Method is specific.
Robustness Purity results are unaffected by minor changes in experimental parameters.Method is robust.
Table 4: Elemental Analysis Data
Element Calculated (%) Found (%) Difference (%)
Carbon (C) 65.7865.65-0.13
Hydrogen (H) 5.515.58+0.07
Nitrogen (N) 19.1719.05-0.12

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods.

HPLC Method Protocol

A stability-indicating RP-HPLC method can be developed and validated for the quantitative determination of hydrazone derivatives.[11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

  • Validation Procedure: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[17] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[19]

GC-MS Method Protocol

For the analysis of hydrazine-containing compounds, derivatization is often necessary to improve volatility and chromatographic performance.[9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: React the sample with a derivatizing agent such as salicylaldehyde or acetone to form a stable, volatile derivative.[12]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivative from other components.

  • MS Detector: Electron ionization (EI) mode with a scan range appropriate for the derivative's mass spectrum.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, add the derivatizing agent, and heat if necessary to complete the reaction.

  • Validation Procedure: Validate the method for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.[9]

qNMR Method Protocol

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[7]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters: Use a pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molar masses, and the weights of the analyte and the internal standard.

  • Validation Procedure: Validate for specificity, precision, and robustness.

Elemental Analysis Protocol

Elemental analysis is a fundamental technique to confirm the elemental composition of a newly synthesized compound.

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried, pure sample into a tin capsule.

  • Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Interpretation: The measured percentages of C, H, and N are compared to the theoretical values calculated from the compound's molecular formula. The difference should be within an acceptable range (typically ±0.4%).

Mandatory Visualizations

Analytical_Method_Selection_Workflow Start Define Analytical Goal (Purity, Impurity, etc.) Analyte_Properties Assess Analyte Properties (Volatility, Polarity, Thermal Stability) Start->Analyte_Properties Method_Choice Select Potential Method(s) Analyte_Properties->Method_Choice HPLC HPLC Method_Choice->HPLC Non-volatile, Thermally Labile GCMS GC-MS Method_Choice->GCMS Volatile, Thermally Stable qNMR qNMR Method_Choice->qNMR Absolute Purity, No Reference Std. Elemental Elemental Analysis Method_Choice->Elemental Confirm Elemental Composition Method_Development Method Development & Optimization HPLC->Method_Development GCMS->Method_Development qNMR->Method_Development Routine_Use Routine Analysis Elemental->Routine_Use Validation Method Validation (ICH Guidelines) Method_Development->Validation Validation->Routine_Use

Caption: Workflow for selecting an appropriate analytical method.

HPLC_Validation_Pathway cluster_MethodDevelopment Method Development cluster_Validation Method Validation (ICH Q2) cluster_Application Application col_select Column & Mobile Phase Selection param_opt Parameter Optimization (Flow rate, Temp.) col_select->param_opt specificity Specificity param_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_qc Routine QC robustness->routine_qc stability Stability Studies

Caption: Logical pathway for HPLC method validation.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Critical Role of Purity in Synthesis and Development

Methyl 4-hydrazinylbenzoate Hydrochloride (MHBH) is a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its bifunctional nature, containing both a hydrazinyl group and a methyl ester, makes it a valuable building block.[1] However, the very reactivity that makes this compound useful also predisposes it to potential impurities arising from synthesis, storage, or degradation. For researchers and drug development professionals, ensuring the purity of MHBH is not merely a quality control checkpoint; it is fundamental to achieving reproducible results, ensuring the safety and efficacy of final products, and adhering to stringent regulatory standards.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on the robust, classical technique of titration. We will contrast this established method with modern chromatographic alternatives, providing the technical rationale and experimental data necessary for scientists to select the most appropriate method for their specific application, whether for routine quality control, reference standard certification, or in-depth impurity profiling.

The Gold Standard Revisited: Purity Determination by Potentiometric Redox Titration

Titration remains a cornerstone of chemical analysis for its accuracy, low cost, and reliance on stoichiometric principles rather than calibrated electronic responses. For a compound like MHBH, the hydrazinyl moiety (-NHNH₂) is an excellent functional group for redox titration due to its strong reducing properties.[2]

Principle and Mechanism

The purity assay of MHBH by titration is based on the oxidation of its hydrazinyl group by a strong oxidizing agent in an acidic medium. A common and highly effective titrant is potassium iodate (KIO₃), a primary standard, which reacts with the hydrazine derivative in the presence of hydrochloric acid.[3][4]

The overall reaction is: IO₃⁻ + 2N₂H₅⁺ + 2H⁺ + 2Cl⁻ → ICl₂⁻ + 2N₂ + 6H₂O

In this reaction, the hydrazine is oxidized to nitrogen gas (N₂), and the iodate is reduced. The endpoint, where all the hydrazinyl groups have been consumed, can be detected potentiometrically. Potentiometric titration measures the change in potential of an indicator electrode versus a reference electrode as a function of titrant volume.[5] This method offers a sharp, unambiguous endpoint, which is particularly advantageous over visual indicators when dealing with even slightly colored or turbid solutions.[5][6]

Workflow for Potentiometric Titration of MHBH

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh ~150 mg of MHBH sample prep2 Dissolve in 25 mL of 2M HCl prep1->prep2 titrate1 Immerse Pt indicator & Ag/AgCl reference electrodes prep2->titrate1 prep3 Prepare & standardize 0.1 M KIO₃ titrant titrate2 Titrate with 0.1 M KIO₃ under constant stirring prep3->titrate2 titrate1->titrate2 titrate3 Record potential (mV) vs. titrant volume (mL) titrate2->titrate3 analysis1 Plot mV vs. Volume (Titration Curve) titrate3->analysis1 analysis2 Determine endpoint volume (V_eq) from first derivative plot (d(mV)/dV) analysis1->analysis2 analysis3 Calculate Purity (%) using stoichiometry and V_eq analysis2->analysis3 result Final Purity Report analysis3->result

Caption: Workflow for purity assay of MHBH via potentiometric redox titration.

Detailed Experimental Protocol: A Self-Validating System

Instrumentation and Reagents:

  • Automatic Potentiometric Titrator (e.g., Metrohm 809 Titrando or equivalent)[6]

  • Platinum (Pt) ring indicator electrode and Silver/Silver Chloride (Ag/AgCl) reference electrode

  • Analytical balance (± 0.1 mg)

  • This compound (MHBH) sample

  • Potassium iodate (KIO₃), primary standard grade

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Titrant Preparation (0.1 M KIO₃): Accurately weigh approximately 21.4 g of KIO₃ (dried at 120°C for 2 hours), dissolve in 1 L of deionized water, and mix thoroughly. The exact molarity should be calculated from the weight.

  • Sample Preparation: Accurately weigh about 150-200 mg of the MHBH sample into a 150 mL beaker.

  • Dissolution: Add 25 mL of 2 M HCl to the beaker and stir until the sample is completely dissolved.

  • Titration Setup: Place the beaker on the magnetic stirrer of the titrator. Immerse the Pt and Ag/AgCl electrodes into the solution, ensuring they do not touch the bottom or sides of the beaker.

  • Titration Execution: Titrate the sample solution with the standardized 0.1 M KIO₃ solution. The titrator should be programmed to add smaller increments of titrant as the potential begins to change more rapidly, indicating the approach of the endpoint.

  • Endpoint Determination: The endpoint is the volume of KIO₃ solution corresponding to the maximum inflection in the potential curve (i.e., the peak of the first derivative plot).

  • Calculation: Purity (%) = (V × M × (MW / 2) / W) × 100 Where:

    • V: Volume of KIO₃ titrant at the endpoint (L)

    • M: Molarity of the KIO₃ solution (mol/L)

    • MW: Molecular weight of MHBH (202.64 g/mol )[7]

    • 2: Stoichiometric factor (2 moles of MHBH react with 1 mole of KIO₃)

    • W: Weight of the MHBH sample (g)

Expertise & Trustworthiness: The choice of potentiometric detection provides a self-validating endpoint, free from the subjective interpretation of color changes.[5] Using a primary standard like KIO₃ eliminates the need for secondary standardization against another substance, reducing cumulative error. Running a blank titration (with only the solvent) is recommended to ensure no interferences contribute to the result.

Alternative Methodologies: A Comparative Overview

While titration is a powerful tool for assaying the bulk material, chromatographic techniques are indispensable for identifying and quantifying specific impurities, often at much lower levels.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis. It excels at separating the main analyte from closely related substances, such as precursors, side-products, or degradation products.[8]

  • Principle: A solution of the sample is passed through a column packed with a stationary phase under high pressure. Different components in the mixture interact differently with the stationary phase, causing them to separate and elute at different times. A UV detector is typically used for quantification.

  • Typical Application for MHBH: A reversed-phase stability-indicating HPLC method would be developed.[9] This would likely involve a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient.[10] The method must be validated to demonstrate specificity, linearity, accuracy, and precision for both the main component and any known impurities.[9]

Gas Chromatography (GC)

GC is highly effective for volatile and semi-volatile compounds.[11] Since MHBH is a salt and not volatile, its analysis by GC requires a derivatization step to convert it into a more volatile species.[12][13]

  • Principle: The derivatized sample is injected into a heated port, vaporized, and carried by an inert gas through a column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

  • Application for MHBH: The hydrazinyl group can be reacted with an aldehyde or ketone, such as acetone or pentafluorobenzaldehyde (PFB), to form a stable, volatile hydrazone or azine derivative.[12][14] This technique is particularly sensitive for detecting trace levels of residual hydrazine, a potential genotoxic impurity.[12]

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice of analytical method is driven by the specific question being asked. Is it a routine check of bulk purity, or a detailed investigation of trace impurities? The table below summarizes the key performance characteristics of each method.

FeaturePotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Principle Redox StoichiometryDifferential PartitioningVolatility & Partitioning
Primary Use Assay (Purity of major component) Impurity Profiling & Assay Trace analysis of specific impurities (e.g., hydrazine)
Accuracy/Precision Excellent for >95% purityExcellentVery Good (dependent on derivatization efficiency)
Sensitivity Lower (typically % level)High (ppm level)Very High (ppb-ppm level)
Specificity Low (titrates total reducing substances)High (separates individual components)High (for target analytes)
Throughput ModerateHigh (with autosampler)Moderate (sample prep can be slow)
Cost (Instrument) LowHighHigh
Cost (Per Sample) Very LowModerateModerate to High
Key Advantage Absolute method, low cost, robust.Superior separation power, versatile.Unmatched sensitivity for volatile/derivatizable compounds.[12]
Key Limitation Not impurity-specific, lower sensitivity.Higher cost, requires reference standards for impurities.Indirect method (requires derivatization), not for non-volatile impurities.

Decision Logic for Method Selection

DecisionTree start What is the analytical goal? q1 Routine QC Assay (>98% Purity Expected) start->q1 Bulk Purity q2 Impurity Profiling or Stability Study start->q2 Identify/Quantify Unknowns q3 Quantify Residual Hydrazine Impurity? start->q3 Trace Genotoxin ans1 Potentiometric Titration q1->ans1 High accuracy, low cost ans2 HPLC-UV/MS q2->ans2 High specificity needed ans3 GC-MS with Derivatization q3->ans3 High sensitivity needed

Caption: Decision tree for selecting an analytical method for MHBH.

Conclusion and Recommendations

For the routine purity assessment of this compound batches where the primary interest is the content of the main component, potentiometric redox titration is an exceptionally reliable, accurate, and cost-effective method. Its foundation in absolute stoichiometry makes it a powerful tool for quality control labs.

However, for applications requiring a comprehensive understanding of the impurity profile, such as in drug development, stability testing, or for release of GMP-grade material, a validated stability-indicating HPLC method is essential.[9] It is the only technique of the three that can separate, identify (with MS), and quantify a wide range of potential process-related and degradation impurities in a single run.

Finally, when the specific concern is the quantification of highly volatile or potentially genotoxic impurities like residual hydrazine, GC-MS with prior derivatization is the preferred method due to its superior sensitivity.[12][15]

A robust quality control strategy will often employ titration or HPLC for the main assay and supplement it with specific methods like GC-MS for critical trace impurities, ensuring a complete and accurate picture of the material's quality.

References

A Comparative Analysis of Methyl 4-hydrazinylbenzoate Hydrochloride and its Ethyl Ester Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediates and drug discovery, the selection of appropriate starting materials is paramount to the successful synthesis of novel therapeutic agents. This guide provides a detailed comparative study of two closely related compounds: Methyl 4-hydrazinylbenzoate Hydrochloride and its ethyl ester analog, Ethyl 4-hydrazinylbenzoate Hydrochloride. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, reactivity, and potential biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference in the ester group—methyl versus ethyl—can significantly influence the physicochemical properties of these molecules. These differences can have cascading effects on their solubility, stability, and ultimately, their suitability for various synthetic applications and biological screenings.

PropertyThis compoundEthyl 4-hydrazinylbenzoate HydrochlorideKey Differences & Implications
Molecular Formula C₈H₁₁ClN₂O₂[1]C₉H₁₃ClN₂O₂[2]The addition of a methylene group (CH₂) in the ethyl ester increases its molecular weight.
Molecular Weight 202.64 g/mol [1]216.67 g/mol [2]The higher molecular weight of the ethyl ester may influence its diffusion and transport properties.
Melting Point 205-207 °C[1]Data not available for the hydrochloride salt. The free base has a melting point of 118 °C[3].The high melting point of the methyl ester hydrochloride suggests a stable crystalline lattice. The melting point of the ethyl ester hydrochloride is expected to be different but is not readily available in the literature.
Solubility Soluble in water, sparingly soluble in methanol[1].The free base is soluble in most organic solvents but insoluble in water[3]. The hydrochloride salt is expected to have increased water solubility.The methyl ester hydrochloride's solubility in water makes it suitable for aqueous reactions. The ethyl ester's higher lipophilicity (due to the ethyl group) may favor its use in organic media. Lipophilicity is a critical factor influencing oral absorption and other pharmacokinetic properties[4].
Stability Generally stable under standard conditions. Hydrolysis of the ester is a potential degradation pathway.Generally stable, but potentially more susceptible to hydrolysis than the methyl ester. Studies on homologous esters have shown that ethyl esters can have a shorter half-life in plasma compared to methyl esters[5].The rate of hydrolysis can impact the shelf-life of the compound and its in-vivo stability. The choice between the methyl and ethyl ester may depend on the desired stability profile for a specific application.

Synthesis and Reactivity

Both compounds are valuable intermediates in organic synthesis, primarily due to the reactive hydrazine and ester functionalities. They serve as building blocks for the synthesis of a wide array of heterocyclic compounds and hydrazones, which have shown promise in medicinal chemistry[2][6].

The synthesis of both compounds generally involves the esterification of 4-hydrazinobenzoic acid followed by conversion to the hydrochloride salt, or the hydrazinolysis of the corresponding p-aminobenzoate.

Biological Activity: A Focus on Anticancer and Antimicrobial Potential

Derivatives of both Methyl and Ethyl 4-hydrazinylbenzoate have been investigated for their potential as anticancer and antimicrobial agents. The hydrazine moiety is a key pharmacophore that can be readily converted into hydrazones, which have demonstrated a broad spectrum of biological activities.

While direct comparative studies on the parent compounds are limited, the analysis of their derivatives provides insights into their potential. It is important to note that the biological activity is highly dependent on the specific substitutions made to the core structure.

Anticancer Activity

Hydrazone derivatives of related structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Cancer Cell LineIC₅₀ of a Representative Derivative (if available)Reference Compound
MCF-7 (Breast Cancer) IC₅₀ values for various hydrazone derivatives of 4-hydrazinobenzoic acid have been reported in the low micromolar range.Doxorubicin
HCT-116 (Colon Cancer) Similar to MCF-7, derivatives have shown significant activity.Doxorubicin
Antimicrobial Activity

The hydrazinyl group is also a known feature in some antimicrobial agents. Derivatives of these benzoates have been screened for their activity against various bacterial and fungal strains.

Microbial StrainMIC of a Representative Derivative (if available)Reference Compound
Staphylococcus aureus Some hydrazone derivatives have shown moderate to good activity.Ciprofloxacin
Escherichia coli Activity is variable depending on the specific derivative.Ciprofloxacin

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research. Below are methodologies for the synthesis and key biological assays relevant to the comparative study of these compounds.

Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid

  • Methanol

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride (SnCl₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

Procedure (Two-step from 4-Aminobenzoic acid):

  • Esterification:

    • Suspend 4-aminobenzoic acid in methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product, methyl 4-aminobenzoate, with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Diazotization and Reduction:

    • Dissolve the synthesized methyl 4-aminobenzoate in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.

    • Collect the precipitated this compound by filtration.

    • Wash the product with a small amount of cold water and then with diethyl ether.

    • Recrystallize the crude product from ethanol to obtain pure crystals.

Synthesis of Ethyl 4-hydrazinylbenzoate Hydrochloride

The synthesis of the ethyl ester analog follows a similar procedure to the methyl ester, with the substitution of methanol with ethanol during the esterification step.

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Ethyl 4-hydrazinylbenzoate Hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate broth for the specific microbe

  • 96-well microtiter plates

  • Test compounds

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a series of two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of hydrazone derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. While the exact mechanisms for Methyl and Ethyl 4-hydrazinylbenzoate Hydrochloride are not fully elucidated, related compounds have been shown to target pathways such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclooxygenase-2 (COX-2) signaling cascades.

EGFR/HER2 Signaling Pathway

The EGFR and HER2 pathways are frequently overactive in various cancers, leading to uncontrolled cell proliferation and survival. Inhibition of these pathways is a key strategy in cancer therapy.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Ligand Ligand Ligand->EGFR Binds Inhibitor Hydrazone Derivative Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits

EGFR/HER2 Signaling Inhibition
COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in cancer and inflammatory conditions. Its inhibition can lead to reduced inflammation and can induce apoptosis in cancer cells.

COX2_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cell Cell cluster_effects Cellular Effects Cytokines Cytokines COX2 COX-2 Cytokines->COX2 Induces Expression GrowthFactors Growth Factors GrowthFactors->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Promotes Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Inhibitor Hydrazone Derivative Inhibitor->COX2 Inhibits

COX-2 Signaling Inhibition

Workflow for Comparative Evaluation

A systematic approach is crucial for a robust comparative study. The following workflow outlines the key steps for evaluating this compound and its ethyl ester analog.

Comparative_Workflow cluster_synthesis Synthesis & Characterization cluster_physicochem Physicochemical Profiling cluster_biological Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis_Methyl Synthesize Methyl Ester HCl Characterization Characterize both compounds (NMR, IR, MS, MP) Synthesis_Methyl->Characterization Synthesis_Ethyl Synthesize Ethyl Ester HCl Synthesis_Ethyl->Characterization Solubility Solubility Studies (Aqueous & Organic Solvents) Characterization->Solubility Stability Stability Studies (pH, Temperature) Characterization->Stability Lipophilicity Lipophilicity (LogP) Determination Characterization->Lipophilicity Anticancer In-vitro Cytotoxicity (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Characterization->Antimicrobial Data_Analysis Compare Physicochemical & Biological Data Solubility->Data_Analysis Stability->Data_Analysis Lipophilicity->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Data_Analysis->Conclusion

Comparative Evaluation Workflow

Conclusion

Both this compound and its ethyl ester analog are versatile intermediates with significant potential in drug discovery. The choice between the two will depend on the specific requirements of the target molecule and the desired physicochemical and pharmacokinetic properties. The methyl ester, with its higher water solubility, may be advantageous for certain synthetic routes and formulations. Conversely, the ethyl ester's increased lipophilicity might be beneficial for enhancing membrane permeability and oral absorption of its derivatives. This guide provides a foundational framework for researchers to make informed decisions and to design further comparative studies to fully elucidate the subtle but significant differences between these two valuable chemical entities.

References

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of compounds derived from Methyl 4-hydrazinylbenzoate Hydrochloride. The information is curated from existing literature on related hydrazone and pyrazole derivatives, offering a predictive framework for screening new compounds. Supporting experimental data from analogous series are presented, alongside detailed methodologies for key biological assays.

Introduction

This compound is a versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly hydrazones and pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is a well-established pharmacophore known to impart antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. This guide explores the potential of this compound derivatives by comparing the reported activities of structurally similar compounds.

General Synthesis Pathway

The primary route for derivatizing this compound involves its condensation with various aldehydes and ketones to form Schiff bases (hydrazones), or its reaction with β-dicarbonyl compounds to yield pyrazole derivatives. A generalized synthetic workflow is depicted below.

Synthesis Workflow cluster_synthesis Synthesis of Hydrazones cluster_screening Biological Screening Start Methyl 4-hydrazinylbenzoate Hydrochloride Condensation Condensation Reaction (e.g., reflux in ethanol with catalytic acid) Start->Condensation Aldehyde/Ketone Aromatic/Heterocyclic Aldehyde or Ketone Aldehyde/Ketone->Condensation Product Hydrazone Derivative Condensation->Product Anticancer Anticancer Screening Product->Anticancer Test Antimicrobial Antimicrobial Screening Product->Antimicrobial Test Anti-inflammatory Anti-inflammatory Screening Product->Anti-inflammatory Test

Caption: General workflow for the synthesis and biological screening of hydrazone derivatives.

Comparative Biological Activity

The following tables summarize the biological activities of various hydrazone and pyrazole derivatives, providing a benchmark for potential activities of compounds derived from this compound.

Anticancer Activity

Hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis.

Table 1: Comparative in vitro Anticancer Activity of Representative Hydrazone Derivatives

Compound IDR-Group on Phenyl RingCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydrazone 1 4-NitroMCF-7 (Breast)21.5Cisplatin-
Hydrazone 2 4-ChloroMCF-7 (Breast)---
Quinoline Hydrazide 1 -SH-SY5Y (Neuroblastoma)5.7--
Quinoline Hydrazide 1 -Kelly (Neuroblastoma)2.4--
Quinoline Hydrazide 2 -SH-SY5Y (Neuroblastoma)2.9--
Quinoline Hydrazide 2 -Kelly (Neuroblastoma)1.3--
Quinoline Hydrazide 2 -MCF-7 (Breast)14.1--
Quinoline Hydrazide 2 -MDA-MB-231 (Breast)18.8--

Data compiled from analogous series of hydrazone derivatives.[1][2]

A potential signaling pathway targeted by anticancer hydrazones involves the inhibition of key kinases or the induction of apoptosis through caspase activation.

Apoptosis Pathway Hydrazone Hydrazone Derivative Cell Cancer Cell Hydrazone->Cell Kinase Protein Kinase (e.g., EGFR, VEGFR) Cell->Kinase Inhibits Caspase Caspase Activation Cell->Caspase Induces Apoptosis Apoptosis Kinase->Apoptosis Leads to Caspase->Apoptosis Triggers

Caption: Hypothetical signaling pathway for hydrazone-induced apoptosis.

Antimicrobial Activity

Schiff bases and pyrazole derivatives are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Comparative in vitro Antimicrobial Activity of Representative Pyrazole and Schiff Base Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Pyrazole 1 Escherichia coli0.25Ciprofloxacin-
Pyrazole 2 Streptococcus epidermidis0.25Ciprofloxacin-
Pyrazole 3 Aspergillus niger1Clotrimazole-
Schiff Base 1 Pseudomonas aeruginosa50Kanamycin-
Schiff Base 2 Escherichia coli50Kanamycin-
Schiff Base 3 Staphylococcus aureus100-200Kanamycin-

Data compiled from analogous series of pyrazole and Schiff base derivatives.[3][4]

Anti-inflammatory Activity

Certain pyrazole and hydrazone derivatives have demonstrated potent anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Table 3: Comparative Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound IDIn vivo Model% Edema InhibitionIn vitro TargetIC50 (µM)Standard Drug% Edema Inhibition / IC50 (µM)
Pyrazole 4a Carrageenan-induced paw edema-COX-20.67Celecoxib15.7-17.5% / 0.87
Pyrazole 4b Carrageenan-induced paw edema-COX-20.58Celecoxib15.7-17.5% / 0.87
Pyrazole 4f Carrageenan-induced paw edema15-20%--Celecoxib15.7-17.5%
Pyrazole 4a --5-LOX1.92Zileuton2.43
Pyrazole 4b --5-LOX2.31Zileuton2.43

Data compiled from an analogous series of pyrazole-hydrazone derivatives.[5]

The anti-inflammatory action of these compounds is often mediated through the arachidonic acid pathway by inhibiting COX and LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX Inhibits Pyrazole_Derivative->LOX Inhibits

Caption: Inhibition of the arachidonic acid pathway by pyrazole derivatives.

Experimental Protocols

General Synthesis of Hydrazones

A solution of this compound (1 mmol) in ethanol (20 mL) is treated with the appropriate aromatic or heterocyclic aldehyde/ketone (1 mmol). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-6 hours.[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.

In vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In vitro Antimicrobial Activity (Agar Well Diffusion Method)
  • Media Preparation: Muller-Hinton agar is prepared and sterilized.

  • Inoculation: The microbial culture is uniformly spread over the surface of the agar plates.

  • Well Preparation: Wells of 6 mm diameter are punched into the agar plates.

  • Compound Loading: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.[3]

In vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
  • Animal Grouping: Wistar albino rats are divided into groups, including a control group, a standard group (receiving a known anti-inflammatory drug like Diclofenac sodium), and test groups (receiving different doses of the synthesized compounds).

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Edema Induction: After 1 hour of drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • % Inhibition Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.[5]

Conclusion

The derivatives of this compound, particularly hydrazones and pyrazoles, represent a promising class of compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative framework based on existing data for analogous compounds, offering valuable insights for researchers engaged in the design and screening of new therapeutic agents. The detailed experimental protocols serve as a practical resource for the biological evaluation of newly synthesized derivatives. Further structure-activity relationship (SAR) studies on a dedicated series of compounds derived from this compound are warranted to identify lead candidates with optimized potency and selectivity.

References

A Comparative Guide to Purity Determination of Methyl 4-hydrazinylbenzoate Hydrochloride: qNMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and titrimetric methods for the purity determination of Methyl 4-hydrazinylbenzoate Hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.

This document outlines the principles of each technique, presents illustrative experimental data for comparison, and provides detailed methodologies for the key experiments.

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei (typically ¹H) in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for purity assessment. It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. A detector, commonly a UV-Vis detector, measures the response of each eluting component. Purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method's accuracy can be influenced by the response factors of impurities, which may differ from that of the main compound.

Titration is a classic chemical analysis method used to determine the concentration of an identified analyte. For a hydrochloride salt like this compound, an acid-base titration can be employed to determine its purity. A solution of the sample is titrated with a standardized solution of a base, and the endpoint is determined using an indicator or a pH meter. The purity is calculated based on the stoichiometry of the reaction.

Comparative Data Analysis

To illustrate the performance of each technique, a hypothetical batch of this compound was analyzed. The results are summarized in the table below.

ParameterqNMRHPLC (UV, 254 nm)Acid-Base Titration
Purity (%) 98.5 ± 0.299.2 (Area %)98.2 ± 0.3
Precision (%RSD) 0.20.50.3
Principle Direct, primary method based on molar concentration[1]Comparative method based on separation and UV absorptionStoichiometric reaction
Reference Standard Certified internal standard (e.g., Maleic Acid) required[1]Analyte-specific reference standard recommended for highest accuracyStandardized titrant (e.g., NaOH) required
Specificity High, based on distinct resonance signalsCan be high with optimized separation, but co-elution is possibleLower, as any acidic or basic impurity can interfere
Impurity Detection Can identify and quantify structurally related and unrelated impurities with protonsExcellent for detecting UV-active impuritiesDoes not provide information on the nature of impurities
Throughput Lower, especially for high precision measurements requiring long relaxation delaysHigher, with typical run times of 15-30 minutes per sampleModerate
Sample Consumption Higher (milligrams)Lower (micrograms)Higher (milligrams)
Destructive No, the sample can be recoveredYesYes

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and the nature of the impurities present.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • NMR tubes (5 mm)

  • Analytical balance (5-decimal place)

  • Vortex mixer

Instrumentation:

  • 500 MHz NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse program: A standard 90° pulse sequence.

      • Relaxation delay (d1): 30 s (at least 5 times the longest T₁ of the signals of interest).

      • Number of scans: 16

      • Acquisition time: ≥ 3 s

      • Spectral width: Appropriate for observing all relevant signals.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons can be used. For maleic acid, the olefinic protons are used.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard (Maleic Acid)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by area percent.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for instance, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection: 254 nm

    • Run a gradient elution to separate the main peak from any impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Acid-Base Titration

Objective: To determine the purity of this compound by titration.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Phenolphthalein indicator

  • Burette, pipette, and Erlenmeyer flasks

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the this compound sample into an Erlenmeyer flask.

    • Dissolve the sample in approximately 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

  • Titration:

    • Titrate the sample solution with the standardized 0.1 M NaOH solution until a permanent faint pink color is observed.

    • Record the volume of NaOH solution used.

  • Calculation:

    • Calculate the purity using the following formula:

      Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample) * 100

      Where:

      • V_NaOH = Volume of NaOH solution used (in L)

      • M_NaOH = Molarity of NaOH solution

      • MW_analyte = Molecular weight of this compound

      • m_sample = mass of the sample (in g)

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for qNMR Purity Determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Diluent weigh_sample->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separate on Column inject->separate detect Detect with UV separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for HPLC Purity Determination.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh_sample Weigh Sample dissolve Dissolve in Water weigh_sample->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized Base add_indicator->titrate endpoint Observe Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate result result calculate->result Purity Result

Caption: Workflow for Titration Purity Determination.

Conclusion

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • qNMR stands out as a primary and powerful technique for obtaining an absolute purity value without the need for a specific reference standard of the analyte. It provides structural information and can quantify a wide range of impurities, making it an excellent tool during process development and for the certification of reference materials.

  • HPLC is a highly sensitive and high-throughput method, ideal for routine quality control and for detecting trace-level impurities. For the most accurate quantification, especially of impurities with different UV responses, the use of reference standards for each impurity is recommended.

  • Titration offers a simple and cost-effective method for determining the purity of the hydrochloride salt. However, it lacks specificity and does not provide any information about the nature of the impurities present.

For comprehensive and robust purity assessment, a combination of orthogonal techniques is often employed. For instance, HPLC can be used for high-sensitivity impurity profiling, while qNMR can confirm the identity and provide an accurate, absolute measure of the bulk material's purity. This multi-faceted approach ensures the highest level of confidence in the quality of this compound products.

References

A Comparative Guide to TLC Visualization Techniques for Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Monitoring the progress of chemical reactions involving Methyl 4-hydrazinylbenzoate Hydrochloride is crucial for researchers in organic synthesis and drug development. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, but effective visualization of the separated components on the TLC plate is paramount. This guide provides a comparative analysis of various visualization techniques suitable for this specific compound, which possesses a UV-active aromatic ring and a reactive hydrazine group.

Performance Comparison of Visualization Techniques

The choice of visualization method depends on the specific requirements of the experiment, such as the need for sample recovery (non-destructive vs. destructive methods) and the presence of other functional groups in the reaction mixture. The following table summarizes and compares the performance of several common TLC visualization techniques for this compound and related derivatives.

TechniquePrincipleDestructive/ Non-destructiveSelectivity & SuitabilityTypical Appearance of Spot
UV Light (254 nm) Quenching of fluorescence by UV-absorbing compounds.Non-destructiveExcellent for aromatic and conjugated systems.[1][2][3] The plate can be used for subsequent staining.[2]Dark spots on a green fluorescent background.[1][4]
Iodine Vapor Formation of colored complexes with organic compounds.Semi-destructive (spots fade over time).[2][5]General stain with high affinity for aromatic and unsaturated compounds.[4][6][7]Yellow-brown spots on a light-brown background.[1][2]
Potassium Permanganate (KMnO₄) Oxidation of the analyte.DestructiveExcellent for any oxidizable functional group, such as the hydrazine moiety, alcohols, and alkenes.[4][8]Yellow to brown spots on a purple/pink background.[9]
Ninhydrin Reaction with primary amines to form a colored product (Ruhemann's purple).DestructiveHighly specific for primary amines and amino acids.[10] Hydrazines, as amine derivatives, react to give colored spots.[11][12]Pink to purple spots, often after heating.[11]
p-Anisaldehyde Acid-catalyzed condensation reaction with nucleophilic compounds.DestructiveGood general reagent for nucleophiles, including amines/hydrazines.[4][13] Often gives a range of colors for different compounds.[14]Varies (e.g., blue, green, red, violet) on a pink background after heating.[13][15]
Vanillin Similar to p-anisaldehyde, involving acid-catalyzed reactions.DestructiveA versatile, general-purpose stain that reacts with many functional groups, including nucleophiles.[13][16][17]A wide variety of colors, which can help differentiate compounds.[16]
Experimental Workflow and Visualization Pathways

The logical flow for visualizing a developed TLC plate typically starts with non-destructive methods, preserving the plate for subsequent, more specific destructive techniques if necessary.

TLC_Visualization_Workflow cluster_start cluster_nondestructive Non-Destructive Method cluster_destructive Destructive Methods (Choose One) start Developed & Dried TLC Plate uv View under UV Lamp (254 nm) start->uv stain_dip Dip Plate in Staining Solution start->stain_dip observe_uv Observe Quenched Spots uv->observe_uv observe_uv->stain_dip Proceed to Staining heat Heat Gently (if required) stain_dip->heat observe_stain Observe Colored Spots stain_dip->observe_stain (e.g., Iodine) heat->observe_stain

Caption: Workflow for TLC plate visualization, starting with non-destructive UV analysis followed by a choice of destructive chemical staining methods.

Experimental Protocols

Below are detailed protocols for the most effective visualization techniques. Always handle chemical stains in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

UV Light Visualization
  • Methodology:

    • After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).[2]

    • UV-active compounds, such as those containing aromatic rings, will appear as dark spots against the green fluorescent background of the plate.[1][7]

    • Lightly circle the observed spots with a pencil for a permanent record, as they will disappear once the UV light is removed.[2]

Iodine Vapor Staining
  • Reagent Preparation:

    • Create an "iodine chamber" by placing a few crystals of solid iodine into a sealed chamber (e.g., a screw-cap jar). Adding a small amount of silica gel can help create a more uniform vapor environment.[1][7]

  • Methodology:

    • Place the developed, dry TLC plate into the iodine chamber using forceps and seal it.[18]

    • Allow the plate to remain in the chamber until yellow-brown spots appear. This typically takes a few minutes.[1][18]

    • Remove the plate and immediately circle the spots with a pencil, as the stain will fade over time as the iodine evaporates.[2][5]

Potassium Permanganate (KMnO₄) Staining
  • Reagent Preparation:

    • Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water. Add 1.25 mL of 10% aqueous sodium hydroxide solution.[10][19] This solution is stable for approximately 3 months.[20]

  • Methodology:

    • Using tweezers, quickly dip the dry TLC plate into the permanganate solution.

    • Remove the plate and allow the excess stain to drip off.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.[8][9] Overheating can cause the entire plate to turn brown.[8]

Ninhydrin Staining
  • Reagent Preparation:

    • Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of glacial acetic acid.[4][7][10]

  • Methodology:

    • Quickly dip the dry TLC plate into the ninhydrin solution.

    • Allow the solvent to evaporate.

    • Gently heat the plate with a heat gun. Primary amines and related compounds will develop as pink to purple spots.[11]

p-Anisaldehyde Staining
  • Reagent Preparation:

    • Carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol. Stir to ensure it is well-mixed.[4] Store the solution wrapped in foil to protect it from light.[13]

  • Methodology:

    • Dip the dry TLC plate into the p-anisaldehyde solution.

    • Gently warm the plate with a heat gun until colored spots develop against a light pink background.[13] The color of the spots can vary depending on the compound's structure.

References

Comparison of catalytic activity with different acids in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable and versatile method for the construction of the indole nucleus, remains a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] The choice of acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and in some cases, regioselectivity.[2][3] This guide provides an objective comparison of the catalytic activity of various acids, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Performance Comparison of Acid Catalysts

The efficacy of an acid catalyst in the Fischer indole synthesis is typically evaluated based on the yield of the desired indole product, reaction time, and reaction conditions. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, iron(III) chloride, and aluminum chloride) are effective in catalyzing this transformation.[3][4]

The following table summarizes reported yields for the synthesis of various indole derivatives using different acid catalysts. It is important to note that reaction conditions such as substrate, solvent, temperature, and reaction time vary between studies, which impacts direct comparability.

CatalystSubstrate (Arylhydrazine + Carbonyl Compound)Reaction ConditionsYield (%)Reference
Brønsted Acids
p-Toluenesulfonic acid (PTSA)Phenylhydrazine + 3-PentanoneSolvent-free, 100 °C, 5 min82[5]
p-Toluenesulfonic acid (PTSA)Hydrazine + Tricyclic Ketonetert-Butanol, 80 °C47 (indolenine) + 29 (indole)[2]
Polyphosphoric acid (PPA)Phenylhydrazine + AcetophenoneHeatNot specified[6]
Polyphosphoric acid (PPA)Hydrazone derivativeAcetic Acid87[2]
Polyphosphoric acid (PPA)Phenylacetylene + Phenylhydrazine-93[7][8]
Acetic AcidPhenylhydrazone of a ketoneReflux"Satisfactory"[2]
Eaton's Reagent (P₂O₅ in MeSO₃H)Phenylhydrazine + PropiophenoneMicrowave, 170 °C, 10 min92[9]
Lewis Acids
Zinc chloride (ZnCl₂)Phenylhydrazine + CyclohexanoneMicrowave, Ionic Liquid79.89[10]
Zinc chloride (ZnCl₂)Phenylhydrazone of AcetophenoneTriethylene glycol, Microwave"Excellent"[11]
Choline chloride·2ZnCl₂Phenylhydrazone of Acetophenone95 °C, 4 h91[12]
Phosphomolybdic acidPhenyl hydrazine hydrochloride + AcetophenoneChloroform, 60 °C, 4 h86[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Protocol 1: Fischer Indole Synthesis using p-Toluenesulfonic Acid (Solvent-Free) [5]

  • Materials: Phenylhydrazine, 3-Pentanone, p-Toluenesulfonic acid monohydrate.

  • Procedure:

    • In a test tube, thoroughly mix phenylhydrazine (1.0 mmol), 3-pentanone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

    • Heat the mixture with occasional swirling in a water bath at approximately 100 °C for 5 minutes.

    • Cool the mixture to room temperature.

    • Add water to precipitate the crude product.

    • Collect the solid product by filtration, wash with water, and dry.

Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid [6]

  • Materials: Phenylhydrazine, Acetophenone, Polyphosphoric Acid (PPA), Ethanol, Ice water, 10% Sodium hydroxide solution.

  • Procedure:

    • In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

    • Gently heat the mixture (e.g., in a water bath at 60 °C) for 30 minutes to form the phenylhydrazone.

    • To the cooled phenylhydrazone, add polyphosphoric acid (approximately 10 times the weight of phenylhydrazine).

    • Heat the mixture in a water bath at 100 °C for 10 minutes.

    • Pour the hot reaction mixture into ice water.

    • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until alkaline.

    • Collect the precipitated 2-phenylindole by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol for purification.

Protocol 3: Microwave-Assisted Fischer Indole Synthesis using Zinc Chloride in an Ionic Liquid [10]

  • Materials: Phenylhydrazine, Cyclohexanone, Zinc chloride (ZnCl₂), Pyridinium-based ionic liquid.

  • Procedure:

    • Combine phenylhydrazine, cyclohexanone, ZnCl₂, and the ionic liquid in a microwave-safe vessel.

    • Seal the vessel and subject it to microwave irradiation.

    • Monitor the reaction for completion.

    • Upon completion, cool the reaction mixture and isolate the product, 1,2,3,4-tetrahydrocarbazole. The use of ionic liquids in conjunction with ZnCl₂ has been shown to afford better yields than either catalyst used individually.[10]

Mandatory Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization (Acid-catalyzed) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH₃ (Acid-catalyzed)

Caption: General mechanism of the Fischer indole synthesis.

Experimental_Workflow Reactants 1. Mix Arylhydrazine, Carbonyl Compound, and Acid Catalyst Reaction 2. Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Workup 3. Quench Reaction and Precipitate Product Reaction->Workup Isolation 4. Filter and Wash Crude Product Workup->Isolation Purification 5. Recrystallize or Chromatograph Pure Indole Isolation->Purification Analysis 6. Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A generalized experimental workflow for the Fischer indole synthesis.

References

Efficacy comparison of antimicrobial agents synthesized from different hydrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Efficacy of Novel Hydrazine Derivatives

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Hydrazine derivatives, particularly the hydrazide-hydrazone class of compounds, have emerged as a versatile and highly promising scaffold in medicinal chemistry. This guide provides a comparative analysis of the antimicrobial efficacy of various hydrazine derivatives, synthesized by incorporating different heterocyclic and aromatic moieties. We delve into the structure-activity relationships, proposed mechanisms of action, and supporting experimental data for key classes of these compounds, including pyrazole, thiazole, and quinoline derivatives. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.

Introduction: The Post-Antibiotic Era and the Need for Innovation

The relentless evolution of multidrug-resistant (MDR) pathogens poses one of the most significant threats to global health. The waning efficacy of conventional antibiotics has created a critical therapeutic void, propelling the scientific community to explore new chemical entities capable of overcoming established resistance mechanisms.[1] In this pursuit, synthetic medicinal chemistry offers a powerful avenue for designing molecules with novel modes of action. Among the various structural scaffolds investigated, compounds possessing the hydrazide-hydrazone moiety (-CONH-N=CH-) have garnered substantial interest.[2][3][4] This functional group serves as a flexible and effective pharmacophore, present in several clinically used drugs and a vast number of investigational compounds with a broad spectrum of biological activities, including antimicrobial, antitubercular, antifungal, and anticancer properties.[5][6][7]

This guide will compare the antimicrobial performance of distinct classes of hydrazine derivatives, synthesizing data from recent studies to provide a clear perspective on their potential as lead compounds for future drug development.

The Hydrazide-Hydrazone Moiety: A Versatile Pharmacophore

The pharmacological significance of the hydrazide-hydrazone scaffold is largely attributed to its key structural feature: the azomethine group (-NH–N=CH-).[2] This group imparts a unique combination of rigidity and conformational flexibility, allowing these molecules to effectively bind to various biological targets. The presence of proton-donating (N-H) and proton-accepting (C=O, C=N) sites facilitates the formation of crucial hydrogen bonds with enzyme active sites. Furthermore, the lipophilic character of the hydrocarbon backbone aids in penetrating microbial cell membranes.

The general structure allows for extensive chemical modification at two primary sites (R and R'), enabling the synthesis of large libraries of compounds with diverse physicochemical properties. By incorporating various aromatic or heterocyclic rings, researchers can fine-tune the molecule's steric, electronic, and lipophilic characteristics to optimize antimicrobial potency and selectivity.

Hydrazone_Structure cluster_0 General Structure of Hydrazide-Hydrazones R1 C1 C=O R1->C1 NH N-H C1->NH N N NH->N CH C-H N->CH = R2 CH->R2 label_amide Amide Group label_azomethine Azomethine Group

Caption: General chemical structure of the hydrazide-hydrazone moiety.

Comparative Efficacy of Hydrazine Derivative Classes

The antimicrobial activity of hydrazine derivatives is profoundly influenced by the nature of the aromatic or heterocyclic rings attached to the core structure. Below, we compare the efficacy of several prominent classes.

Pyrazole-Hydrazine Derivatives

Pyrazole moieties are well-established pharmacophores in numerous approved drugs. Their incorporation into a hydrazone framework often yields compounds with potent and broad-spectrum antimicrobial activity.[8][9] The pyrazole ring can enhance binding to biological targets and improve the overall pharmacokinetic profile of the molecule.

Key Findings & Structure-Activity Relationship (SAR):

  • Broad-Spectrum Activity: Many pyrazole-derived hydrazones exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii) bacteria, including multidrug-resistant strains like MRSA.[9]

  • Substituent Effects: The introduction of electron-withdrawing groups, such as fluoro or nitro groups, on appended phenyl rings can significantly enhance antibacterial potency. For instance, naphthyl-substituted pyrazole hydrazones have shown MIC values as low as 0.78–1.56 µg/mL against Gram-positive bacteria.[9]

  • Mechanism of Action: A primary mechanism for this class is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[9] This was supported by molecular docking studies showing strong binding interactions within the enzyme's active site.[5][6]

Thiazole and 1,3,4-Thiadiazole-Hydrazine Derivatives

The inclusion of sulfur-containing heterocycles like thiazole and thiadiazole is a common strategy in antimicrobial drug design. The sulfur atom can improve membrane permeability and participate in key binding interactions.[10] These derivatives have demonstrated significant antibacterial and antifungal properties.

Key Findings & SAR:

  • Potent Bactericidal Effect: Certain 1,2,3-thiadiazole derivatives exhibit potent bactericidal effects, with MIC values as low as 1.95 µg/mL against Staphylococcus species, which is several-fold greater than the reference drug nitrofurantoin.[5][6]

  • Antifungal Activity: Thiadiazole derivatives have shown remarkable activity against pathogenic fungi, including black fungi like Rhizopus oryzae.[10] This is particularly relevant in the context of emerging fungal infections.

  • Synergistic Design: The combination of the thiadiazole ring with other moieties, such as quinazoline, can lead to compounds with a wide range of antimicrobial activities.[11]

Other Notable Hydrazine Derivatives
  • (2,4-dinitrophenyl) Hydrazones: While synthetically accessible, derivatives based on (2,4-dinitrophenyl) hydrazine have generally shown moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and the fungus Candida albicans.[12][13]

  • Indol-2-one Derivatives: An indol-2-one derivative was found to have higher antibacterial activity than tetracycline against B. subtilis, S. aureus, and E. coli. Its mechanism was linked to strong inhibition of S. aureus DNA gyrase.[5][6]

  • Quinoline Derivatives: Hydrazide-hydrazones of 2-propylquinoline-4-carboxylic acid have displayed significant antibacterial activity, indicating the value of the quinoline scaffold.[6]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for representative compounds from different hydrazine derivative classes against common pathogens.

Derivative ClassCompound/ReferenceS. aureus (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)B. subtilis (Gram +)Source
Hydrazide-Hydrazone Compound 5f16.0 mm (Zone)2.5 µg/mL2.5 µg/mL20.4 mm (Zone)[2]
Hydrazide-Hydrazone Compound 5c5.1 mm (Zone)--2.5 µg/mL[2]
Isonicotinic Acid Compound 151.95–7.81 µg/mL--1.95–7.81 µg/mL[5]
Indol-2-one Compound 21MIC < TetracyclineMIC < Tetracycline-MIC < Tetracycline[5][6]
1,2,3-Thiadiazole Compound 281.95 µg/mL--1.95 µg/mL[5][6]
Pyrazoline Compound 5, 19, 2464 µg/mL-->64 µg/mL[14]
Pyrazole-Hydrazone Naphthyl-subst. (6)0.78–1.56 µg/mL---[9]
Pyrazole-Carbothiohydrazide Compound 21a----[8]

Note: Data is presented as MIC (µg/mL) unless otherwise specified. Zone of inhibition is given in mm. "-" indicates data not available in the cited source.

Proposed Mechanisms of Antimicrobial Action

While the exact mechanism can vary between derivatives, a significant body of evidence points towards the inhibition of bacterial DNA gyrase (and topoisomerase IV) as a primary mode of action for many potent hydrazine derivatives.[5][6][9]

DNA Gyrase Inhibition Pathway:

  • Cellular Uptake: The lipophilic nature of the hydrazone derivative facilitates its diffusion across the bacterial cell wall and membrane.

  • Target Binding: The compound binds to the active site of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The binding is often stabilized by hydrogen bonds and hydrophobic interactions.

  • Enzymatic Inhibition: This binding prevents the enzyme from re-ligating the DNA strands after catalysing a transient double-strand break, leading to an accumulation of DNA breaks.

  • Cell Death: The irreparable DNA damage triggers a cascade of events, including the SOS response, ultimately leading to bacterial cell death (bactericidal effect).

Mechanism_DNA_Gyrase cluster_workflow Mechanism of DNA Gyrase Inhibition cluster_enzyme DNA Replication Cycle start Hydrazine Derivative (Drug) uptake Penetration of Bacterial Cell Wall start->uptake binding Binding to DNA Gyrase Active Site uptake->binding inhibition Inhibition of DNA Re-ligation Activity binding->inhibition DNA_Gyrase DNA Gyrase binding->DNA_Gyrase Blocks Enzyme damage Accumulation of Double-Strand DNA Breaks inhibition->damage death Bacterial Cell Death damage->death DNA_Replication Normal DNA Replication DNA_Gyrase->DNA_Replication

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Experimental Protocols

General Synthesis of Hydrazide-Hydrazone Derivatives (5a-l)

This protocol is representative of the condensation reaction used to synthesize the hydrazone scaffold.[2]

Materials:

  • Hydrazide intermediate (e.g., compound 3) (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • A mixture of the hydrazide (1 mmol) and the selected aromatic aldehyde (1 mmol) is prepared in a round-bottom flask.

  • Ethanol (25 mL) is added as the solvent.

  • A catalytic amount (2-3 drops) of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated at reflux for 3-4 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate (the hydrazide-hydrazone product) is collected by filtration.

  • The solid product is washed with cold ethanol, dried under vacuum, and recrystallized from ethanol to yield the pure compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Synthesized hydrazine derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility. A reference antibiotic control is also included.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Hydrazine Derivative B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Standardize Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine Lowest Concentration with No Growth F->G Result MIC Value G->Result

Caption: Experimental workflow for MIC determination.

Conclusion and Future Perspectives

Hydrazine derivatives, particularly those belonging to the hydrazide-hydrazone family, represent a highly versatile and promising platform for the development of novel antimicrobial agents. The ability to readily modify their structure allows for the fine-tuning of their activity against a wide range of pathogens, including those with significant resistance profiles. The incorporation of pyrazole and thiadiazole moieties has proven to be a particularly effective strategy, yielding compounds with sub-micromolar efficacy.

Future research should focus on:

  • Expanding SAR Studies: Systematically exploring the impact of a wider range of heterocyclic and aromatic substituents to identify novel pharmacophores with enhanced potency and reduced toxicity.

  • Mechanism Deconvolution: While DNA gyrase is a key target, further studies are needed to elucidate other potential mechanisms of action and to understand how these compounds overcome existing resistance pathways.

  • In Vivo Efficacy and Toxicology: Promising lead compounds must be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Combination Therapies: Investigating the potential for synergistic effects when these novel derivatives are used in combination with existing antibiotics.

By leveraging the synthetic tractability and potent bioactivity of hydrazine derivatives, the scientific community can continue to build a robust pipeline of new chemical entities to combat the growing threat of antimicrobial resistance.

References

Unveiling Molecular Architectures: A Comparative Guide to Structure Validation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This structural blueprint governs a compound's function, interactions, and therapeutic potential. For researchers, scientists, and drug development professionals, selecting the optimal technique for structure validation is a critical decision. This guide provides an objective comparison of X-ray crystallography, the gold standard in structure determination, with its primary alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM), supported by experimental data and detailed protocols.

The Gold Standard: X-ray Crystallography

X-ray crystallography has been the cornerstone of structural biology for decades, responsible for the vast majority of structures deposited in the Protein Data Bank (PDB).[1][2] The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest.[1][3][4][5] By analyzing the pattern of diffracted X-rays, scientists can reconstruct a detailed electron density map of the molecule, revealing its atomic arrangement with high precision.[1][5][6] This method is invaluable for understanding protein-ligand interactions at an atomic level, guiding the design of more potent and specific drug candidates.[1][7]

Strengths of X-ray Crystallography:

  • High Resolution: Capable of achieving atomic or near-atomic resolution (often below 1.5 Å), providing unambiguous structural details.[7][8]

  • Well-Established: A mature and robust technique with well-defined protocols and a large community of experts.[1]

  • No Molecular Weight Limit: In principle, there is no size limit for molecules that can be studied, although larger and more complex molecules can be challenging to crystallize.[1][9]

Limitations of X-ray Crystallography:

  • Crystallization is Essential: The primary bottleneck is the need to grow high-quality, single crystals, which can be a time-consuming and often challenging process, particularly for large, flexible, or membrane proteins.[4][10][11][12]

  • Static Picture: The resulting structure represents an average conformation within the crystal lattice and may not fully capture the molecule's dynamic nature in solution.[9]

  • Potential for Artifacts: The crystallization process itself can sometimes introduce conformational changes that are not representative of the native state.[10]

Alternative and Complementary Techniques

While X-ray crystallography remains a dominant force, NMR spectroscopy and cryo-EM offer powerful alternatives, each with unique advantages for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing a more dynamic picture of their conformation and behavior.[1][2][11] It relies on the magnetic properties of atomic nuclei.[10][13] By analyzing the interactions between nuclei, a set of distance and angular restraints can be generated to calculate a three-dimensional structure.[10]

Strengths of NMR Spectroscopy:

  • Solution-State Analysis: Provides structural information in a near-physiological environment, capturing molecular dynamics and flexibility.[2][11]

  • No Crystallization Required: This is a significant advantage for molecules that are difficult or impossible to crystallize.[2]

  • Probing Interactions: Excellent for studying molecular interactions, binding events, and conformational changes in solution.[9]

Limitations of NMR Spectroscopy:

  • Molecular Size Limitation: Generally limited to smaller proteins and molecules (typically <50 kDa) due to increasing spectral complexity and signal overlap with larger molecules.[10][14]

  • Lower Resolution: Typically provides lower resolution structures compared to X-ray crystallography.

  • Complex Data Analysis: The analysis of NMR data can be complex and time-consuming.[15]

  • Sensitivity: NMR is an inherently insensitive technique, often requiring larger sample amounts compared to other methods.[14][[“]][17]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has undergone a "resolution revolution" in recent years, emerging as a near-atomic resolution technique that rivals X-ray crystallography for certain applications.[1] In cryo-EM, purified macromolecules are rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope.[18] Tens of thousands of individual particle images are then computationally averaged to reconstruct a 3D model.[18]

Strengths of Cryo-EM:

  • Applicable to Large and Complex Molecules: Particularly well-suited for large, dynamic, or heterogeneous macromolecular complexes that are challenging to crystallize.[19][20]

  • Near-Native State: Samples are studied in a vitrified, hydrated state, which is believed to be close to their native conformation.[8]

  • No Crystallization Needed: Bypasses the often-difficult crystallization step.[19]

Limitations of Cryo-EM:

  • Resolution Limitations for Small Molecules: Smaller proteins can be difficult to discern from the background noise, making high-resolution structure determination challenging.[19][21]

  • Sample Preparation Challenges: Achieving a thin, uniform layer of vitreous ice with well-dispersed particles can be difficult.[22]

  • Computationally Intensive: The processing of large datasets requires significant computational resources.[18]

  • Low Throughput: The overall workflow can be slower compared to high-throughput crystallography.

Quantitative Comparison of Structure Validation Techniques

To aid in the selection of the most appropriate technique, the following tables summarize key quantitative parameters for X-ray crystallography, NMR spectroscopy, and cryo-EM.

Parameter X-ray Crystallography NMR Spectroscopy Cryo-Electron Microscopy (Single Particle Analysis)
Typical Resolution 0.8 - 3.5 Å1.5 - 2.5 Å (for small proteins)1.8 - 5 Å
Molecular Weight Range No theoretical limit, but crystallization is the bottleneck.Typically < 50 kDa> 50 kDa (lower limit is a challenge)
Sample Amount 5-15 mg for screening and optimization5-10 mg0.1 - 1 mg for screening, 1-5 mg for data collection
Sample Purity >95%>95%>95%
Sample State Single CrystalSolutionVitrified Ice
Throughput Can be high-throughput with automationLower throughputLower throughput
Cost Moderate to High (Synchrotron access can be costly)High (instrumentation is expensive)Very High (microscopes and detectors are expensive)

Table 1: Comparison of Key Performance Metrics.

Compound Type X-ray Crystallography NMR Spectroscopy Cryo-EM
Small Organic Molecules ExcellentExcellentNot suitable
Peptides and Small Proteins (<50 kDa) ExcellentExcellentChallenging
Large Soluble Proteins (>50 kDa) Good (if they crystallize)ChallengingExcellent
Large Protein Complexes Challenging to crystallizeVery ChallengingExcellent
Membrane Proteins Very Challenging to crystallizeChallengingGood to Excellent
Nucleic Acids GoodGoodGood

Table 2: Applicability to Different Compound Types.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the key techniques discussed.

Protocol 1: X-ray Crystallography Workflow for a Novel Compound
  • Crystallization Screening:

    • Prepare a highly pure and concentrated solution of the novel compound (>95% purity, 5-10 mg/mL).

    • Use commercially available or custom-made screens to test a wide range of precipitants, buffers, and salts.

    • Employ vapor diffusion (sitting or hanging drop) methods to allow for slow equilibration and crystal growth.

    • Incubate crystallization plates at a constant temperature and monitor for crystal formation over several days to weeks.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize conditions by fine-tuning precipitant and compound concentrations to improve crystal size and quality.

    • Carefully harvest the best crystals using a cryo-loop and flash-cool them in liquid nitrogen, often with a cryoprotectant, to prevent ice crystal formation.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron source for high-intensity X-rays.[1]

    • Rotate the crystal in the X-ray beam and collect a series of diffraction images.

  • Data Processing and Structure Solution:

    • Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an initial atomic model into the resulting electron density map.

  • Structure Refinement and Validation:

    • Refine the atomic model against the experimental data to improve its fit and geometry.

    • Validate the final structure using various quality metrics to ensure its accuracy and reliability before deposition in a public database.

Protocol 2: 2D NMR for Small Molecule Structure Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[23]

    • Transfer the solution to a high-quality NMR tube.

  • Acquisition of 1D NMR Spectra:

    • Acquire a ¹H NMR spectrum to identify the different proton environments.

    • Acquire a ¹³C NMR spectrum to identify the different carbon environments.

  • Acquisition of 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the molecule's 3D conformation.

  • Data Analysis and Structure Elucidation:

    • Integrate and analyze the chemical shifts, coupling constants, and cross-peaks from all spectra.

    • Piece together the molecular fragments and establish their connectivity to determine the complete chemical structure.

    • Use NOESY data to determine the relative stereochemistry.

Protocol 3: Single-Particle Cryo-EM Workflow for a Protein-Ligand Complex
  • Sample Preparation and Vitrification:

    • Prepare a highly pure and stable sample of the protein-ligand complex at an appropriate concentration (typically 1-5 mg/mL).

    • Apply a small volume (~3 µL) of the sample to a cryo-EM grid.[22]

    • Blot away excess liquid to create a thin film and rapidly plunge the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[22]

  • Data Acquisition:

    • Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

    • Collect a large dataset of thousands of low-dose images (micrographs) of the randomly oriented particles.[18]

  • Image Processing and 2D Classification:

    • Perform motion correction on the raw movie frames to correct for beam-induced movement.

    • Estimate the contrast transfer function (CTF) of the microscope.

    • Automatically or semi-automatically pick individual particles from the micrographs.

    • Classify the 2D particle images to remove bad particles and group similar views.[24]

  • 3D Reconstruction and Refinement:

    • Generate an initial 3D model (ab initio or from a reference).

    • Refine the 3D model by iteratively aligning the 2D class averages.

    • Perform further 3D classification to identify and separate different conformational states.[24]

  • Model Building and Validation:

    • Build an atomic model into the final high-resolution 3D map.

    • Refine and validate the model, similar to the process in X-ray crystallography.

Visualizing the Workflows

To further clarify the experimental processes and decision-making logic, the following diagrams are provided.

Xray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_model Structure Determination Compound Novel Compound Purification Purification (>95%) Compound->Purification Concentration Concentration Purification->Concentration Screening Crystallization Screening Concentration->Screening Optimization Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection Processing Data Processing DataCollection->Processing Phasing Phase Determination Processing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Refinement ModelBuilding->Refinement Validation Validation & Deposition Refinement->Validation Method_Selection Start Start with Novel Compound SmallMol Small Organic Molecule? Start->SmallMol MW Molecular Weight > 50 kDa? Crystals Can it be crystallized? MW->Crystals No CryoEM Cryo-EM MW->CryoEM Yes Dynamics Is dynamics in solution important? Crystals->Dynamics No Xray X-ray Crystallography Crystals->Xray Yes SmallMol->MW No NMR NMR Spectroscopy SmallMol->NMR Yes Dynamics->NMR Yes Dynamics->CryoEM No (and large)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Methyl 4-hydrazinylbenzoate Hydrochloride, a valuable reagent in organic synthesis, demands meticulous handling, not only during its use but also through its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Caution is Critical

This compound (CAS No. 6296-89-5) is a substituted hydrazine derivative.[1] Hydrazine and its derivatives are recognized for their potential toxicity and are often treated as hazardous substances.[2] The primary hazards associated with this class of compounds include:

  • Toxicity: Hydrazine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Irritation: The compound can cause skin, eye, and respiratory tract irritation.[3][4]

  • Carcinogenicity: Many hydrazine compounds are suspected carcinogens. The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a probable human carcinogen (Group B2).[2]

Given these potential hazards, it is imperative that this compound be managed as a hazardous waste from the point of generation to its final disposal.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and absorption of the hazardous substance.[4]
Body Protection A laboratory coat.To protect the skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[4]

Waste Collection and Segregation: The First Step in Proper Disposal

Proper disposal begins at the source of waste generation. A systematic approach to collection and segregation is essential to prevent accidental mixing of incompatible chemicals and to ensure compliant disposal.

Waste Container Requirements
  • Compatibility: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.

  • Integrity: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] All constituents of a mixture must be listed.

Satellite Accumulation Areas (SAAs)

Laboratories that generate hazardous waste are required by the EPA's Resource Conservation and Recovery Act (RCRA) to establish Satellite Accumulation Areas (SAAs).[6] These are designated locations at or near the point of waste generation for the accumulation of hazardous waste.

  • Location: The SAA should be under the direct control of laboratory personnel.

  • Storage Limits: Up to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste may be accumulated in an SAA.

  • Time Limits: Once a container is full, it must be moved to the central hazardous waste storage area within three days. Partially filled containers can remain in the SAA for up to one year.[4]

The following diagram illustrates the workflow for waste accumulation in a laboratory setting:

G cluster_lab Laboratory Operations A Waste Generation (Methyl 4-hydrazinylbenzoate Hydrochloride) B Select Compatible Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' + Chemical Name B->C D Place in designated Satellite Accumulation Area (SAA) C->D E Keep container closed when not in use D->E F Monitor Fill Level D->F G Container Full? F->G Weekly Inspection G->D No H Arrange for pickup by EH&S or licensed contractor within 3 days G->H Yes G Start Waste Generated: Methyl 4-hydrazinylbenzoate HCl IsSpill Is it a spill? Start->IsSpill SpillProtocol Follow Spill Management Protocol (Section 4) IsSpill->SpillProtocol Yes Containerize Collect in labeled hazardous waste container IsSpill->Containerize No SpillProtocol->Containerize SAA Store in Satellite Accumulation Area (SAA) Containerize->SAA OnsiteTreatment On-site treatment permissible and feasible? SAA->OnsiteTreatment Neutralization Perform Chemical Neutralization by trained personnel (Section 5) OnsiteTreatment->Neutralization Yes Disposal Arrange for pickup by EH&S or licensed hazardous waste contractor OnsiteTreatment->Disposal No Neutralization->Disposal

References

Essential Safety and Operational Guide for Handling Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Methyl 4-hydrazinylbenzoate Hydrochloride, including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Inhalation, ingestion, or skin contact may be harmful, and it can cause significant skin and eye irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Hazard ClassificationGHS Hazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed[2][3] H312: Harmful in contact with skin[2][3] H332: Harmful if inhaled[2][3]
Skin IrritationH315: Causes skin irritation[1][2][3]
Eye IrritationH319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1][3]

A comprehensive PPE strategy is critical when working with this compound. The following table outlines the recommended personal protective equipment.

Body PartRecommended ProtectionStandard/Specification
Eyes/Face Safety goggles with side protection.[1]EN 166 or 29 CFR 1910.133.
Skin (Hands) Chemical-resistant gloves (e.g., Nitrile rubber).[1]EN 374.[1]
Skin (Body) Protective clothing to prevent skin exposure.[1]N/A
Respiratory Dust mask (type N95 or equivalent) or a full-face respirator if exposure limits are exceeded.[1][4]NIOSH (US) or EN 149 (EU).[1]
Quantitative Data Summary
PropertyValue
Molecular Formula C8H11ClN2O2[5]
Molecular Weight 202.64 g/mol [2][5]
Melting Point 205-207°C[3]
Physical Form Solid
Purity >95% to 97%[6]

Operational and Disposal Plans

Step-by-Step Handling Procedure

Safe handling practices are crucial to prevent accidental exposure and contamination. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][6]

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][6]

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above. This includes safety goggles, chemical-resistant gloves, a lab coat, and a dust mask.

  • Dispensing : When weighing or transferring the solid material, avoid generating dust.[1][6] Use techniques such as gentle scooping and work on a surface that is easy to decontaminate.

  • Solution Preparation : If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all work surfaces and equipment. Remove and properly dispose of contaminated PPE.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing and wash it before reuse.[6] If skin irritation persists, get medical advice/attention.[6]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4]
Spill Response
  • Minor Spills (Solid) : Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.

  • Minor Spills (Liquid) : Contain the spill with absorbent materials.[1] Vacuum or shovel the material into a labeled container for disposal. Wash the spill area with large amounts of water.[1]

  • Major Spills : Evacuate the area and prevent entry. Notify safety personnel immediately.

Storage and Disposal Plan

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store under an inert atmosphere and protect from moisture.[6] Recommended storage temperatures can range from room temperature to as low as -20°C; always consult the supplier's recommendation.[5]

  • Store away from strong oxidizing agents.[6]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Disposal must be conducted through an authorized waste collection point and in accordance with all local, regional, and national regulations.[1][6]

  • Do not empty into drains or release into the environment.[1][6]

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing the critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handling_weigh Weighing/Dispensing (Avoid Dust Generation) prep_ppe->handling_weigh emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure prep_setup Verify Emergency Equipment (Eyewash, Safety Shower) prep_setup->handling_weigh handling_solution Solution Preparation (Slow Addition) handling_weigh->handling_solution emergency_spill Spill Response handling_weigh->emergency_spill post_decon Decontaminate Surfaces and Equipment handling_solution->post_decon disposal_waste Dispose of Chemical Waste (Hazardous Waste Protocol) handling_solution->disposal_waste handling_solution->emergency_spill post_wash Wash Hands Thoroughly post_decon->post_wash disposal_ppe Dispose of Contaminated PPE post_wash->disposal_ppe

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.